molecular formula C10H8BrNO2 B1449182 6-bromo-4-methoxy-1H-indole-3-carbaldehyde CAS No. 1202766-19-5

6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B1449182
CAS No.: 1202766-19-5
M. Wt: 254.08 g/mol
InChI Key: IFMRFSNEGLWMFZ-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde (CAS 1202766-19-5) is a high-value brominated and methoxylated indole derivative prized as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound is a regioisomer of 4-bromo-6-methoxy-1H-indole-3-carbaldehyde . Its molecular structure, which features both an aldehyde and a bromine substituent, makes it a suitable precursor for constructing complex heterocyclic systems, such as those found in compounds with potential antimicrobial activity . Indole-3-carbaldehyde scaffolds are frequently employed in multi-component reactions, including the Van Leusen reaction, to generate libraries of novel imidazole-containing compounds for biological screening . Recent research has identified such synthetic analogs as promising scaffolds for the development of new anti-MRSA (Methicillin-resistant Staphylococcus aureus ) agents, with some derivatives exhibiting potent activity and selectivity . Researchers value this chemical for its utility in exploring structure-activity relationships and developing new therapeutic candidates against resistant pathogens. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Refer to the Safety Data Sheet for proper handling information .

Properties

IUPAC Name

6-bromo-4-methoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMRFSNEGLWMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=CN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Identification

6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a valuable and versatile intermediate in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The specific substitution pattern of this molecule—a bromine atom at the 6-position, a methoxy group at the 4-position, and a formyl group at the 3-position—provides multiple reactive handles for further chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, a probable synthetic pathway with mechanistic considerations, standardized analytical methodologies for its characterization, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in synthetic and medicinal chemistry programs.

The unique electronic properties conferred by the electron-withdrawing bromine atom and the electron-donating methoxy group create a unique chemical personality, influencing its reactivity, solubility, and potential for intermolecular interactions. The aldehyde at the C3 position is a critical functional group, acting as a precursor for the synthesis of more complex molecules such as Tryptophan analogues, and for the construction of fused heterocyclic systems.[1]

Compound Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1202766-19-5[2]

  • Molecular Formula: C₁₀H₈BrNO₂[2]

  • Molecular Weight: 254.08 g/mol [2]

Section 2: Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application, dictating its behavior in different solvents, its stability, and its suitability for various reaction conditions. The data presented below has been consolidated from available chemical databases.

PropertyValue / DescriptionSource
Molecular Weight 254.08 g/mol [2]
Molecular Formula C₁₀H₈BrNO₂[2]
Appearance Expected to be a solid, likely pale yellow to brown in color.[3]
Melting Point Data not explicitly available. For the related compound 6-bromo-1H-indole-3-carbaldehyde, the melting point is 202-206 °C. The 4-methoxy group may influence this value.
Boiling Point Not specified; likely to decompose at high temperatures before boiling under atmospheric pressure.
Solubility Expected to have low solubility in water. Soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and moderately soluble in alcohols and chlorinated solvents.[4][5]
Storage Conditions Store at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen) to prevent degradation.[2]

Section 3: Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most direct and widely adopted method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[1] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic rings. The choice of this method is dictated by its high efficiency and regioselectivity for the C3 position of the indole nucleus, which is the most nucleophilic site.

The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6] This reagent is a potent electrophile that attacks the indole ring.

Mechanism Rationale:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements leads to the elimination of a phosphate byproduct and the formation of the highly electrophilic chloroiminium cation (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich indole, specifically the C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This step is the key to the reaction's regioselectivity.

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed. The addition of water and subsequent hydrolysis replaces the nitrogen group with a carbonyl oxygen, yielding the final this compound product.[6]

A generalized protocol, based on procedures for similar substituted indoles, is provided below.[7][8]

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (approx. 1.2 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve the starting material, 6-bromo-4-methoxy-1H-indole, in a minimal amount of DMF and add it slowly to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully pour the viscous reaction mixture into a beaker of crushed ice and water.

  • Neutralization: Basify the aqueous solution by slowly adding a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 7-8. This will cause the product to precipitate.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthetic Workflow via Vilsmeier-Haack Reaction```dot

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Indole 6-Bromo-4-methoxy-1H-indole Product 6-bromo-4-methoxy-1H- indole-3-carbaldehyde H2O Aqueous Workup (H₂O, Base)

Caption: Standard workflow for analytical characterization.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related bromo-indole-carbaldehydes can be used to establish prudent safety practices. [4][9][10][11]

  • Health Hazards:

    • Harmful if swallowed. [9][10] * Causes skin irritation. [4][9] * Causes serious eye irritation. [4][9] * May cause respiratory irritation. [4][9]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [4] * Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [4] * Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [4][9] * First Aid:

      • If on skin: Wash with plenty of soap and water. [4] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [4] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [4] * If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. [9][10]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place. [2][9] * Store at 2-8°C for long-term stability. [2] * Protect from light and store under an inert gas like nitrogen or argon. [2]

Section 6: Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its physicochemical properties, governed by its unique substitution pattern, make it amenable to a variety of chemical transformations. Understanding its synthesis via established methods like the Vilsmeier-Haack reaction, coupled with rigorous analytical characterization and adherence to strict safety protocols, is paramount for its successful application in research and development. This guide serves as a foundational resource for scientists working with this valuable chemical intermediate.

References

  • Organic Chemistry Research. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).
  • MySkinRecipes. This compound.
  • ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • University of California, Davis. Experiment 1 — Properties of Organic Compounds.
  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • National Institutes of Health. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC.
  • Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Available from: [Link] ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS
  • Zaporizhzhia State Medical University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Semantic Scholar. Handbook for estimating physicochemical properties of organic compounds.
  • PubChem. 6-Bromoindole-3-carbaldehyde | C9H6BrNO | CID 2794830.
  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178.
  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Chem-Impex. 6-Bromo-1H-indole-3-carbaldehyde.
  • FooDB. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844).
  • PubChem. 2-Bromo-1H-indole-3-carboxaldehyde | C9H6BrNO | CID 360191.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of the spectroscopic profile of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document serves as a robust, predictive guide based on foundational spectroscopic principles and comparative analysis with structurally related indole derivatives. Our approach is grounded in providing a trustworthy, scientifically sound framework for researchers anticipating the characterization of this and similar molecules.

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular architecture is paramount to interpreting its spectroscopic data. The structure of this compound dictates the electronic environment of each atom and bond, giving rise to a unique spectral fingerprint.

Diagram 1: Annotated Molecular Structure

Caption: Structure of this compound with key atoms numbered.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol (¹H NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Sweep Width: Approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0broad singlet1HN1-HThe indole N-H proton is typically deshielded and exhibits a broad signal due to quadrupole broadening and potential hydrogen bonding.
~10.0singlet1HAldehyde-HThe aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group.
~8.2singlet1HH2The proton at the C2 position is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to significant deshielding.
~7.5doublet1HH5This aromatic proton is expected to be a doublet due to coupling with H7.
~7.3doublet1HH7This aromatic proton will appear as a doublet due to coupling with H5.
~4.0singlet3HMethoxy-HThe protons of the methoxy group are in a shielded environment and appear as a sharp singlet.

Diagram 2: Predicted ¹H NMR Coupling

1H_NMR_Coupling H5 H5 H7 H7 H5->H7 J ≈ 2 Hz

Caption: Predicted spin-spin coupling between H5 and H7.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol (¹³C NMR)
  • Sample Preparation: As per ¹H NMR.

  • Instrumentation: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Sweep Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Predicted ¹³C NMR Data and Interpretation
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~185C=O (Aldehyde)The carbonyl carbon is highly deshielded.
~155C4The carbon atom attached to the electron-donating methoxy group is shielded.
~138C7aA quaternary carbon in the aromatic system.
~135C2The C2 carbon is deshielded by the adjacent nitrogen and aldehyde group.
~125C3aA quaternary carbon at the ring junction.
~122C5Aromatic CH carbon.
~118C3The carbon bearing the aldehyde group.
~115C6The carbon attached to the bromine atom.
~100C7Aromatic CH carbon.
~56Methoxy CThe carbon of the methoxy group is in a shielded environment.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (IR)
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3300Medium, BroadN-HStretching
~3100-3000MediumAromatic C-HStretching
~2950-2850Weak-MediumAliphatic C-H (methoxy)Stretching
~1650StrongC=O (Aldehyde)Stretching
~1600, ~1470Medium-StrongC=CAromatic Ring Stretching
~1250StrongC-O (Methoxy)Asymmetric Stretching
~1050MediumC-BrStretching

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

  • Acquisition Parameters:

    • Ionization Mode: Positive or negative ESI.

    • Mass Range: m/z 50-500.

Predicted Mass Spectrum

The exact molecular weight of this compound (C₁₀H₈BrNO₂) is approximately 252.97 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak ([M]+ or [M+H]+), with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • [M+H]⁺ for ⁷⁹Br: ~253.98 m/z

  • [M+H]⁺ for ⁸¹Br: ~255.98 m/z

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • General spectroscopic data for indole derivatives can be found in public databases such as the Spectral Database for Organic Compounds (SDBS). [Link]

An In-depth Technical Guide to 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-4-methoxy-1H-indole-3-carbaldehyde, with the Chemical Abstracts Service (CAS) number 1202766-19-5 , is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a ubiquitous structural motif found in a vast array of biologically active compounds, including many approved pharmaceuticals. The strategic placement of a bromine atom at the C6 position and a methoxy group at the C4 position of the indole ring, combined with a formyl group at the C3 position, provides a versatile platform for the synthesis of more complex molecules.

The bromine atom serves as a useful handle for further functionalization through various cross-coupling reactions, while the methoxy group, an electron-donating substituent, can influence the molecule's electronic properties and metabolic stability. The aldehyde functionality at the C3 position is a key reactive site, enabling a wide range of chemical transformations to build diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the CAS number is registered, detailed experimental data for this specific compound is not extensively reported in the public domain. The properties of the closely related precursor, 6-bromo-4-methoxy-1H-indole, are also included for reference.

PropertyValue (this compound)Value (6-bromo-4-methoxy-1H-indole)
CAS Number 1202766-19-5393553-57-6[1][2]
Molecular Formula C₁₀H₈BrNO₂C₉H₈BrNO[1][2]
Molecular Weight 254.08 g/mol 226.07 g/mol [2]
Boiling Point Not available346.8°C at 760 mmHg[2]
Flash Point Not available163.5°C[2]
Density Not available1.591 g/cm³[2]
Canonical SMILES COC1=C2C=CNC2=CC(=C1)BrC=OCOC1=C2C=CNC2=CC(=C1)Br[2]
InChI Key Not availableWPFDDPXFOMVGIN-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process, starting from the commercially available precursor, 6-bromo-4-methoxy-1H-indole. The key transformation is the introduction of a formyl group at the C3 position of the indole ring, which is typically achieved through the Vilsmeier-Haack reaction.[3][4][5]

Proposed Synthetic Pathway

Synthesis of this compound precursor 6-bromo-4-methoxy-1H-indole reagents Vilsmeier Reagent (POCl₃, DMF) precursor->reagents product This compound reagents->product Vilsmeier-Haack Reaction

Caption: Proposed synthesis of the target compound via Vilsmeier-Haack formylation.

Step 1: Synthesis of the Precursor, 6-bromo-4-methoxy-1H-indole

While 6-bromo-4-methoxy-1H-indole is commercially available, understanding its synthesis provides deeper insight. The synthesis of methoxy-activated indoles can be achieved through various established methods, such as the Fischer, Bischler, or Hemetsberger indole syntheses, often starting from appropriately substituted anilines and benzaldehydes.[6] For instance, a plausible route could involve the reaction of a substituted aniline with a suitable ketone or aldehyde, followed by cyclization.

Step 2: Vilsmeier-Haack Formylation of 6-bromo-4-methoxy-1H-indole (Proposed Protocol)

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Experimental Protocol (Adapted from general procedures for indole-3-carboxaldehyde synthesis[7]):

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. The formation of the Vilsmeier reagent (a chloromethyliminium salt) will be observed.

  • Reaction with the Indole Precursor: Dissolve 6-bromo-4-methoxy-1H-indole in a minimal amount of anhydrous DMF.

  • Add the solution of the indole precursor dropwise to the freshly prepared Vilsmeier reagent at 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then heat to 80-90°C for 5-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the mixture is alkaline.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Applications in Drug Discovery and Chemical Research

Indole-3-carboxaldehyde and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules. While specific applications for this compound are not extensively documented, its structural features suggest several potential areas of utility:

  • Intermediate for Bioactive Compounds: The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. These derivatives could be investigated for a variety of therapeutic targets. Substituted indole derivatives have shown promise as anticancer, and neurological disorder treatments.[8]

  • Scaffold for Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors, which are a crucial class of anticancer drugs. The substituents on the indole ring can be modified to optimize binding to the target kinase.

  • Precursor for Fluorescent Probes: The indole ring system is known for its fluorescent properties. Derivatives of this compound could be explored for the development of novel fluorescent probes for biological imaging.[8]

  • Materials Science: Indole derivatives are also being investigated for their applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs).

Safety and Handling

  • Hazard Classification: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask or respirator should be used if handling the solid form in a non-ventilated area.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • In Case of Exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a promising heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry, chemical biology, and materials science. Its well-defined reactive sites allow for a high degree of synthetic versatility. While detailed biological and application data for this specific molecule are still emerging, its structural relationship to a wide range of bioactive indole derivatives underscores its importance as a target for further research and development. The synthetic protocol outlined in this guide, based on the established Vilsmeier-Haack reaction, provides a reliable pathway for accessing this valuable compound for further investigation. As with all chemical research, adherence to strict safety protocols is paramount when handling this and related compounds.

References

  • MDPI. (n.d.). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.
  • ScienceDirect. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • European Patent Office. (n.d.). EP 3630724 B1 - SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.
  • Organic Syntheses. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • HIBR Gene Diagnostics. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde.
  • American Elements. (n.d.). 6-Bromo-4-methoxy-1H-indole.
  • Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.

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The Architectural Versatility of Substituted Indole-3-Carbaldehydes: A Technical Guide for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Indole Nucleus

The indole scaffold is a cornerstone of medicinal chemistry, a privileged structure bestowed by nature and harnessed by scientists for the development of a vast array of therapeutic agents.[1][2][3] Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems.[3] Among the myriad of indole derivatives, substituted indole-3-carbaldehydes emerge as exceptionally versatile building blocks, serving as pivotal intermediates in the synthesis of complex heterocyclic systems and biologically active molecules.[4][5] This technical guide provides an in-depth exploration of the synthesis, reactivity, and therapeutic applications of substituted indole-3-carbaldehydes, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and exploit the potential of this remarkable chemical entity.

The Strategic Importance of the Indole-3-Carbaldehyde Core

Indole-3-carbaldehyde, and its substituted analogues, represent a critical nexus in chemical synthesis. The strategic placement of the formyl group at the C3 position of the indole ring imparts a unique reactivity profile, making it a powerful handle for molecular elaboration. This aldehyde functionality readily participates in a wide range of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions, allowing for the facile introduction of diverse chemical moieties.[4]

The indole nucleus itself is electron-rich, predisposing it to electrophilic substitution, which allows for the introduction of a wide array of substituents onto the benzene portion of the molecule. This inherent reactivity, coupled with the versatility of the C3-aldehyde, provides an expansive chemical space for the design and synthesis of novel compounds with tailored pharmacological properties.

Synthetic Strategies for Substituted Indole-3-Carbaldehydes: A Chemist's Guide

The efficient and regioselective synthesis of substituted indole-3-carbaldehydes is a cornerstone of their utility. Several robust methods have been developed, with the choice of strategy often dictated by the desired substitution pattern and the availability of starting materials.

The Vilsmeier-Haack Reaction: A Classic and Reliable Approach

The Vilsmeier-Haack reaction is the most widely employed method for the direct formylation of indoles at the C3 position.[6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group onto the electron-rich indole ring.

Causality Behind the Experimental Choice: The Vilsmeier-Haack reaction is favored for its high regioselectivity for the C3 position of unsubstituted or N-substituted indoles. The mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is readily attacked by the nucleophilic C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired indole-3-carbaldehyde.

Experimental Protocol: Synthesis of Indole-3-Carbaldehyde via the Vilsmeier-Haack Reaction

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • Indole Addition: After the addition of POCl₃ is complete, add a solution of indole in DMF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or potassium carbonate until the product precipitates.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is prevalent, other methods offer advantages for specific substitution patterns or substrate sensitivities. These include:

  • The Reimer-Tiemann Reaction: This method involves the formylation of phenols with chloroform in the presence of a strong base. While less common for indoles, it can be applied to hydroxyindoles.

  • Oxidation of 3-Methylindoles (Skatoles): The methyl group at the C3 position can be selectively oxidized to an aldehyde using various oxidizing agents.

  • Functional Group Interconversion: Indole-3-carboxylic acids or their derivatives can be reduced to the corresponding aldehydes.

The Chemical Reactivity of the Aldehyde: A Gateway to Molecular Diversity

The aldehyde group of substituted indole-3-carbaldehydes is a hub of chemical reactivity, providing a launchpad for the synthesis of a vast array of more complex molecules.[4]

Condensation Reactions: Building Molecular Complexity

The carbonyl group readily undergoes condensation reactions with a variety of nucleophiles, forming new carbon-carbon and carbon-nitrogen bonds.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) in the presence of a base leads to the formation of 3-substituted indole derivatives with an exocyclic double bond.[7]

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to 3-vinylindoles.

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important intermediates and possess their own biological activities.[1][8]

G I3C Indole-3-carbaldehyde Knoevenagel Knoevenagel Product (3-Vinylidene Indole) I3C->Knoevenagel Knoevenagel Condensation Wittig Wittig Product (3-Vinyl Indole) I3C->Wittig Wittig Reaction SchiffBase Schiff Base (Imine) I3C->SchiffBase Schiff Base Formation AMC Active Methylene Compound (e.g., Malononitrile) PY Phosphorus Ylide PA Primary Amine

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The Multifaceted Biological Activities of Brominated Methoxyindoles: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, is a core component of numerous biologically active natural products and synthetic compounds.[1] The strategic incorporation of methoxy and bromine substituents onto this heterocyclic system gives rise to a class of molecules known as brominated methoxyindoles, which exhibit a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the anticancer, antimicrobial, and neuroprotective properties of these compounds, delving into their mechanisms of action and providing detailed experimental protocols for their evaluation. As drug development professionals and researchers seek novel therapeutic agents, the compelling polypharmacology of brominated methoxyindoles positions them as a promising frontier in the quest for innovative treatments for a spectrum of human diseases.

Introduction: The Chemical Versatility and Biological Significance of Brominated Methoxyindoles

The indole ring system is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[2] Its electron-rich nature and versatile reactivity have made it a cornerstone of synthetic and medicinal chemistry. The introduction of methoxy (–OCH₃) groups into the indole scaffold enhances its electron-donating properties, thereby modulating its reactivity and biological interactions.[2] Furthermore, the incorporation of bromine atoms, a common feature in marine natural products, significantly influences the lipophilicity, metabolic stability, and binding affinity of these molecules, often leading to enhanced biological potency.[3]

Many brominated indole alkaloids have been isolated from marine organisms and have demonstrated a wide array of biological effects, including cytotoxic, antiviral, antifungal, and antibacterial activities. This has spurred significant interest in the synthesis of novel brominated methoxyindole derivatives to explore their therapeutic potential. This guide will provide an in-depth analysis of the key biological activities of this compound class, supported by experimental evidence and detailed methodologies.

Anticancer Activity: Targeting Key Signaling Pathways

Brominated methoxyindoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1] Their cytotoxic effects are often mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Inhibition of Kinases and Modulation of NF-κB Signaling

A primary mechanism through which brominated methoxyindoles exert their anticancer effects is through the inhibition of various protein kinases. Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[4][5] Certain benzo[e]pyridoindoles, which incorporate a brominated indole moiety, have been identified as potent inhibitors of Aurora kinases, which are essential for mitotic progression.[6][7] Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

Furthermore, some indole compounds have been shown to inhibit the NF-κB signaling pathway.[6] The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer progression by regulating the expression of genes involved in cell survival and proliferation.[6][8] By inhibiting NF-κB activation, brominated methoxyindoles can suppress tumor growth and sensitize cancer cells to other therapeutic agents. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is another key target of indole derivatives.[8]

Below is a diagram illustrating the interception of the PI3K/Akt/mTOR/NF-κB signaling pathway by indole compounds.

GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Indole Brominated Methoxyindole Indole->PI3K Inhibits Indole->Akt Inhibits Indole->NFkB Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR/NF-κB pathway by brominated methoxyindoles.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of brominated methoxyindoles is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC₅₀) value serving as a key metric of potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
6-Bromo-2-oxindoleMDA-MB-231 (Breast)74.41[9]
Brominated Chalcone DerivativesMGC803 (Gastric)3.57 - 5.61[10]
Benzo[e]pyridoindoleH358 NSCLC (Lung)0.145[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the brominated methoxyindole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[1][11]

  • Absorbance Measurement: After incubating for 2 hours at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[1]

Causality and Self-Validation: The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells. A decrease in absorbance in treated wells compared to untreated controls indicates a reduction in cell viability. Including positive (e.g., a known cytotoxic drug) and negative (vehicle control) controls in the experiment is crucial for validating the assay results.

Antimicrobial and Antiviral Activity

Many marine-derived brominated indoles exhibit potent antimicrobial and antiviral properties.[12] The presence of bromine and methoxy groups can enhance the ability of these compounds to disrupt microbial membranes and interfere with viral replication processes.

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

The antimicrobial action of some brominated indole derivatives is attributed to their ability to permeabilize and depolarize bacterial cell membranes.[13] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death. For some multi-halogenated indoles, their effects include the suppression of virulence gene expression and the induction of oxidative stress in bacteria.[5]

The antiviral activity of indole derivatives can occur at various stages of the viral life cycle.[1] Some compounds, like 3-methyleneoxindole, have been shown to selectively inhibit the replication of a range of viruses.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[2][9][10]

Compound ClassMicroorganismMIC (µg/mL)Reference
6-bromo-4-iodoindoleS. aureus (MRSA)20-30[5]
5-bromo-indole-3-carboxamido-polyamineS. aureus≤ 0.28 µM[15]
Bromophycoic acidsMethicillin-resistant S. aureus1.6–6.3[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][3][9][10][12]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[2]

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the brominated methoxyindole compound in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).[10]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

Causality and Self-Validation: The clear wells indicate inhibition of bacterial growth. The positive control should show turbidity, confirming the viability of the inoculum and the suitability of the growth medium. The negative control should remain clear, ensuring the sterility of the medium.

Neuroprotective Effects: Modulating Cellular Defense Pathways

Several indole derivatives have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.[16][17][18][19][20] These compounds can protect neurons from oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways.

Mechanism of Action: Activation of Nrf2 and TrkB Signaling

A key neuroprotective mechanism of indole derivatives involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[14][21] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By promoting the nuclear translocation of Nrf2, these compounds enhance the cellular defense against oxidative stress, a major contributor to neurodegeneration.[4][14][21][22]

Additionally, some indole compounds can activate the TrkB (Tropomyosin receptor kinase B) signaling pathway, which is the receptor for brain-derived neurotrophic factor (BDNF).[14][21] The BDNF/TrkB pathway is crucial for neuronal survival, growth, and synaptic plasticity. Activation of this pathway by indole derivatives can mimic the effects of BDNF, leading to the activation of downstream pro-survival pathways like PI3K/Akt.[14][21]

The following diagram illustrates the neuroprotective signaling pathways activated by indole derivatives.

cluster_nrf2 Cytoplasm Indole Indole Derivative TrkB TrkB Receptor Indole->TrkB Activates Nrf2 Nrf2 Indole->Nrf2 Promotes Translocation PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates PI3K_Akt->Nrf2 Activates Neuronal_Survival Neuronal Survival & Plasticity PI3K_Akt->Neuronal_Survival Keap1 Keap1 Nrf2->Keap1 Dissociation ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Antioxidant_Genes->Neuronal_Survival

Figure 2: Neuroprotective signaling pathways activated by indole derivatives.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotection.[7][23][24][25][26]

Principle: Differentiated SH-SY5Y cells are exposed to a neurotoxin to induce cell death. The neuroprotective effect of a compound is assessed by its ability to rescue the cells from the toxin-induced damage, which is typically measured by cell viability assays like the MTT assay.[7][24]

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a mature neuronal phenotype using agents like retinoic acid.[7]

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the brominated methoxyindole for a few hours.[7]

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) for oxidative stress or MPP⁺ for a Parkinson's disease model.[7][24]

  • Co-incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.[7]

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 2.3.

Causality and Self-Validation: An increase in cell viability in the wells treated with the brominated methoxyindole compared to the wells treated with the neurotoxin alone indicates a neuroprotective effect. Controls including untreated cells, cells treated with the compound alone, and cells treated with the neurotoxin alone are essential for interpreting the results accurately.

Aryl Hydrocarbon Receptor (AhR) Activation

Several naturally occurring marine-derived brominated indoles have been identified as ligands and agonists of the Aryl Hydrocarbon Receptor (AhR).[13] The AhR is a ligand-activated transcription factor that plays a role in xenobiotic metabolism and immune responses.

Experimental Protocol: AhR Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of an AhR-responsive promoter. When a compound activates the AhR, it leads to the expression of luciferase, which can be quantified by measuring luminescence.[17][18][27][28][29]

Step-by-Step Methodology:

  • Cell Seeding: Dispense AhR reporter cells into a 96-well plate and pre-incubate for 4-6 hours.[27]

  • Compound Treatment: Treat the cells with different concentrations of the brominated methoxyindole.

  • Incubation: Incubate the plate for 22-24 hours.[27]

  • Lysis and Luciferase Detection: Lyse the cells and add a luciferase detection reagent.

  • Luminescence Measurement: Quantify the light emission using a luminometer.[27]

Causality and Self-Validation: An increase in luminescence in treated cells compared to vehicle-treated controls indicates AhR activation. A known AhR agonist should be used as a positive control.

Conclusion and Future Directions

Brominated methoxyindoles represent a versatile and highly promising class of bioactive molecules with a diverse pharmacological profile. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their significant therapeutic potential. The ability to readily synthesize and modify these structures provides a powerful platform for the development of novel drugs with improved potency and selectivity.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole scaffold will help in identifying the key structural features responsible for the observed biological activities, leading to the design of more potent and selective compounds.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic effects.

  • In Vivo Efficacy and Safety: Promising lead compounds should be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the rich chemical space of brominated methoxyindoles holds great promise for the discovery and development of next-generation therapeutics to address a range of unmet medical needs.

References

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reactivity of the indole nucleus in 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Indole Nucleus in 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a polysubstituted indole of significant interest in medicinal chemistry and synthetic route design. The indole nucleus, while inherently electron-rich, is modulated by a unique combination of electron-donating (4-methoxy), electron-withdrawing (6-bromo), and deactivating (3-carbaldehyde) substituents. This guide dissects the interplay of these functional groups, offering a predictive framework and practical methodologies for reactions at the indole nitrogen (N1), electrophilic substitution on the benzene ring, palladium-catalyzed cross-coupling at the C6-bromo position, and transformations of the C3-aldehyde. Authored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic principles with field-proven protocols to serve as a definitive resource for the strategic functionalization of this versatile heterocyclic scaffold.

The Architectural Influence of Substituents on the Indole Core

The reactivity of an aromatic system is not merely the sum of its parts, but a complex interplay of electronic and steric effects. In this compound, the indole core is decorated with three distinct functional groups that collectively define its chemical personality.

The Indole Nucleus: An Inherently Electron-Rich System

The indole scaffold is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. Due to the delocalization of the nitrogen lone pair into the π-system, the indole nucleus is electron-rich and highly susceptible to electrophilic attack, with reactivity orders of magnitude greater than benzene.[1] This inherent nucleophilicity is foundational to its chemical behavior. The highest electron density is typically at the C3 position, which explains the prevalence of 3-substituted indoles in nature and synthesis.[2][3]

Decoding the Electronic Contributions

The specific substitution pattern of the title compound creates a nuanced electronic landscape:

  • 4-Methoxy Group (-OCH₃): Positioned on the benzene portion, the methoxy group is a powerful electron-donating group (EDG) through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, significantly increasing the electron density of the aromatic ring, particularly at the positions ortho (C5) and para (C7) to it.[4]

  • 6-Bromo Group (-Br): The bromine atom is an electron-withdrawing group (EWG) through its inductive effect (-I effect) but is also a weak electron-donating group through resonance (+R effect) due to its lone pairs. The inductive effect is stronger, leading to a net deactivation of the ring towards electrophilic attack compared to unsubstituted indole. However, it still directs incoming electrophiles to the ortho (C5, C7) and para positions.

  • 3-Carbaldehyde Group (-CHO): The formyl group at the C3 position is a strong electron-withdrawing and deactivating group through both resonance (-R effect) and induction (-I effect).[1][5] It significantly reduces the nucleophilicity of the entire indole system and makes the C3 position unavailable for further electrophilic substitution.

The confluence of these effects is visualized below, illustrating the electronic push from the methoxy group and the pull from the bromo and carbaldehyde moieties.

Figure 1: Electronic Influence Map

Electrophilic Aromatic Substitution (EAS)

With the C3 position occupied, electrophilic attack will be directed to other positions on the indole nucleus. The regiochemical outcome is a contest between the powerful activating effect of the 4-methoxy group and the deactivating effects of the 3-formyl and 6-bromo groups.

Regioselectivity: The Dominance of the Methoxy Group

The 4-methoxy group strongly activates the C5 (ortho) and C7 (para) positions for electrophilic attack. The 6-bromo group also directs to C5 and C7. Therefore, C5 and C7 are the most electronically favored sites. The 3-formyl group's deactivating influence is felt throughout the ring but is strongest on the pyrrole moiety. Consequently, electrophilic substitution is most likely to occur at C7 , which is para to the activating methoxy group and sterically less hindered than C5.

Protocol: Selective Bromination at C7

This protocol describes a method for the selective introduction of a second bromine atom onto the indole ring, likely at the C7 position. The choice of a mild brominating agent like N-Bromosuccinimide (NBS) is crucial to prevent over-reaction or degradation of the electron-rich indole.

Methodology:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). The flask is sealed with a septum and purged with argon or nitrogen.

    • Rationale: The indole nucleus, especially when activated by a methoxy group, is sensitive to oxidation. An inert atmosphere prevents side reactions.

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) via syringe to dissolve the starting material completely (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

    • Rationale: Cooling the reaction mixture helps to control the reaction rate and improve selectivity, minimizing the formation of undesired isomers or di-substituted products.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled indole solution over 15-20 minutes.

    • Rationale: Using a slight excess of NBS ensures complete consumption of the starting material. Slow, dropwise addition maintains a low concentration of the electrophile, which is key for selective mono-halogenation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.

    • Rationale: TLC allows for precise determination of the reaction endpoint, preventing over-reaction and the formation of impurities.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Dilute the mixture with water and extract the product with ethyl acetate (3x).

    • Rationale: The aqueous workup removes the DMF solvent and inorganic byproducts. Sodium thiosulfate is a reliable quenching agent for halogens.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-bromo-6-bromo-4-methoxy-1H-indole-3-carbaldehyde.

Reactions at the Indole Periphery

Beyond EAS, the N-H and C-Br bonds provide versatile handles for synthetic diversification.

N-Functionalization: Alkylation and Acylation

The indole N-H proton is weakly acidic (pKa ≈ 17) and can be readily deprotonated by a suitable base, forming a nucleophilic indolide anion. This anion can then react with various electrophiles.

ReactionReagentsBaseSolventTypical YieldRef
N-Methylation Methyl iodide (CH₃I)Sodium hydride (NaH)THF / DMF>90%
N-Benzylation Benzyl bromide (BnBr)Potassium carbonate (K₂CO₃)Acetonitrile85-95%
N-Acetylation Acetic anhydride (Ac₂O)Pyridine or Et₃NDichloromethane>90%[6]
N-Tosylation Tosyl chloride (TsCl)Sodium hydroxide (NaOH)Toluene / H₂O (PTC)80-90%[7]

Self-Validating Protocol for N-Alkylation:

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed, indicating the formation of the sodium indolide salt.

    • Validation: The cessation of bubbling provides a visual cue that deprotonation is complete.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates full consumption of the starting material.

  • Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by chromatography.

C6 Position: Gateway to Complexity via Cross-Coupling

While direct nucleophilic aromatic substitution (SₙAr) on the C6-bromo position is generally disfavored due to the electron-rich nature of the indole ring[8][9], this position is primed for highly efficient palladium-catalyzed cross-coupling reactions. These methods are pillars of modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds under mild conditions.[10][11][12]

G Figure 2: Cross-Coupling Workflow at C6 cluster_reactions Palladium-Catalyzed Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura Ar-B(OH)₂ start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig R₂NH start->buchwald Pd Catalyst, Base sonogashira Sonogashira Terminal Alkyne start->sonogashira Pd/Cu Catalyst, Base cc_bond C-C Bond Formation (Biaryl) suzuki->cc_bond cn_bond C-N Bond Formation (Arylamine) buchwald->cn_bond cc_triple_bond C-C Triple Bond Formation (Arylalkyne) sonogashira->cc_triple_bond G Figure 3: Synthetic Utility Map center 6-bromo-4-methoxy- 1H-indole-3-carbaldehyde n_alkylation N-Alkyl Indole center->n_alkylation R-X, Base (N1 Position) c7_eas C7-Substituted Indole (e.g., Halogenation) center->c7_eas Electrophile (E⁺) (C7 Position) c6_suzuki C6-Aryl Indole center->c6_suzuki ArB(OH)₂, Pd(0) (C6 Position) c6_buchwald C6-Amino Indole center->c6_buchwald R₂NH, Pd(0) (C6 Position) c3_alcohol C3-Hydroxymethyl Indole center->c3_alcohol NaBH₄ (C3 Carbonyl) c3_acid C3-Carboxylic Acid center->c3_acid NaClO₂ (C3 Carbonyl) c3_alkene C3-Vinyl Indole center->c3_alkene Wittig Reagent (C3 Carbonyl)

Sources

Methodological & Application

protocol for Vilsmeier-Haack formylation of 6-bromo-4-methoxy-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Vilsmeier-Haack Formylation of 6-Bromo-4-Methoxy-Indole

Introduction: The Strategic Importance of Indole-3-Carbaldehydes

The Vilsmeier-Haack reaction is a robust and highly versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. Named after its developers, Anton Vilsmeier and Albrecht Haack, this reaction has become an indispensable tool in organic synthesis for introducing a formyl group (-CHO) onto a target molecule. It employs an in situ generated electrophile, the Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and an acid halide like phosphorus oxychloride (POCl₃).[1][2]

Within the realm of medicinal chemistry and drug development, indoles represent a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[3] The functionalization of the indole nucleus is therefore of paramount importance. The Vilsmeier-Haack reaction provides a classic and efficient pathway to synthesize indole-3-carbaldehydes, which are pivotal intermediates.[4] The aldehyde functionality serves as a versatile chemical handle for a wide array of subsequent transformations, enabling the construction of complex molecular architectures.

This guide provides a detailed protocol and in-depth scientific rationale for the Vilsmeier-Haack formylation of a specifically substituted substrate: 6-bromo-4-methoxy-indole. This substrate contains both an electron-donating group (4-methoxy) and a moderately electron-withdrawing group (6-bromo), which influence the reactivity and regioselectivity of the formylation process.

Reaction Mechanism: A Stepwise Electrophilic Substitution

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism involving electrophilic aromatic substitution.[5][6] The key steps are the formation of the active electrophile (the Vilsmeier reagent) and its subsequent reaction with the electron-rich indole ring.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This forms an unstable adduct which rapidly rearranges to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8][9] This reagent is the active formylating agent in the reaction.

  • Electrophilic Attack and Regioselectivity: The indole nucleus is an electron-rich heterocycle. The C3 position is the most nucleophilic and thus the most reactive site for electrophilic attack.[10][11] The Vilsmeier reagent is attacked by the C3 position of the 6-bromo-4-methoxy-indole. The presence of the electron-donating methoxy group at the C4 position further enhances the electron density of the heterocyclic ring, facilitating the electrophilic substitution.[3]

  • Aromatization and Hydrolysis: The attack on the Vilsmeier reagent forms a cationic intermediate. A subsequent deprotonation step, often assisted by the displaced DMF, restores the aromaticity of the indole ring system, yielding an iminium salt intermediate.[5] This intermediate is stable until the reaction is quenched. During aqueous work-up, the iminium salt is hydrolyzed to afford the final product, 6-bromo-4-methoxy-indole-3-carbaldehyde, along with dimethylamine.[2]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent Rearrangement Sigma_Complex Sigma Complex (Cationic Intermediate) Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack at C3 Indole 6-Bromo-4-Methoxy-Indole Indole->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Final_Product 6-Bromo-4-Methoxy- Indole-3-Carbaldehyde Iminium_Salt->Final_Product Water H2O (Work-up) Water->Final_Product Hydrolysis

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of 6-bromo-4-methoxy-indole-3-carbaldehyde. It is adapted from established procedures for similarly substituted indoles.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Bromo-4-methoxy-indole>97%VariousStarting material.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%VariousUsed as reagent and solvent. Must be dry.
Phosphorus oxychloride (POCl₃)Reagent grade, >99%VariousHighly corrosive and water-reactive.[14]
Dichloromethane (DCM)AnhydrousVariousOptional solvent.
Crushed Ice / Deionized Water-In-houseFor quenching the reaction.
Sodium Hydroxide (NaOH) solution2 M AqueousIn-houseFor neutralization.
Ethyl AcetateACS GradeVariousFor extraction.
Brine (Saturated NaCl solution)-In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying organic layers.
EthanolReagent GradeVariousFor recrystallization.
Equipment
  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Prepare Vilsmeier Reagent - Add POCl₃ to DMF at 0°C - Stir for 30 min B 2. Add Substrate - Add 6-bromo-4-methoxy-indole solution - Keep temp < 10°C A->B C 3. Reaction - Stir at room temp (1-2 h) - Heat to 80-90°C (3-5 h) B->C D 4. Quench & Neutralize - Pour onto crushed ice - Neutralize with 2M NaOH C->D E 5. Isolate Crude Product - Stir until precipitation is complete - Filter the solid - Wash with water D->E F 6. Purify - Recrystallize from Ethanol - Dry under vacuum E->F G 7. Characterize - Obtain m.p., NMR, IR, MS data F->G

Caption: Figure 2: Experimental Workflow.

PART 1: Reaction Setup and Vilsmeier Reagent Formation

  • System Preparation: Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for an inert gas (Nitrogen or Argon). Ensure the entire system is under a positive pressure of inert gas.

  • Reagent Charging: Charge the flask with anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C using an ice-water bath.

  • Vilsmeier Reagent Generation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel to the cooled DMF.[15] Maintain the internal temperature below 10°C throughout the addition. The formation of the Vilsmeier reagent is exothermic.[16] After the addition is complete, stir the resulting mixture at 0°C for 30-60 minutes. The solution may become a thick, pale-yellow slurry or solid.[16]

PART 2: Formylation Reaction

  • Substrate Addition: Dissolve the 6-bromo-4-methoxy-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the substrate addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Heating: Gradually heat the reaction mixture to 80-90°C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[12]

PART 3: Work-up and Purification

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralization: While stirring the iced mixture, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is neutral to basic (pH 7-8). This step hydrolyzes the iminium salt intermediate and precipitates the crude product.[4]

  • Isolation: Stir the resulting slurry at room temperature for 1-2 hours or overnight to ensure complete precipitation.[13] Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts and residual DMF.[17]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 6-bromo-4-methoxy-indole-3-carbaldehyde as a solid.[13][17]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Safety and Handling Precautions

The Vilsmeier-Haack reaction involves hazardous reagents that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases.[14][18][19][20] It must be handled exclusively in a well-ventilated chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shield.[14][21] Have a compatible quenching agent (e.g., dry sand, sodium carbonate) readily available for spills.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle with appropriate gloves and ensure good ventilation.

  • Exothermic Steps: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic. Maintain proper cooling and perform additions slowly to control the temperature.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and fresh POCl₃. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere.
Insufficient reaction time or temperature.Monitor the reaction by TLC to confirm the consumption of starting material. If needed, extend the reaction time or slightly increase the temperature.
Formation of Tar Reaction temperature too high.Maintain careful temperature control, especially during the addition of POCl₃ and the heating phase.
Difficult Work-up Product is an oil or does not precipitate.Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate to obtain the product.[22]
Impure Product Incomplete hydrolysis or side reactions.Ensure complete neutralization during work-up. If recrystallization is insufficient, purify the product using column chromatography on silica gel.[22]

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Clementi, S., Linda, P., & Marino, G. (1971). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1725-1728.
  • Deshmukh, M. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27429-27456.
  • Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Wikipedia. (n.d.). Vilsmeier reagent.
  • Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism [Video]. YouTube.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • Dudnik, A. S., et al. (2014). Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. Journal of the American Chemical Society, 136(4), 1549-1558.
  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde, 487-89-8.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27429-27456.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
  • Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 2409-2413.
  • Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-oxopropanenitrile and its utilization for synthesis of some new heterocyclic compounds. International Journal of Industrial Chemistry, 4(1), 22.
  • Chemiz. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Tetrahedron, 67(38), 7195-7210.
  • PubChem. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde.
  • Clarke, K., et al. (1973). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1, 1196-1200.
  • PubChem. (n.d.). Indole-3-Carboxaldehyde.
  • MySkinRecipes. (n.d.). 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde.

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Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The synthesis is presented as a two-part procedure, beginning with the construction of the 6-bromo-4-methoxy-1H-indole scaffold via a proposed Fischer indole synthesis, followed by a robust Vilsmeier-Haack formylation to install the aldehyde at the C-3 position. This guide emphasizes not only the procedural steps but also the underlying chemical principles, process safety, and analytical validation. It is intended for an audience of researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of Substituted Indole-3-Carbaldehydes

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Functionalization of the indole ring allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing its biological activity. Indole-3-carbaldehyde derivatives, in particular, are versatile intermediates. The aldehyde group serves as a synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.

This compound is a specifically substituted intermediate of interest. The presence of a bromine atom at the C-6 position provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxy group at the C-4 position modulates the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets. Consequently, mastering the synthesis of this compound provides access to a rich chemical space for the development of novel therapeutic agents.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages: the formation of the indole ring system, followed by its formylation.

G A (3-Bromo-5-methoxyphenyl)hydrazine C 6-bromo-4-methoxy-1H-indole-2-carboxylic acid A->C [1] Condensation B Pyruvic Acid B->C [2] Acid-catalyzed cyclization D 6-bromo-4-methoxy-1H-indole C->D [3] Decarboxylation E 6-bromo-4-methoxy-1H-indole G This compound E->G Electrophilic Aromatic Substitution F Vilsmeier Reagent (from POCl₃ + DMF) F->G

Caption: Overall two-part synthetic workflow.

Critical Safety & Handling Protocols

WARNING: This procedure involves hazardous materials that are corrosive, toxic, and violently reactive with water. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic by inhalation and ingestion, and causes severe skin and eye burns[1]. Reacts violently with water in a highly exothermic reaction, liberating toxic hydrogen chloride (HCl) gas[1][2].

    • Handling: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber)[1]. Ensure an emergency shower and eyewash station are immediately accessible[2].

    • Quenching: NEVER add water or alcohol directly to bulk POCl₃. The recommended procedure is a "reverse quench," where the reaction mixture containing excess POCl₃ is added slowly to a quenching solution (e.g., ice-water, or preferably, a buffered aqueous solution) with vigorous stirring[3][4]. This ensures POCl₃ is always the limiting reagent, allowing for better temperature control.

  • Dimethylformamide (DMF):

    • Hazards: A skin and eye irritant. It is a suspected teratogen.

    • Handling: Wear appropriate PPE and avoid inhalation of vapors.

  • Acids (Polyphosphoric Acid, HCl):

    • Hazards: Corrosive. Cause severe burns upon contact.

    • Handling: Handle with care, using appropriate PPE.

Part 1: Synthesis of 6-bromo-4-methoxy-1H-indole (Starting Material)

The Fischer indole synthesis is a reliable and historic method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions[5][6]. This proposed protocol adapts this method for the target indole.

Step 1a: Preparation of (3-bromo-5-methoxyphenyl)hydrazine

This precursor is synthesized from 3-bromo-5-methoxyaniline via a standard diazotization reaction followed by reduction[7].

  • Diazotization: 3-bromo-5-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.

  • Reduction: The cold diazonium salt solution is then added slowly to a chilled solution of a suitable reducing agent, such as sodium sulfite or tin(II) chloride in concentrated HCl.

  • Work-up: After the reduction is complete, the reaction mixture is made basic. The resulting (3-bromo-5-methoxyphenyl)hydrazine[8] is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), dried, and concentrated. The crude product can be purified by chromatography or used directly in the next step.

Step 1b: Fischer Indole Synthesis Protocol
  • Hydrazone Formation: In a round-bottom flask, dissolve (3-bromo-5-methoxyphenyl)hydrazine (1.0 eq) and an appropriate ketone, such as pyruvic acid (1.1 eq), in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone in situ.

  • Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the reaction mixture. Heat the mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The acid catalyzes a[9][9]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring[5][10].

  • Decarboxylation (if using pyruvic acid): The initial product will be the 2-carboxylic acid derivative. This can often be decarboxylated by heating at a higher temperature (e.g., >200 °C) in a high-boiling solvent like quinoline with a copper catalyst, or by using alternative indole synthesis methods that do not install this group.

  • Work-up and Purification: After cooling, pour the reaction mixture onto ice water and neutralize with a base (e.g., NaOH or NaHCO₃). The precipitated solid is collected by filtration, washed with water, and dried. The crude 6-bromo-4-methoxy-1H-indole[11][12] can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

Part 2: Vilsmeier-Haack Formylation of 6-bromo-4-methoxy-1H-indole

This reaction is a classic and efficient method for introducing a formyl group onto electron-rich heterocycles[13][14].

Mechanism Insight: Formation of the Vilsmeier Reagent

The reaction begins with the activation of DMF by phosphorus oxychloride. The lone pair of the DMF's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate anion to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent .

G DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Chloroiminium Cation) DMF->Vilsmeier Attack on P POCl3 POCl₃ POCl3->Vilsmeier Chloride displacement

Caption: Formation of the Vilsmeier Reagent.

This Vilsmeier reagent is the key electrophile that is then attacked by the electron-rich C-3 position of the indole nucleus. Subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde product[15].

Experimental Protocol
  • Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution may become a thick, colorless to pale-yellow solid or slurry.

  • Addition of Indole: Dissolve the starting material, 6-bromo-4-methoxy-1H-indole (1.0 eq), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 35-40 °C and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Controlled Quench (Critical Step): In a separate, larger flask equipped with a mechanical stirrer, prepare a mixture of crushed ice and water (or a 1M aqueous sodium acetate solution for a safer, buffered quench)[4]. Cool this quenching vessel in an ice bath. Slowly and carefully pour the reaction mixture into the vigorously stirred ice/water slurry. A highly exothermic reaction will occur. Control the rate of addition to maintain the temperature of the quenching mixture below 20 °C.

  • Hydrolysis and Precipitation: Continue stirring the mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt. Make the solution basic (pH 8-9) by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 3 M NaOH).

  • Isolation: The product, this compound, should precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane.

Data Summary and Characterization

Quantitative Data Table
ParameterPart 1: Indole Synthesis (Proposed)Part 2: Formylation (Typical)
Key Reagents (3-bromo-5-methoxyphenyl)hydrazine, Pyruvic acid, PPA6-bromo-4-methoxy-1H-indole, POCl₃, DMF
Solvent Ethanol or Acetic AcidDMF (anhydrous)
Reaction Temp. 80-100 °C0 °C to 40 °C
Reaction Time 2-6 hours2-4 hours
Typical Yield 60-80% (literature range for similar syntheses)85-95%
Analytical Characterization (Predicted)

The final product should be characterized using standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected to be higher than related bromo-indole-carbaldehydes (e.g., 6-bromo-1H-indole-3-carbaldehyde melts at 202-206 °C)[11].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.4 (s, 1H, N-H)

    • δ ~9.9 (s, 1H, -CHO)

    • δ ~8.2 (s, 1H, H-2)

    • δ ~7.7 (d, 1H, H-7)

    • δ ~7.1 (d, 1H, H-5)

    • δ ~4.0 (s, 3H, -OCH₃) (Note: Chemical shifts are predictions based on analogous structures like 6-bromo-1H-indole-3-carbaldehyde and other methoxy-indoles)[9][16].

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~185.0 (C=O)

    • δ ~155.0 (C-4)

    • δ ~138.0 (C-7a)

    • δ ~137.0 (C-2)

    • δ ~125.0 (C-3a)

    • δ ~122.0 (C-7)

    • δ ~118.0 (C-3)

    • δ ~115.0 (C-6)

    • δ ~100.0 (C-5)

    • δ ~56.0 (-OCH₃)

  • Mass Spectrometry (ESI+): Calculated for C₉H₇BrNO₂ [M+H]⁺: 241.97, 243.97 (isotopic pattern for Br).

References

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Li, X., et al. (2012). Org. Process Res. Dev., 16, 1727.
  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. The Royal Society of Chemistry.
  • Wikipedia. (2024). Fischer indole synthesis.
  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
  • Supporting information for Base screening. The Royal Society of Chemistry.
  • Chemical Space. (2011). Quenching Phosphorus Oxychloride.
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. 6-Bromoindole-3-carboxaldehyde 97.
  • Supporting information for Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Fischer indole synthesis for 6-methoxyindole precursors.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Wikipedia. (2024). Vilsmeier–Haack reaction.
  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial.
  • ACS Publications. (1942). The Fischer Indole Synthesis. Chemical Reviews.
  • PubChemLite. 6-bromo-4-methoxy-1h-indole (C9H8BrNO).
  • ChemicalBook. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum.
  • PubChemLite. 6-bromo-4-methoxy-1h-indazole (C8H7BrN2O).
  • PubChemLite. (3-bromo-5-methoxyphenyl)hydrazine hydrochloride (C7H9BrN2O).
  • PubChem. 4-bromo-6-methoxy-1H-indole.
  • AMERICAN ELEMENTS. 6-Bromo-4-methoxy-1H-indole.
  • ChemicalBook. 6-Bromo-1H-indole(52415-29-9) 13C NMR spectrum.
  • Google Patents.
  • ChemicalBook. 3-Bromo-5-methoxypyridine synthesis.
  • Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
  • Thieme. (2021).

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The Versatile Scaffold: Application Notes and Protocols for 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole nucleus represents a privileged scaffold, consistently appearing in a vast array of biologically active compounds. Within this class, substituted indole-3-carbaldehydes are pivotal intermediates, offering a reactive handle for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth technical overview of the use of a particularly promising, yet underexplored, building block: 6-bromo-4-methoxy-1H-indole-3-carbaldehyde .

This document will navigate through the synthetic pathways to this compound, detail its subsequent chemical transformations, and explore its potential applications in medicinal chemistry, grounded in the established bioactivity of related indole derivatives. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

I. Synthesis of this compound: A Strategic Approach

The most direct and widely employed method for the introduction of a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.[1][2][3] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The key to synthesizing our target compound lies in the preparation of the precursor, 6-bromo-4-methoxy-1H-indole.

Proposed Synthesis of the Precursor: 6-Bromo-4-methoxy-1H-indole

To obtain the desired substitution pattern, the logical starting materials would be (3-bromo-5-methoxyphenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde or its equivalent.

Diagrammatic Representation of the Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Part 1: Precursor Synthesis (Fischer Indole Synthesis) cluster_1 Part 2: Vilsmeier-Haack Formylation A (3-bromo-5-methoxyphenyl)hydrazine C Phenylhydrazone Intermediate A->C Condensation B Acetaldehyde B->C D 6-Bromo-4-methoxy-1H-indole C->D Acid-catalyzed cyclization D2 6-Bromo-4-methoxy-1H-indole G This compound D2->G Electrophilic Substitution E POCl3, DMF F Vilsmeier Reagent E->F Reagent Formation F->G

Caption: Proposed two-part synthesis of the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Bromo-4-methoxy-1H-indole

This protocol outlines the C3-formylation of the synthesized or commercially sourced 6-bromo-4-methoxy-1H-indole.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
6-Bromo-4-methoxy-1H-indole≥97%Varies
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
Saturated sodium bicarbonate solutionACS reagentFisher Scientific
Sodium sulfate (anhydrous)ACS reagentFisher Scientific
Ethyl acetateACS reagentFisher Scientific
HexanesACS reagentFisher Scientific

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, is a critical step for the subsequent electrophilic attack.

  • Addition of Indole: Dissolve 6-bromo-4-methoxy-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. This hydrolyzes the intermediate iminium salt.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

II. Application Notes: Derivatization of the Aldehyde Moiety

The aldehyde group at the C3 position of the indole ring is a versatile functional group that can be readily transformed into a variety of other functionalities, making this compound a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.[7]

Synthesis of Schiff Bases

The condensation of the aldehyde with primary amines yields Schiff bases (imines), which are themselves a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[8][9][10]

Workflow for Schiff Base Synthesis

Schiff Base Synthesis A This compound E Schiff Base Derivative A->E B Primary Amine (R-NH2) B->E C Acid Catalyst (e.g., Acetic Acid) C->E Catalysis D Solvent (e.g., Ethanol) D->E Reaction Medium

Caption: General workflow for the synthesis of Schiff bases.

Protocol for Schiff Base Formation:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Amine: Add the desired primary amine (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Reductive Amination

The aldehyde can be converted to a secondary or tertiary amine via reductive amination. This reaction involves the in-situ formation of a Schiff base followed by its reduction. This is a powerful tool for introducing diverse amine-containing side chains, which can significantly modulate the pharmacological properties of the molecule.

Protocol for Reductive Amination:

  • Reaction Setup: Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. STAB is often preferred as it is a milder and more selective reducing agent.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Wittig Reaction

The Wittig reaction provides a means to convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of a double bond.[11][12] This opens up possibilities for synthesizing analogues of natural products or other complex molecules.

Protocol for Wittig Reaction:

  • Ylide Formation: In a separate flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group) (1.2 equivalents) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide (the solution will typically turn a characteristic color).

  • Reaction with Aldehyde: Add a solution of this compound (1 equivalent) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct can often be removed by filtration or column chromatography. Purify the desired alkene product by column chromatography.

III. Medicinal Chemistry Applications: A Landscape of Potential

The indole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7] The specific substitution pattern of 6-bromo and 4-methoxy groups on the indole-3-carbaldehyde core suggests several promising avenues for drug discovery.

  • Anticancer Activity: The presence of a halogen, such as bromine, on the indole ring has been shown to enhance the anticancer activity of some compounds.[13] The methoxy group can also contribute to the biological activity and modulate the pharmacokinetic properties of the molecule.[14] Derivatives of this compound could be investigated as potential inhibitors of protein kinases, topoisomerases, or other targets relevant to cancer.

  • Antimicrobial and Antifungal Properties: Schiff base derivatives of indole-3-carbaldehyde have demonstrated significant antimicrobial and antifungal activity.[8][15] The 6-bromo-4-methoxy scaffold provides a unique starting point for the synthesis of novel antimicrobial agents.

  • Anti-inflammatory and Antioxidant Effects: Indole derivatives are known to possess anti-inflammatory and antioxidant properties. The aldehyde group can be transformed into various heterocycles that may exhibit these activities.[14]

The combination of the bromo and methoxy substituents on the indole ring provides a unique electronic and steric profile that can be exploited to design novel therapeutic agents with improved potency and selectivity.

IV. Conclusion

This compound is a versatile and promising building block for medicinal chemistry. Its synthesis, while not extensively documented, can be reliably achieved through established synthetic methodologies. The reactivity of its aldehyde functionality allows for the creation of a diverse array of derivatives, each with the potential for unique biological activities. The protocols and application notes provided in this guide are intended to empower researchers to explore the full potential of this intriguing scaffold in the quest for novel therapeutics.

V. References

  • Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Ajmal, R. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives. BenchChem Technical Guides.

  • Jadhav, S. D., & Gaikwad, S. L. (2019). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research.

  • Singh, P., & Kumar, A. (2020). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research.

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem Technical Guides.

  • Wikipedia. (2024). Fischer indole synthesis.

  • Singh, U. P., Bhat, H. R., & Gahtori, P. (2013). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry.

  • Naik, N., & Kumar, H. S. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.

  • Sadiq, I. M., & Al-Amery, K. H. (2021). Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. Natural Volatiles & Essential Oils.

  • Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025). Vilsmeier-Haack Formylation of Indoles.

  • BenchChem. (2025). Fischer indole synthesis for 6-methoxyindole precursors.

  • Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery.

  • Patil, S., Utale, P. S., & Pande, S. (2012). Synthesis, characterization and antimicrobial activity of 6-bromo-4-methoxy-4-(substituted phenyl) iminoflavone. Der Chemica Sinica.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • Organic Chemistry Portal. Wittig Reaction.

  • Wikipedia. (2024). Wittig reaction.

  • Chahal, M., & Dhillon, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry.

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Application Notes & Protocols: The Synthetic Utility of 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde is a polysubstituted indole derivative that serves as a highly valuable and versatile intermediate in modern organic synthesis. The indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. This specific derivative is functionalized with three key features that dictate its synthetic utility:

  • An aldehyde group at the C3-position : This electrophilic handle is the primary site for a vast array of chemical transformations, including condensations, nucleophilic additions, and oxidations/reductions. It is the gateway to constructing complex side chains and new heterocyclic rings.

  • An electron-donating methoxy group at the C4-position : This group activates the indole ring, influencing its nucleophilicity and the regioselectivity of further electrophilic substitution reactions.[1]

  • An electron-withdrawing bromine atom at the C6-position : This halogen provides a strategic vector for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups to further elaborate the molecular framework.

This unique combination of functional groups makes this compound a powerful precursor for the synthesis of complex molecules targeting areas such as oncology and infectious diseases.[1]

Physicochemical Properties
PropertyValueSource
CAS Number 1202766-19-5[2]
Molecular Formula C₁₀H₈BrNO₂[2]
Molecular Weight 254.08 g/mol [2]
Appearance Expected to be a solidGeneral Knowledge
Storage Store at 4°C under an inert atmosphere[3]

Synthesis of the Core Scaffold

The most direct and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. The synthesis of the title compound would proceed from 6-bromo-4-methoxy-1H-indole.

The reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This electrophilic species then attacks the electron-rich C3 position of the indole ring. The presence of the electron-donating 4-methoxy group enhances the nucleophilicity of the indole ring, facilitating this electrophilic substitution.[1] Subsequent hydrolysis of the resulting iminium intermediate furnishes the final aldehyde product.[6]

Core Synthetic Applications & Methodologies

The strategic placement of functional groups on this compound opens several high-impact synthetic avenues.

Application I: Carbon-Carbon Bond Formation via Condensation Reactions

The aldehyde at C3 is an ideal electrophile for condensation reactions with carbon nucleophiles, such as enolates or active methylene compounds. These reactions, including the Knoevenagel and Claisen-Schmidt condensations, are fundamental for extending the carbon framework and creating conjugated systems.[7]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine yields α,β-unsaturated products.[8][9] These electron-deficient alkenes are versatile Michael acceptors for subsequent transformations.

  • Claisen-Schmidt Condensation: Base-catalyzed condensation with a ketone or another enolizable carbonyl compound produces indolyl-chalcone derivatives.[10][11] Chalcones are a well-known class of bioactive compounds with diverse pharmacological properties, including antimicrobial and anticancer activities.

G cluster_reactions Key Transformations cluster_products Product Classes Start 6-Bromo-4-methoxy- 1H-indole-3-carbaldehyde Condensation Knoevenagel / Claisen-Schmidt (Active Methylene / Ketones) Start->Condensation C-C Bond Formation Nitrosation Nitrosative Rearrangement (NaNO₂, H⁺) Start->Nitrosation Scaffold Hopping Coupling Cross-Coupling (at C6-Br) (Suzuki, Sonogashira, etc.) Start->Coupling C-C/C-N/C-O Bond Formation Derivatization Schiff Base Formation (Primary Amines) Start->Derivatization C-N Bond Formation Chalcones Indolyl Chalcones & α,β-Unsaturated Systems Condensation->Chalcones Indazoles 6-Bromo-4-methoxy- 1H-indazole-3-carbaldehyde Nitrosation->Indazoles Coupled C6-Functionalized Indoles Coupling->Coupled Imines Indolyl Imines (Schiff Bases) Derivatization->Imines

Application II: Scaffold Hopping via Nitrosative Rearrangement to Indazoles

A particularly powerful transformation is the conversion of the indole scaffold into an indazole. This "scaffold hopping" is highly valuable in medicinal chemistry, as indazoles are considered bioisosteres of indoles and are key components of numerous kinase inhibitor drugs, such as Axitinib and Pazopanib.[12]

The reaction proceeds via nitrosation of the indole C3-position with nitrous acid (generated in situ from sodium nitrite and acid), leading to a 3-nitrosoindole intermediate.[13] This intermediate is in equilibrium with its oxime tautomer, which undergoes acid-catalyzed addition of water, triggering a ring-opening and subsequent re-closure to form the thermodynamically stable 1H-indazole-3-carboxaldehyde ring system.[12][14] A critical aspect of this protocol is the slow, reverse addition of the indole solution to the nitrosating mixture to maintain a low concentration of the nucleophilic indole, thereby preventing the formation of undesired dimeric side-products.[12][15]

Application III: Synthesis of Schiff Bases as Precursors to Bioactive Molecules

The aldehyde functional group readily condenses with primary amines to form imines, commonly known as Schiff bases. This reaction is often reversible and can be driven to completion by removing water. Indole-derived Schiff bases are frequently investigated for their biological activities, particularly as antimicrobial and anticancer agents.[16] The resulting imine bond can also be reduced to form a stable secondary amine, providing access to a different class of derivatives.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((6-bromo-4-methoxy-1H-indol-3-yl)methylene)malononitrile, a versatile Michael acceptor.

Materials:

  • This compound (1.0 mmol, 254 mg)

  • Malononitrile (1.1 mmol, 73 mg)

  • Piperidine (catalytic, ~2-3 drops)

  • Ethanol (10 mL)

  • Ice-cold water

Procedure:

  • To a 25 mL round-bottom flask, add this compound (254 mg) and ethanol (10 mL). Stir until the solid is fully dissolved.

  • Add malononitrile (73 mg) to the solution, followed by a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature. A precipitate may begin to form within 30-60 minutes.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with a small amount of ice-cold water and then ice-cold ethanol to remove residual reagents.

  • Dry the product under vacuum to yield the pure 2-((6-bromo-4-methoxy-1H-indol-3-yl)methylene)malononitrile.

Causality: Piperidine acts as a weak base to deprotonate malononitrile, generating the nucleophilic carbanion required for the condensation.[7] The reaction is performed at room temperature as it is typically efficient without heating. Cooling before filtration maximizes the recovery of the solid product.

Protocol 2: Nitrosative Rearrangement to 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

This protocol details the conversion of the indole scaffold to the corresponding indazole, a key intermediate for kinase inhibitor synthesis.[12][14]

G prep_nitro 1. Prepare Nitrosating Mixture NaNO₂ + HCl in DMF/H₂O at 0°C addition 3. Slow Addition (Syringe Pump) Add indole solution to nitrosating mix over 2 hours at 0°C prep_nitro->addition prep_indole 2. Prepare Indole Solution Dissolve indole in DMF prep_indole->addition reaction 4. Reaction Progression Stir at specified temp/time (e.g., RT for 3h) addition->reaction workup 5. Aqueous Workup Extract with Ethyl Acetate, wash with brine reaction->workup purify 6. Purification Dry, concentrate, and purify via silica gel chromatography workup->purify product Pure 1H-Indazole-3-carboxaldehyde purify->product

Materials:

  • This compound (1.0 mmol, 254 mg)

  • Sodium nitrite (NaNO₂; 8.0 mmol, 552 mg)

  • N,N-Dimethylformamide (DMF; anhydrous, 6 mL total)

  • Deionized water (4 mL)

  • Hydrochloric acid (HCl; 2 N aqueous solution, 1.35 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Syringe pump

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a 50 mL round-bottom flask under an argon atmosphere, dissolve sodium nitrite (552 mg) in deionized water (4 mL) and DMF (3 mL).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add 2 N aqueous HCl (1.35 mL) to the stirred solution, ensuring the temperature remains below 5 °C.

    • Stir the resulting pale-yellow mixture at 0 °C for 10 minutes.

  • Addition of the Indole:

    • In a separate vial, dissolve this compound (254 mg) in DMF (3 mL).

    • Using a syringe pump, add the indole solution to the nitrosating mixture dropwise over a period of 2 hours at 0 °C. This slow addition is crucial to prevent side reactions.[12]

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at room temperature for 3 hours. The electron-donating methoxy group may facilitate a faster reaction compared to electron-deficient indoles.[14]

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 6-bromo-4-methoxy-1H-indazole-3-carbaldehyde.

References

  • Somashekarappa Siddegowda, K., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4).
  • Godeau, K., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12533–12541.
  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Prajapati, D., & Gohain, M. (2006). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Indian Journal of Chemistry - Section B, 45B, 1309-1312.
  • ResearchGate. (2018). Optimisation of the reaction. Addition of indole (1 equiv.) to the nitrosating mixture containing NaNO 2 , HCl in water : DMF 5.3 : 3.
  • Al-Zaydi, K. M. (2009). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Journal of the Brazilian Chemical Society, 20(8), 1538-1547.
  • Semantic Scholar. (2018). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent.
  • ResearchGate. (2010). Two efficient methods for the synthesis of novel indole-based chalcone derivatives.
  • ResearchGate. (2021). Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with 4-bromoacetophenone under ball milling conditions.
  • PubChem. (n.d.). 6-Bromoindole-3-carbaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information.
  • Kitamura, M., et al. (2021).
  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation.
  • Patil, S. B., & Patil, P. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1), 1-8.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Kumar, V., et al. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 6(99), 97268-97292.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Godeau, K., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12533-12541.
  • Al-Faiyz, Y. S. S. (2012). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of Chemical Research, 36(10), 591-594.
  • nevoLAB. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf.
  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Somei, M., et al. (2004). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Electrophile. HETEROCYCLES, 64, 27-40.

Sources

derivatization of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Strategic Derivatization of 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed technical overview and actionable protocols for the derivatization of This compound , a highly versatile intermediate for building diverse chemical libraries. We will explore the synthesis of this core scaffold and detail key derivatization strategies at the aldehyde, the indole nitrogen, and through palladium-catalyzed cross-coupling at the bromine-bearing C6 position. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the causal chemistry behind experimental choices to ensure reproducibility and rational compound design.

Introduction: The Power of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, prized for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1][2] Derivatives of indole-3-carbaldehyde, in particular, are crucial intermediates for synthesizing compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] The subject of this guide, this compound, offers three distinct points for chemical modification:

  • C3-Aldehyde: A versatile chemical handle for nucleophilic additions, condensations, and reductive aminations.

  • N1-Indole Nitrogen: Can be alkylated or acylated to modulate polarity and introduce new interaction points.

  • C6-Bromo Substituent: An ideal site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine fragments.

This multi-faceted reactivity makes it an exceptional starting point for generating novel chemical matter in lead discovery and optimization campaigns.[4]

Synthesis of the Core Scaffold: this compound

The most common and efficient method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The following protocol is adapted from established procedures for substituted indoles.[5][6]

Protocol 2.1: Vilsmeier-Haack Formylation

Materials:

  • 6-Bromo-4-methoxy-1H-indole (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise with vigorous stirring. The formation of the chloromethylenedimethyliminium salt (Vilsmeier reagent) is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.

  • Indole Addition: Dissolve 6-bromo-4-methoxy-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. The product will often precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Key Derivatization Strategies & Protocols

The aldehyde functional group is a gateway to a vast chemical space. The following protocols outline key transformations to build a diverse library of derivatives.

Workflow: From Scaffold to Library

The following diagram illustrates the overall derivatization workflow.

G cluster_aldehyde C3-Aldehyde Chemistry cluster_indole Indole Core Chemistry Scaffold 6-Bromo-4-methoxy- 1H-indole-3-carbaldehyde Knoevenagel Knoevenagel Condensation Scaffold->Knoevenagel Active Methylene Compounds Wittig Wittig Reaction Scaffold->Wittig Phosphonium Ylides ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Amines, NaBH(OAc)₃ SchiffBase Schiff Base Formation Scaffold->SchiffBase Primary Amines N_Alkylation N1-Alkylation/ Acylation Scaffold->N_Alkylation Alkyl Halides, Base Suzuki C6-Suzuki Coupling Scaffold->Suzuki Boronic Acids, Pd Catalyst Library Diverse Chemical Library Knoevenagel->Library Wittig->Library ReductiveAmination->Library SchiffBase->Library N_Alkylation->Library Suzuki->Library

Caption: Overall derivatization workflow.

C3-Aldehyde Modification: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, cyanoacetates). This reaction introduces a conjugated system, which is a common feature in many pharmacologically active molecules.[7]

Protocol 3.1.1: Synthesis of an Indolyl-acrylonitrile Derivative

Rationale: This protocol creates a vinyl-substituted indole. The electron-withdrawing groups (e.g., -CN) make the double bond an excellent Michael acceptor for further derivatization, and the extended conjugation can be important for biological activity. Piperidine is used as a mild base to catalyze the reaction.[7]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (EtOH)

  • Piperidine (catalytic amount, ~0.1 eq)

Procedure:

  • In a round-bottom flask, dissolve the indole-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the mixture at room temperature. The product often precipitates out of the solution as it forms. Monitor the reaction by TLC.

  • If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

C3-Aldehyde Modification: Reductive Amination

Reductive amination is one of the most robust methods for forming C-N bonds. It proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ to the corresponding amine. This allows for the introduction of a vast array of primary and secondary amines, building key pharmacophoric features.

Protocol 3.2.1: Synthesis of an N-Benzyl Indolyl-3-methanamine

Rationale: This two-step, one-pot procedure uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. STAB is less basic and more tolerant of acidic conditions than other hydrides like NaBH₄, which prevents side reactions.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Procedure:

  • Dissolve the indole-3-carbaldehyde (1.0 eq) in DCM.

  • Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The addition can be slightly exothermic.

  • Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Schemes

The following diagrams illustrate the Knoevenagel and Reductive Amination reactions.

G cluster_knoevenagel Knoevenagel Condensation cluster_reductive_amination Reductive Amination K_start Indole-CHO K_reagents + CH₂(CN)₂ K_arrow Piperidine Ethanol K_product Indole-CH=C(CN)₂ RA_start Indole-CHO RA_reagents + R-NH₂ RA_arrow1 [H⁺] RA_intermediate Imine Intermediate RA_arrow2 NaBH(OAc)₃ RA_product Indole-CH₂-NH-R

Caption: Key C3-aldehyde derivatization reactions.

Characterization of Derivatives

Confirmation of the successful synthesis of new derivatives is critical. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. For example, in a successful Knoevenagel condensation, the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinyl proton signal is a key diagnostic marker.[1][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For instance, the conversion of the aldehyde to a nitrile in the Knoevenagel product will show the disappearance of the C=O stretch (~1670 cm⁻¹) and the appearance of a C≡N stretch (~2220 cm⁻¹).[8][10]

Data Summary Table

The table below summarizes potential derivatization pathways for this compound.

Reaction TypeReagentsProduct ClassSignificance in Drug Discovery
Knoevenagel Condensation Malononitrile, Cyanoacetic estersα,β-Unsaturated Nitriles/EstersIntroduces rigid, planar systems; Michael acceptors
Wittig Reaction Phosphonium ylidesAlkenesCreates C=C bonds with stereochemical control
Reductive Amination Primary/Secondary Amines, NaBH(OAc)₃Secondary/Tertiary AminesIntroduces basic centers for salt formation, H-bond donors/acceptors
Schiff Base Formation Hydrazides, HydroxylaminesHydrazones, OximesPrecursors to heterocyclic rings (e.g., pyrazoles, isoxazoles)
N-Alkylation Alkyl halides, NaH or K₂CO₃N-Substituted IndolesModulates solubility, blocks H-bond donation
Suzuki Coupling Aryl/Heteroaryl Boronic Acids, Pd catalystBiaryl CompoundsExplores new binding pockets, builds molecular complexity

Conclusion

This compound is a powerful and versatile building block for drug discovery. Its three distinct points of reactivity allow for the systematic and rational exploration of chemical space. The protocols and strategies outlined in this guide provide a solid foundation for researchers to generate novel, diverse, and biologically relevant compound libraries, accelerating the journey from hit identification to lead optimization.

References

  • Bénard, S., et al. (2018).
  • Naik, N., et al. (2012).
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. [Link]
  • Suzhou Chukai Pharmaceutical Technology Co Ltd. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
  • Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. [Link]
  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde.
  • Li, W., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]
  • Yar, M. S., et al. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Chemistry Central Journal. [Link]
  • Arockia Doss, M., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition. [Link]
  • Arockia Doss, M., et al. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent.
  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. [Link]

Sources

Large-Scale Synthesis of 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Indole-3-Carbaldehydes

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, indole-3-carbaldehyde derivatives are versatile intermediates, serving as critical building blocks for a wide array of more complex bioactive molecules, including those with applications in oncology and neurology.[1] The title compound, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde, incorporates key structural motifs – a bromine atom and a methoxy group – that allow for further functionalization and modulation of physicochemical properties. The bromine atom can participate in various cross-coupling reactions, while the methoxy group influences the electron density of the indole ring and can be a key interaction point with biological targets.

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable methodology. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, step-by-step protocol suitable for scale-up, and address critical process considerations to ensure a safe, efficient, and reproducible synthesis.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[2] The indole ring, being electron-rich, is an excellent substrate for this electrophilic substitution, with formylation occurring preferentially at the C3 position.

The choice of the Vilsmeier-Haack reaction for the large-scale synthesis of this compound is predicated on several factors:

  • High Regioselectivity: The reaction consistently yields the desired C3-formylated product.

  • Broad Substrate Scope: It is tolerant of a wide range of functional groups on the indole ring.

  • Scalability: The reaction conditions are amenable to large-scale production with appropriate engineering controls.

  • Cost-Effectiveness: The reagents are readily available and relatively inexpensive.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established mechanism:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

  • Electrophilic Attack: The electron-rich C3 position of the 6-bromo-4-methoxy-1H-indole attacks the Vilsmeier reagent.

  • Iminium Ion Formation: The resulting intermediate is an iminium ion.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final aldehyde product.[5]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate equipment and safety measures. The starting material, 6-bromo-4-methoxy-1H-indole, is commercially available from various suppliers.

Materials and Equipment
MaterialGradeSupplier
6-Bromo-4-methoxy-1H-indole≥98%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich, etc.
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich, etc.
Dichloromethane (DCM)ACS GradeFisher Scientific, etc.
Saturated Sodium Bicarbonate SolutionACS GradePrepared in-house
Anhydrous Sodium SulfateACS GradeFisher Scientific, etc.
Silica Gel60 Å, 230-400 meshSorbent Technologies, etc.
Ethyl AcetateACS GradeFisher Scientific, etc.
HexanesACS GradeFisher Scientific, etc.

Equipment: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet. Standard laboratory glassware for workup and purification.

Detailed Procedure

G cluster_0 Reaction Setup cluster_1 Addition of Starting Material cluster_2 Reaction and Work-up cluster_3 Purification A Charge reactor with anhydrous DMF B Cool to 0-5 °C under Nitrogen A->B C Slowly add POCl₃, maintaining temperature B->C D Stir for 30 min to form Vilsmeier reagent C->D E Dissolve 6-bromo-4-methoxy-1H-indole in anhydrous DMF D->E F Add indole solution dropwise to the Vilsmeier reagent at 0-5 °C E->F G Allow to warm to room temperature and stir for 2-4 hours F->G H Monitor reaction by TLC G->H I Quench by pouring into ice-water H->I J Neutralize with saturated NaHCO₃ solution I->J K Extract with Dichloromethane J->K L Dry organic layer with Na₂SO₄ K->L M Concentrate in vacuo L->M N Purify by flash column chromatography M->N O Isolate pure product N->O

Caption: Workflow for the synthesis of this compound.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (5 molar equivalents).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 molar equivalents) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

  • After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for 30 minutes.

Step 2: Formylation Reaction

  • In a separate flask, dissolve 6-bromo-4-methoxy-1H-indole (1 molar equivalent) in a minimal amount of anhydrous N,N-dimethylformamide.

  • Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Data Presentation

ParameterValue
Chemical Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
CAS Number 1202766-19-5
Appearance Off-white to pale yellow solid
Expected Yield 75-85%
Purity (by HPLC) ≥98%
¹H NMR (400 MHz, CDCl₃) δ (ppm) Predicted: 9.98 (s, 1H, CHO), 8.25 (s, 1H, H-2), 7.55 (s, 1H, H-7), 7.10 (d, J=1.6 Hz, 1H, H-5), 6.85 (s, 1H, NH), 3.95 (s, 3H, OCH₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) Predicted: 185.0 (CHO), 155.0 (C-4), 138.0 (C-7a), 126.0 (C-2), 125.0 (C-3a), 118.0 (C-5), 115.0 (C-6), 100.0 (C-7), 56.0 (OCH₃).
IR (KBr, cm⁻¹) Predicted: 3250 (N-H stretch), 1650 (C=O stretch, aldehyde), 1580, 1470 (aromatic C=C stretch).

Note: The NMR and IR data are predicted based on the analysis of structurally similar compounds and established chemical shift principles. Experimental verification is recommended.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of this protocol, the following in-process controls and validation steps are recommended:

  • Moisture Control: The Vilsmeier-Haack reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).

  • Temperature Management: The formation of the Vilsmeier reagent and the initial reaction with the indole are exothermic. Strict temperature control is crucial to prevent side reactions and ensure safety.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and ensure complete conversion of the starting material.

  • pH Control during Work-up: Careful neutralization of the reaction mixture is necessary to ensure the complete precipitation and efficient extraction of the product.

  • Purity Assessment: The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC) and its identity verified by spectroscopic methods (NMR, IR, MS).

Safety Considerations

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[6] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. Avoid inhalation and skin contact.

  • Quenching: The quenching of the reaction mixture with ice-water is highly exothermic and should be performed with caution and efficient stirring.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

By adhering to this detailed protocol and the associated safety guidelines, researchers can confidently and efficiently synthesize this compound on a large scale, paving the way for its use in further drug discovery and development efforts.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Patil, P. G., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1), 1-10.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (n.d.). INDOLE-3-ALDEHYDE.
  • EON Biotech. (n.d.). This compound – (1202766-19-5).
  • MySkinRecipes. (n.d.). This compound.
  • El-Sawy, E. R., et al. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

Sources

Application Note: A Guide to the Purification of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde, a key heterocyclic intermediate in pharmaceutical research and organic synthesis. Recognizing the critical impact of purity on downstream applications, this document outlines three primary purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern technique selection and optimization. We address common challenges, such as the removal of synthetic precursors and side-products, and provide methods for purity validation to ensure the final compound meets rigorous quality standards.

Compound Profile and Handling

This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and this specific functionalization pattern makes it a valuable building block for more complex bioactive molecules.[1] Proper characterization and handling are paramount for successful purification and subsequent use.

A critical first step in any purification workflow is understanding the physicochemical properties of the target compound. These properties dictate the appropriate solvents, temperature, and handling conditions.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound6-bromo-1H-indole-3-carbaldehyde (Analog)
CAS Number 1202766-19-5[2][3]17826-04-9[4][5]
Molecular Formula C₁₀H₈BrNO₂C₉H₆BrNO[4]
Molecular Weight 254.08 g/mol [2]224.05 g/mol [4]
Appearance Light yellow to brown crystalline powder[1]Pale yellow powder or solid[6]
Melting Point Not explicitly published. Expected to be a solid.202-206 °C[5][6]
Storage Conditions 2-8°C, protected from light, stored under inert gas[2]4°C, stored under nitrogen[7]

Handling Precautions: Substituted indoles, including the target compound, should be handled with care. The analogous compound, 6-bromoindole-3-carbaldehyde, is classified as harmful if swallowed and causes skin and eye irritation.[4][8] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Rationale for Purification: Common Impurity Profile

Effective purification is impossible without considering the potential impurities. The synthesis of indole-3-carbaldehydes often involves the Vilsmeier-Haack reaction, which uses a formylating agent like a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) on an indole precursor.[9][10]

Potential impurities may include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 6-bromo-4-methoxy-1H-indole.

  • Reagents and Byproducts: Residual DMF, phosphorous-containing byproducts, and salts from the aqueous workup.

  • Regioisomers: Although the Vilsmeier-Haack reaction is highly selective for the C3 position of the indole ring, minor amounts of other isomers could form depending on the precise reaction conditions.[11]

  • Degradation Products: Indoles can be sensitive to strong acids, light, and air, potentially leading to oxidative degradation or polymerization over time.

A preliminary purity assessment of the crude product via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the number and relative polarity of impurities, which directly informs the selection of an appropriate purification strategy.

Purification Strategy Selection

The choice of purification method depends on the initial purity of the crude material, the nature of the impurities, the required final purity, and the desired scale of operation. The following workflow provides a logical decision-making process.

G cluster_0 Initial Analysis cluster_1 Purification Techniques cluster_2 Validation Crude Crude Product Assess Purity Assessment (TLC, LC-MS) Crude->Assess Decision Impurity Profile Analysis Assess->Decision Recryst Recrystallization Decision->Recryst High initial purity (>90%) Crystalline solid Impurities have different solubility Chroma Column Chromatography Decision->Chroma Moderate purity (50-90%) Multiple impurities Impurities have different polarity HPLC Preparative HPLC Decision->HPLC Low purity (<50%) Trace impurities Very high final purity needed (>99.5%) Final_Assess Final Purity Check (HPLC, NMR, MP) Recryst->Final_Assess Chroma->Final_Assess HPLC->Final_Assess Pure_Product Pure Product (>98%) Final_Assess->Pure_Product

Caption: Decision workflow for selecting a purification technique.

Protocol 1: Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. It relies on the principle of differential solubility: the target compound and its impurities have different solubilities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved.

This method is highly effective if the crude material is already relatively pure (>90%) and is the most scalable and cost-effective technique. A published synthesis of the closely related 6-bromo-1H-indole-3-carbaldehyde specifies recrystallization from ethanol, suggesting this is an excellent starting point.[10]

Step 1: Solvent Screening

The key to successful recrystallization is selecting the right solvent.

  • Place approximately 10-20 mg of the crude material into several small test tubes.

  • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound in the cold.

  • Gently heat the tubes that showed poor cold solubility. The ideal solvent will fully dissolve the compound upon heating.

  • Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will yield a high recovery of crystalline solid.

Table 2: Hypothetical Solvent Screening Results

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleNonePoor
EthanolSparingly SolubleSolubleGood, crystalline solidGood Candidate
HexanesInsolubleSparingly SolubleOily precipitatePoor
Ethyl AcetateSolubleVery SolublePoor recoveryPoor (consider as anti-solvent)
TolueneSparingly SolubleSolubleGood, crystalline solidGood Candidate
Step 2: Detailed Recrystallization Protocol (Using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point on a hot plate.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Characterize the final product by measuring its melting point and assessing its purity by HPLC or NMR.

Protocol 2: Silica Gel Column Chromatography

Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Silica gel is a polar adsorbent. Non-polar compounds have a weak affinity for the silica and travel down the column quickly, while polar compounds adsorb more strongly and elute later. By gradually increasing the polarity of the eluent, compounds can be selectively desorbed and collected in separate fractions. This method is ideal for separating mixtures with multiple components of varying polarities.[12][13][14]

Step 1: TLC for Eluent Selection
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a series of solvent systems of increasing polarity (e.g., 9:1, 4:1, 2:1 mixtures of Hexanes:Ethyl Acetate).

  • Visualize the plate under UV light. The ideal eluent system will provide a retention factor (Rƒ) of 0.25-0.35 for the target compound, with good separation from all impurities.

Step 2: Detailed Column Chromatography Workflow

G prep Step 1: Column Preparation Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour into the column and allow to pack under pressure. Add a layer of sand on top. load Step 2: Sample Loading Dissolve crude product in a minimum of solvent (wet loading) OR adsorb onto a small amount of silica (dry loading). Carefully apply the sample to the top of the column. prep->load elute Step 3: Elution Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) or maintain a constant composition (isocratic elution). Collect fractions continuously in test tubes. load->elute analyze Step 4: Fraction Analysis Spot each fraction (or every few fractions) onto a TLC plate. Develop the plate to identify which fractions contain the pure product. Combine the pure fractions. elute->analyze concentrate Step 5: Concentration Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified solid. analyze->concentrate

Caption: Workflow for purification by silica gel column chromatography.

Step 3: Protocol Details
  • Column Packing: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Pour the slurry into a glass column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: For "dry loading," dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading often results in better resolution.

  • Elution: Begin passing the mobile phase through the column. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the percentage of the more polar solvent (e.g., to 90:10, then 80:20). Collect the eluate in a series of numbered test tubes.

  • Fraction Analysis & Concentration: Use TLC to analyze the collected fractions. Combine the fractions that contain only the pure product. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Preparative HPLC

Principle: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for isolating pure compounds from a complex mixture.[15][16] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[17] For a moderately polar compound like our target, a reverse-phase (RP-HPLC) method is typically most effective. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Non-polar compounds are retained longer, while polar compounds elute first.

This method is chosen when very high purity (>99%) is required or when impurities are structurally very similar to the target compound and cannot be separated by other means.

Method Development and Protocol Outline
  • Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. Screen different mobile phase compositions (Acetonitrile/Water vs. Methanol/Water) and pH modifiers (e.g., 0.1% formic acid or trifluoroacetic acid) to optimize selectivity.[18]

  • Scale-Up: Once an effective analytical separation is achieved, the method is scaled up for preparative work. This involves:

    • Using a larger column with the same stationary phase chemistry.

    • Increasing the flow rate proportionally to the column's cross-sectional area.

    • Calculating the appropriate sample load, which is typically determined through loading studies to maximize throughput without sacrificing resolution.

  • Purification Run: Dissolve the crude material in the mobile phase or a compatible strong solvent. Inject the solution onto the preparative HPLC system.

  • Fraction Collection: Monitor the column eluate with a detector (typically UV). Use an automated fraction collector to collect the peak corresponding to the pure product.

  • Product Isolation: Combine the pure fractions. The organic solvent (acetonitrile or methanol) is typically removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent (e.g., ethyl acetate) to isolate the final compound.

Summary of Techniques

The optimal purification strategy is a balance of scale, cost, time, and the required final purity.

Table 3: Comparison of Purification Techniques

FeatureRecrystallizationColumn ChromatographyPreparative HPLC
Typical Purity 95-99%90-98%>99.5%
Scale mg to kgmg to >100 gµg to g
Speed Moderate (hours to a day)Slow (hours to days)Fast (minutes to hours per run)
Cost Low (solvent cost)Moderate (solvent & silica)High (instrumentation & solvents)
Best For Removing minor impurities from a crystalline solid.Complex mixtures with components of varying polarity.Achieving highest purity; separating very similar compounds.

References

  • Benkherouf, A., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822.
  • PubMed. (2013). Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. PubMed.
  • PubChem. (n.d.). 6-Bromoindole-3-carbaldehyde. National Center for Biotechnology Information.
  • MDPI. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696.
  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • PubChem. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent Technologies.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12541.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • National Institutes of Health. (2021). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. bioRxiv.
  • Google Patents. (1991). US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare.
  • Google Patents. (2021). RU2760000C1 - Method for producing indole-3-carbinol. Google Patents.
  • University of Warwick. (n.d.). Principles in preparative HPLC. University of Warwick.
  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia.
  • ACS Publications. (2023). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. ACS Omega, 8(5), 4887-4903.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • HIBR Gene Diagnostics. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde. HIBR Gene Diagnostics.
  • Amerigo Scientific. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde. Amerigo Scientific.

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The Strategic Utility of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and natural product synthesis, the indole nucleus stands as a "privileged scaffold," a recurring motif in a vast array of biologically active compounds.[1] Within this family, strategically functionalized indoles serve as powerful starting materials for the construction of intricate molecular architectures. This guide focuses on one such building block: 6-bromo-4-methoxy-1H-indole-3-carbaldehyde .

This molecule is not merely another indole derivative; its specific substitution pattern imparts a unique combination of reactivity and synthetic potential. The methoxy group at the 4-position and the bromine atom at the 6-position electronically influence the indole ring, while the carbaldehyde at the 3-position provides a versatile handle for a myriad of chemical transformations. This unique arrangement makes it an invaluable precursor for the synthesis of complex molecules, including marine alkaloids and kinase inhibitors.[2][3] This document provides a detailed exploration of its synthesis, reactivity, and application in multi-step synthetic endeavors, complete with detailed protocols and mechanistic insights.

Synthesis of the Building Block: A Step-by-Step Protocol

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole. The starting material for our target molecule is 6-bromo-4-methoxy-1H-indole.

Protocol 1: Vilsmeier-Haack Formylation of 6-bromo-4-methoxy-1H-indole

This protocol is adapted from established procedures for the formylation of substituted indoles.[6][7] The electron-donating methoxy group at the 4-position activates the indole ring towards electrophilic substitution, while the electron-withdrawing bromine at the 6-position has a deactivating effect. However, the C3 position remains the most nucleophilic and the reaction proceeds with high regioselectivity.

Materials:

  • 6-bromo-4-methoxy-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3 equivalents) in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.[4]

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Dissolve 6-bromo-4-methoxy-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of the indole to the freshly prepared Vilsmeier reagent dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • The reaction is performed under anhydrous conditions to prevent the decomposition of the Vilsmeier reagent and phosphorus oxychloride.

  • The slow, dropwise addition of reagents at low temperature helps to control the exothermic nature of the reaction.

  • The aqueous workup with a mild base (sodium bicarbonate) is necessary to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize the acidic byproducts.[5]

Key Transformations of the Building Block

The strategic placement of the bromine atom and the aldehyde group allows for a diverse range of subsequent reactions, enabling the construction of complex molecular frameworks.

Suzuki-Miyaura Cross-Coupling: Functionalization at the C6-Position

The bromine atom at the C6-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This reaction allows for the formation of a new carbon-carbon bond, introducing aryl or heteroaryl substituents.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is based on general procedures for the Suzuki coupling of bromoindoles.[8][10]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O (10:1)1001080-90
33-Pyridylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄2-MeTHF801675-85

Note: Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes.

Reductive Amination: Elaboration of the Aldehyde

The aldehyde at the C3-position is a versatile functional group that can be readily converted into a variety of other functionalities. Reductive amination is a powerful method to introduce an amino group, forming a key linkage in many biologically active molecules.[11][12]

Protocol 3: Reductive Amination of this compound

This is a general one-pot protocol for reductive amination.[12]

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equivalents)

  • Solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride, portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Complex Molecule Synthesis: The Case of Dragmacidin E Analogs

The true value of a building block is demonstrated in its application to the synthesis of complex and biologically relevant molecules. The marine alkaloids of the dragmacidin family, known for their potent biological activities, are excellent examples.[13][14] While the total synthesis of Dragmacidin E itself has been accomplished through a different route, this compound is an ideal starting point for the synthesis of analogs with potential as serine-threonine protein phosphatase inhibitors.[13][15]

The core structure of one half of the Dragmacidin E molecule features a 6-bromoindole moiety. Our building block provides this core with the aldehyde ready for elaboration into the side chain that will eventually form the central pyrazinone ring.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key transformations and the overall synthetic logic.

G cluster_0 Synthesis of the Building Block cluster_1 Key Transformations cluster_2 Application in Complex Synthesis A 6-bromo-4-methoxy- 1H-indole B 6-bromo-4-methoxy- 1H-indole-3-carbaldehyde A->B  Vilsmeier-Haack  (POCl3, DMF) C 6-aryl-4-methoxy- 1H-indole-3-carbaldehyde B->C  Suzuki Coupling  (ArB(OH)2, Pd cat.) D N-substituted-3-((6-bromo- 4-methoxy-1H-indol-3-yl)methyl)amine B->D  Reductive Amination  (R1R2NH, NaBH(OAc)3) F Complex Target Molecule (e.g., Kinase Inhibitor) C->F E Dragmacidin E Analog (Fragment A) D->E

Caption: Synthetic workflow from the building block.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition Pd_complex R-Pd(II)L_n-X OA->Pd_complex T Transmetalation Pd_trans R-Pd(II)L_n-R' T->Pd_trans RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Product R-R' RE->Product Pd0->OA Pd_complex->T Pd_trans->RE RX R-X (Bromoindole) R_B R'-B(OH)2 (Boronic Acid) R_B->T Base Base Base->T

Caption: Suzuki-Miyaura catalytic cycle.

G start This compound (Building Block) step1 Suzuki Coupling with 2-(tributylstannyl)pyrazine start->step1 step2 Reductive Amination with a protected amino acid step1->step2 step3 Deprotection & Cyclization step2->step3 product {Dragmacidin E Analog Core | (Pyrazinone formation)} step3->product

Caption: Synthetic pathway to a Dragmacidin E analog core.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its strategic functionalization allows for selective and high-yielding transformations at both the C3 and C6 positions. The protocols and strategies outlined in this document provide a roadmap for researchers in drug discovery and natural product synthesis to harness the full potential of this powerful intermediate. The ability to readily access diverse analogs of complex natural products and kinase inhibitors underscores the importance of such well-designed building blocks in advancing chemical and biomedical research.

References

  • Feldman, K. S., & Saunders, J. C. (2011). Total Synthesis of (±)-Dragmacidin E. Organic letters, 13(20), 5704–5707. [Link]
  • Fujiwara, H., & Ogasawara, K. (2012). Synthetic Study of Dragmacidin E: Enantioselective Construction of the Seven-Membered Ring-Fused Indole Skeleton with Contiguous Stereocenters. Semantic Scholar. [Link]
  • Feldman, K. S., & Saunders, J. C. (2012). Total Synthesis of (±)–Dragmacidin E: Problems Solved and Lessons Learned. The Journal of organic chemistry, 77(17), 7486–7501. [Link]
  • Feldman, K. S., & Saunders, J. C. (2011). Total Synthesis of (±)-Dragmacidin E.
  • Feldman, K. S., & Saunders, J. C. (2011). Total synthesis of (±)-dragmacidin E. Organic letters, 13(20), 5704–5707. [Link]
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • MySkinRecipes. This compound. [Link]
  • P. Lhoták, et al. (2018).
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • El-Sawy, E. R., et al. (2023).
  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. [Link]
  • ResearchGate.
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
  • M. C. Aversa, et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6649-6663. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • D. A. Jeffrey, et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic letters, 16(23), 6196–6199. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • M. A. El-Sayed, et al. (2017). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2017(6), 1-52. [Link]
  • H. M. Abdel-Rahman, et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5658. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Myers, A. G. The Suzuki Reaction. [Link]
  • R. J. S. Clark, et al. (1967). Reductive amination of substituted indole-2,3-diones. Journal of the Chemical Society C: Organic, 1126-1129. [Link]
  • Patil, V. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • J. Li, et al. (2016). Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Organic & Biomolecular Chemistry, 14(12), 3326-3330. [Link]
  • K. C. Nicolaou, et al. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 81(7), 244-263. [Link]
  • ResearchGate. ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. [Link]

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Part I: Core Synthesis of the 6-Bromo-4-methoxyindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Functionalization of 6-Bromo-4-methoxyindoles

Introduction

The 6-bromo-4-methoxyindole scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of the methoxy group at the 4-position electronically activates the indole ring, while the bromine atom at the 6-position serves as a versatile synthetic handle for late-stage functionalization. This combination allows for the generation of diverse molecular architectures, making this scaffold a valuable building block for developing novel therapeutic agents and functional organic materials.

This document provides a comprehensive overview of robust synthetic strategies for constructing the core 6-bromo-4-methoxyindole ring system and details key protocols for its subsequent functionalization. The methodologies discussed are selected for their reliability, scalability, and adaptability, offering researchers a practical guide to accessing a wide array of complex derivatives.

The initial challenge lies in the efficient construction of the indole nucleus with the desired substitution pattern. Several classical and modern synthetic methods can be adapted for this purpose, each with distinct advantages and limitations.

Logical Workflow for Indole Synthesis

The selection of a primary synthetic route is dictated by the availability of starting materials and the desired complexity of the final molecule. The following diagram illustrates the general decision-making process for synthesizing the target indole core.

Indole Synthesis Workflow cluster_start Starting Material Availability cluster_methods Core Synthesis Methodologies cluster_output Target Scaffold Start Identify Commercially Available Precursors Leimgruber Leimgruber-Batcho (o-Nitrotoluene) Start->Leimgruber e.g., 4-Bromo-2-methyl-6-nitroanisole Fischer Fischer (Phenylhydrazine) Start->Fischer e.g., (3-Bromo-5-methoxyphenyl)hydrazine Hemetsberger Hemetsberger (Aryl Aldehyde) Start->Hemetsberger e.g., 3-Bromo-5-methoxybenzaldehyde Larock Larock (o-Haloaniline) Start->Larock e.g., 2-Iodo-5-bromo-3-methoxyaniline IndoleCore 6-Bromo-4-methoxy-1H-indole Leimgruber->IndoleCore Fischer->IndoleCore Hemetsberger->IndoleCore Larock->IndoleCore

Caption: Selection of a primary synthetic route for the indole core.

Strategy 1: The Leimgruber-Batcho Indole Synthesis

This method is one of the most efficient and widely used for preparing indoles from o-nitrotoluenes.[1] It proceeds in two main steps: formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization.[2] The key advantages of this route are the mild reaction conditions and the high yields often achieved.[1]

The synthesis of 6-bromo-4-methoxy-1H-indole would commence from 1-bromo-5-methoxy-3-methyl-2-nitrobenzene. The methyl group, activated by the adjacent nitro group, condenses with a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form a push-pull enamine. Subsequent reduction of the nitro group triggers a spontaneous cyclization and elimination to furnish the indole ring.[3]

Leimgruber-Batcho Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Nitrotoluene o-Nitrotoluene (Substituted) Enamine trans-β-Dimethylamino- 2-nitrostyrene Nitrotoluene->Enamine Condensation DMFDMA DMF-DMA DMFDMA->Enamine Aminoenamine Aminoenamine Intermediate Enamine->Aminoenamine Nitro Reduction ReducingAgent Reducing Agent (e.g., H₂, Pd/C) ReducingAgent->Aminoenamine Indole Indole Product Aminoenamine->Indole Cyclization & Elimination

Caption: Mechanism of the Leimgruber-Batcho Indole Synthesis.

This method has been successfully applied to produce various 4- and 6-functionalized indoles for evaluation as enzyme inhibitors.[4]

Strategy 2: The Fischer Indole Synthesis

The Fischer synthesis is a classic, acid-catalyzed reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone.[5] It is one of the oldest and most versatile methods for indole synthesis.[6] For the target molecule, (3-bromo-5-methoxyphenyl)hydrazine would be condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form a phenylhydrazone. Treatment with a Brønsted or Lewis acid catalyst induces a[6][6]-sigmatropic rearrangement followed by cyclization and ammonia elimination to yield the indole.[5][7]

The choice of acid catalyst is critical and can range from HCl and H₂SO₄ to Lewis acids like ZnCl₂.[5][8] A key consideration is the potential for side reactions, particularly with methoxy-substituted phenylhydrazones, which can sometimes lead to abnormal products.[6]

Strategy 3: The Hemetsberger-Knittel Indole Synthesis

This synthesis involves the thermal decomposition of an α-azidocinnamate ester, which is typically prepared via a Knoevenagel condensation between an aryl aldehyde and an α-azidoacetate.[9][10] To prepare 6-bromo-4-methoxyindole, one would start with 3-bromo-5-methoxybenzaldehyde. The subsequent thermolysis of the resulting azidoacrylate proceeds through a putative nitrene intermediate to form the indole-2-carboxylate ester, which can then be hydrolyzed and decarboxylated.[9][11] While yields are often high, the synthesis and handling of potentially unstable azide intermediates are key safety considerations.[10]

Strategy 4: The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[12][13] This convergent approach allows for the rapid assembly of complex, 2,3-disubstituted indoles.[12] For the synthesis of the 6-bromo-4-methoxyindole core, a highly substituted aniline such as 2-iodo-5-bromo-3-methoxyaniline would be required. While extremely versatile, the synthesis of the requisite aniline precursor can be challenging. The reaction typically employs a palladium(0) catalyst and tolerates a wide range of functional groups.[12][13][14]

Method Starting Materials Key Advantages Key Considerations
Leimgruber-Batcho Substituted o-nitrotolueneHigh yields, mild conditions, good functional group tolerance.[1]Availability of the starting nitrotoluene.
Fischer Substituted phenylhydrazine, aldehyde/ketoneWidely applicable, readily available starting materials.[5]Requires acidic conditions, potential for regioisomeric mixtures.[6][8]
Hemetsberger Substituted aryl aldehyde, α-azidoacetateHigh yields, predictable regiochemistry.[10]Requires synthesis and handling of azide intermediates.[9]
Larock Substituted o-haloaniline, alkyneConvergent, excellent for 2,3-disubstitution.[12][13]Requires specific o-haloaniline precursor, catalyst cost.

Part II: Post-Cyclization Functionalization

Once the 6-bromo-4-methoxyindole core is synthesized, the bromine atom at the C6 position serves as a key anchor point for diversification using modern cross-coupling chemistry. Furthermore, the electron-rich nature of the indole ring allows for selective electrophilic substitution.

Diversification via Cross-Coupling at the C6-Bromo Position

The C-Br bond is readily activated by palladium catalysts, enabling a wide range of C-C and C-N bond-forming reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Cross-Coupling cluster_reactions Palladium-Catalyzed Reactions cluster_products Functionalized Products Indole 6-Bromo-4-methoxyindole Suzuki Suzuki Coupling (Ar-B(OH)₂) Indole->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Indole->Sonogashira Heck Heck Coupling (Alkene) Indole->Heck Buchwald Buchwald-Hartwig (R₂NH) Indole->Buchwald ArylIndole 6-Aryl-4-methoxyindole Suzuki->ArylIndole AlkynylIndole 6-Alkynyl-4-methoxyindole Sonogashira->AlkynylIndole AlkenylIndole 6-Alkenyl-4-methoxyindole Heck->AlkenylIndole AminoIndole 6-Amino-4-methoxyindole Buchwald->AminoIndole

Caption: Functionalization of the C6-bromo position via cross-coupling.

  • Suzuki-Miyaura Coupling: Reacting the bromoindole with boronic acids or esters in the presence of a palladium catalyst and a base is a highly effective method for forming C-C bonds to introduce aryl or vinyl groups.[15]

  • Sonogashira Coupling: This reaction couples the bromoindole with terminal alkynes, providing access to alkynylated indoles.[16][17] It typically uses a palladium catalyst and a copper(I) co-catalyst.[18] This methodology has been successfully applied to bromoindoles to create diverse structures.[19]

  • Heck Coupling: The Heck reaction allows for the vinylation of the C6 position by coupling with alkenes.[20] Aqueous conditions have been developed for Heck couplings on bromoindoles, enhancing the method's utility for biological applications.[21]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 6-aminoindole derivatives by coupling with various amines.[22]

  • Ullmann Condensation: A copper-catalyzed alternative for C-N and C-O bond formation, the Ullmann reaction can be used to couple the bromoindole with amines, phenols, or alcohols, though it often requires higher temperatures than palladium-catalyzed methods.[23][24][25]

Electrophilic Aromatic Substitution

The indole nucleus is electron-rich and prone to electrophilic substitution, primarily at the C3 position.[26] The 4-methoxy group is an activating group, further enhancing the reactivity of the benzene portion of the molecule. The most reactive positions for electrophilic attack are C3, followed by C7 and C2.

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). It is a standard method for producing indole-3-carbaldehydes.[26]

  • Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position using formaldehyde and a secondary amine (e.g., dimethylamine). The resulting "gramine" derivatives are valuable intermediates.[26]

  • Halogenation: Mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen at the C3 position.

  • Nitration: Nitration can be achieved using mild nitrating agents, but care must be taken to avoid oxidation and polymerization of the electron-rich indole ring.[26]

Protocols and Application Notes

Protocol 1: Synthesis of 6-Bromo-4-methoxy-1H-indole via Leimgruber-Batcho Synthesis

This protocol is adapted from established procedures for synthesizing substituted indoles.[1][4]

Step A: Enamine Formation

  • To a solution of 1-bromo-5-methoxy-3-methyl-2-nitrobenzene (1.0 eq) in anhydrous DMF (0.5 M), add pyrrolidine (1.5 eq) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the mixture at 100-110 °C for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated red-orange solid by filtration, wash with cold water, and dry under vacuum to yield the intermediate enamine, which can often be used in the next step without further purification.

Step B: Reductive Cyclization

  • Suspend the crude enamine (1.0 eq) in a solvent mixture such as methanol/ethyl acetate (1:1, 0.2 M).

  • Add Palladium on carbon (10 wt. %, 0.1 eq) to the suspension.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the colored enamine and the appearance of the indole product (UV active).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-bromo-4-methoxy-1H-indole.[27][28]

Protocol 2: C6-Arylation via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the functionalization of the C6-bromo position.[15]

  • In a reaction vessel, combine 6-bromo-4-methoxy-1H-indole (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a solvent mixture, typically dioxane/water (e.g., 4:1, 0.1 M).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

  • Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 6-aryl-4-methoxyindole derivative.

References

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  • Reddy, T. J., et al. (1998). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines. The Journal of Organic Chemistry, 63(19), 6627-6630. [Link]
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  • Bora, U., et al. (2015). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in aqueous solution. RSC Advances, 5(67), 54321-54329. [Link]
  • Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia. [Link]
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  • Le, T. H., et al. (2008). Synthesis of 6- or 4-functionalized indoles via a reductive cyclization approach and evaluation as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4713-4715. [Link]
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  • Balasubramanian, T., & Ali, A. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
  • Organic Chemistry Portal.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53457-53488. [Link]
  • Peh, G. R., et al. (2017). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry - A European Journal, 23(47), 11335-11340. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
  • Pelkey, E. T., et al. (2000). Cine Substitution of N-Sulfonylindoles. The Journal of Organic Chemistry, 65(6), 1823-1826. [Link]
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  • Chemistry - Simple and Short. (2022).
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  • Sharma, P., et al. (2022). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 12(45), 29285-29293. [Link]
  • Murugesan, S., et al. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
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handling and storage guidelines for 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic functionalization of this privileged scaffold is a critical endeavor in drug discovery. This compound is a bespoke intermediate designed for this purpose. The presence of three key functional groups offers a versatile platform for molecular elaboration:

  • The Aldehyde (C3-position): This group is a prime handle for carbon-carbon and carbon-nitrogen bond formation through reactions like Knoevenagel condensations, reductive aminations, and Wittig reactions, allowing for the introduction of diverse side chains.[1][2]

  • The Bromo Group (C6-position): This halogen serves as a versatile synthetic anchor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of aryl, alkyl, or alkynyl moieties to build molecular complexity.

  • The Methoxy Group (C4-position): As an electron-donating group, the methoxy substituent modulates the electronic properties of the indole ring, influencing its reactivity and the biological activity of its derivatives.

This document provides a comprehensive guide to the safe handling, storage, and practical application of this compound, ensuring its optimal and safe utilization in research and development workflows.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1202766-19-5[3]
Molecular Formula C₁₀H₈BrNO₂[3]
Molecular Weight 254.08 g/mol Calculated
Appearance Solid[3]
Purity ≥95% - 97%[3][4]
Boiling Point 419.1 ± 40.0 °C at 760 mmHg[3]
Storage Temperature 2-8°C (Refrigerated)[3][5]
InChI Key IFMRFSNEGLWMFZ-UHFFFAOYSA-N[3]

Safety, Handling, and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[3] Adherence to strict safety protocols is mandatory.

GHS Hazard Identification
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Mandatory Handling and PPE Protocol

The causality for the required PPE is directly linked to the identified hazards. The primary routes of exposure are inhalation of the solid powder, skin contact, eye contact, and ingestion.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to mitigate the risk of inhaling airborne particles (addresses H335).

  • Respiratory Protection: For weighing and transfer operations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[6]

  • Eye and Face Protection: ANSI-approved safety goggles with side shields or a full-face shield are mandatory to prevent eye contact with dust or splashes (addresses H319).[6]

  • Skin Protection: Wear nitrile gloves (or other chemically resistant gloves) at all times. Ensure complete skin coverage by wearing a lab coat. Change gloves immediately if contamination occurs (addresses H315).[6]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Emergency & First Aid Procedures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Workflow for Safe Handling

cluster_0 Preparation cluster_1 Execution (in Fume Hood) cluster_2 Cleanup & Disposal A Receive & Log Compound B Review SDS & Protocol A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Weigh Solid Compound C->D E Perform Reaction/ Prepare Solution D->E F Seal Reaction Vessel E->F G Quench Reaction/ Transfer to Waste F->G H Decontaminate Glassware G->H I Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of this compound.

Storage and Stability

Indole derivatives, particularly aldehydes, can be sensitive to air, light, and temperature. Improper storage can lead to degradation, manifesting as discoloration and the appearance of impurities in analytical data (TLC, NMR), ultimately compromising experimental outcomes.

Recommended Storage Conditions
  • Temperature: Store refrigerated at 2-8°C .[3][5] This slows the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon .[3] This is the most critical parameter. The indole nitrogen (N-H) can be susceptible to oxidation, and aldehydes can be oxidized to carboxylic acids. An inert atmosphere prevents these oxidative degradation pathways.

  • Light: Store in an amber vial or a container protected from light to prevent photochemical degradation.[5]

  • Container: Keep the container tightly sealed to prevent moisture ingress.

Long-Term vs. Short-Term Storage

For long-term storage (>1 month), adherence to all the above conditions is critical. For short-term use (e.g., on the bench during a multi-day synthesis), keeping the vial tightly sealed and protected from light is sufficient, but it should be returned to refrigerated, inert conditions as soon as possible.

Decision Tree for Proper Storage

Start Compound Received Duration Storage Duration? Start->Duration Location Is an inert atmosphere (glovebox/N2 line) available? Duration->Location > 1 Week (Long-Term) Final_Short Action: Keep tightly sealed in original vial at 2-8°C. Minimize air exposure. Duration->Final_Short < 1 Week (Short-Term) Final_Long Action: Store in amber vial at 2-8°C under Nitrogen. Location->Final_Long Yes Final_Improper Action: Procure Nitrogen. Store temporarily at 2-8°C, tightly sealed. Location->Final_Improper No

Caption: A decision-making guide for the appropriate storage of the compound.

Application Protocol: Knoevenagel Condensation

This protocol details a representative reaction showcasing the utility of the aldehyde functional group. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product—a common motif in pharmacophores.[7]

Objective

To synthesize 2-((6-bromo-4-methoxy-1H-indol-3-yl)methylene)malononitrile via a base-catalyzed Knoevenagel condensation.

Materials
  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (Absolute, 200 proof)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware, magnetic stirrer, and stir bar

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (e.g., 254 mg, 1.0 mmol).

  • Reagent Addition: Add absolute ethanol (10 mL) to the flask and stir to dissolve the aldehyde. To this solution, add malononitrile (e.g., 73 mg, 1.1 mmol, 1.1 eq).

    • Scientific Rationale: Malononitrile provides the "active methylene" component. Its protons are acidic due to the electron-withdrawing effect of the two adjacent nitrile groups, allowing for deprotonation by a weak base. A slight excess ensures complete consumption of the limiting aldehyde. Ethanol is a common, effective solvent for this transformation.[2]

  • Catalyst Addition: Using a micropipette, add a catalytic amount of piperidine (e.g., 10 µL, ~0.1 mmol, 0.1 eq) to the stirring solution.

    • Scientific Rationale: Piperidine is a secondary amine that acts as a base catalyst. It deprotonates the malononitrile to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde.[2][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The product may begin to precipitate as a solid. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Product Isolation: Once the starting aldehyde is consumed (as indicated by TLC), cool the reaction mixture in an ice-water bath for 15 minutes to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove any residual piperidine or unreacted malononitrile.

  • Drying: Dry the product under vacuum to obtain the final compound. Characterize by NMR, IR, and Mass Spectrometry as required.

References

  • MySkinRecipes. This compound Product Page. [Link]
  • EON Biotech. This compound Product Page. [Link]
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  • Organic Chemistry Portal.
  • National Institutes of Health (NIH).
  • ACS Omega.
  • ACG Publications.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established principles of organic chemistry and field-proven insights.

Introduction to the Synthesis

The target molecule, this compound, is a functionalized indole derivative, a scaffold of significant interest in medicinal chemistry. The primary synthetic route to this compound is the Vilsmeier-Haack formylation of the corresponding 6-bromo-4-methoxy-1H-indole precursor. This reaction is a reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5][6] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring, leading to the desired aldehyde after aqueous workup.[4][7][8]

While the Vilsmeier-Haack reaction is robust, achieving high yields with substituted indoles can be challenging. This guide will address potential pitfalls and provide strategies for optimization.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the synthesis of this compound.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here's a breakdown of potential culprits and their solutions:

  • Suboptimal Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture.

    • Solution: Ensure that your DMF is anhydrous and of high purity.[9] Use freshly distilled or a new bottle of POCl₃. Any degradation of these reagents can significantly impact the formation and reactivity of the Vilsmeier reagent.[10]

  • Incomplete Reaction: The reactivity of the indole substrate plays a crucial role. While the 4-methoxy group is activating, the 6-bromo group is deactivating, which can make the reaction more sluggish than with unsubstituted indole.

    • Solution: Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[9]

  • Degradation of Product or Starting Material: Indoles can be sensitive to strongly acidic conditions, and the product aldehyde can also be unstable under harsh conditions.

    • Solution: Maintain a low temperature during the initial formation of the Vilsmeier reagent and the addition of the indole substrate.[9] Avoid excessively high temperatures during the reaction unless necessary for conversion.

  • Inefficient Work-up: The hydrolysis of the iminium intermediate is a critical step.

    • Solution: Ensure that the aqueous workup is performed carefully. The pH adjustment should be done cautiously to avoid degradation of the product.

FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The formation of side products is a common cause of low yields. For this specific substrate, potential side products include:

  • Di-formylated products: While formylation at the C3 position is strongly favored, under forcing conditions, a second formylation could potentially occur, though this is less likely for indoles.

  • Products of N-formylation: Although C3 formylation is kinetically and thermodynamically favored, some N-formylation may occur.

  • Degradation products: As mentioned, indoles can decompose under harsh acidic conditions.

  • Unreacted starting material: If the reaction does not go to completion, you will see the starting indole on your TLC plate.

Troubleshooting Flowchart for Side Product Formation:

start Multiple Spots on TLC unreacted_sm Unreacted Starting Material Present? start->unreacted_sm increase_conditions Increase reaction time/temperature or reagent equivalents. unreacted_sm->increase_conditions Yes unknown_spots Unknown Spots Observed? unreacted_sm->unknown_spots No increase_conditions->unknown_spots purification Optimize purification (column chromatography gradient, recrystallization solvent). unknown_spots->purification Yes characterize Characterize side products (NMR, MS) to understand degradation pathways. purification->characterize revisit_conditions Revisit reaction conditions (lower temperature, shorter time) to minimize degradation. characterize->revisit_conditions

Caption: Troubleshooting workflow for side product formation.

FAQ 3: The Vilsmeier reagent preparation seems problematic (e.g., formation of a precipitate). How can I resolve this?

The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction that can sometimes lead to the precipitation of the chloroiminium salt, especially at high concentrations.

  • Solution:

    • Use a Co-solvent: Adding an anhydrous co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help keep the Vilsmeier reagent in solution.[10]

    • Slow Addition at Low Temperature: Add the POCl₃ dropwise to the DMF at 0 °C with vigorous stirring to dissipate heat effectively.[9][10] Ensure the temperature does not rise above 5-10 °C during the addition.

FAQ 4: What is the optimal stoichiometry of reagents for this reaction?

The stoichiometry can significantly impact the reaction outcome.

  • General Recommendation: A common starting point is to use 1.5 to 3.0 equivalents of the Vilsmeier reagent (formed from a 1:1 molar ratio of DMF and POCl₃) relative to the indole substrate.[1][9]

  • Optimization: It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup and substrate purity.

ReagentStoichiometric Ratio (relative to indole)Rationale
6-Bromo-4-methoxy-1H-indole1.0 equivalentLimiting reagent.
DMF1.5 - 3.0 equivalents (and as solvent)Acts as both a reagent for Vilsmeier formation and often as the solvent.[1]
POCl₃1.5 - 3.0 equivalentsActivates DMF to form the electrophilic Vilsmeier reagent. An excess ensures complete reagent formation.

Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound.

Step 1: Formation of the Vilsmeier Reagent

cluster_0 Vilsmeier Reagent Formation DMF Anhydrous DMF Vilsmeier_reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_reagent 0 °C, dropwise addition POCl3 POCl3 POCl3->Vilsmeier_reagent

Caption: In situ formation of the Vilsmeier reagent.

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (used as both reagent and solvent).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[9]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should be a pale yellow or colorless Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 6-bromo-4-methoxy-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). If the reaction is sluggish, consider gentle heating to 40-50 °C.

Step 3: Work-up and Isolation

  • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker of crushed ice with stirring.

  • Hydrolyze the intermediate by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the mixture is basic (pH ~8-9).[9] This step should be performed cautiously as it can be exothermic.

  • Stir the resulting suspension for 30-60 minutes. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[9]

Mechanistic Insight

Understanding the reaction mechanism can aid in troubleshooting.

DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Electrophilic Attack at C3 Vilsmeier->Attack Indole 6-Bromo-4-methoxy-1H-indole Indole->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Workup (H2O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified Vilsmeier-Haack reaction mechanism.

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich indole at the C3 position.[1][4] The resulting iminium intermediate is stable until it is hydrolyzed during the aqueous workup to yield the final aldehyde product.[3][5]

Final Recommendations

  • Purity is Paramount: The purity of starting materials and solvents is critical for the success of this reaction.[11]

  • Monitor Progress: Do not rely on standard reaction times. Use TLC to monitor the consumption of the starting material and the formation of the product.

  • Systematic Optimization: If you are still facing low yields, consider a systematic optimization of reaction parameters (temperature, time, stoichiometry) on a small scale.

By following this guide and paying close attention to the details of the experimental procedure, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.).
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025).
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). In Organic Reactions.
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
  • The Vilsmeier Reaction of Non-Aromatic Compounds | Request PDF - ResearchGate. (n.d.).
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
  • Vilsmeier Reaction - YouTube. (2021, August 17).
  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl) - Organic Chemistry Research. (2016).
  • Vilsmeier-Haack Reaction | Chem-Station Int. Ed. (2014, April 13).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10).
  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.).

Sources

Technical Support Center: Troubleshooting Common Issues in Indole Formylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Formylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and provide actionable, field-proven solutions to ensure the success of your reactions.

Section 1: The Vilsmeier-Haack Reaction - The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is the most prevalent method for the formylation of electron-rich heterocycles like indoles, typically employing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] While powerful, this reaction is sensitive to several parameters that can impact yield, purity, and even the nature of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Vilsmeier-Haack reaction is sluggish or not proceeding to completion. What are the likely causes?

Answer: A stalled or slow Vilsmeier-Haack reaction can often be traced back to two primary areas: the integrity of the Vilsmeier reagent itself or the reactivity of your indole substrate.

  • Vilsmeier Reagent Formation and Stability: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[3] Its formation and stability are critical.

    • Reagent Quality: The purity of your DMF is paramount. Old or improperly stored DMF can decompose to dimethylamine and formic acid.[4] Dimethylamine can react with the Vilsmeier reagent, quenching the active electrophile. Always use anhydrous, high-purity DMF, preferably from a freshly opened bottle or distilled prior to use. Similarly, ensure your POCl₃ is of high quality and has not been hydrolyzed by atmospheric moisture.

    • Temperature Control: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to ensure its stability.[5] Allowing the temperature to rise excessively during its formation can lead to decomposition.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, the electron density of the indole ring is a key factor.

    • Electron-Withdrawing Groups: If your indole substrate is substituted with strong electron-withdrawing groups, its nucleophilicity will be significantly reduced, making the reaction with the relatively weak electrophile (the Vilsmeier reagent) difficult.[1] In such cases, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, but be mindful of potential side reactions.

Troubleshooting Workflow for Low Reactivity:

start Low or No Product Formation check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_temp Confirm Correct Temperature for Vilsmeier Reagent Formation (0-5 °C) check_reagents->check_temp Reagents OK check_substrate Assess Indole Substrate Reactivity (Presence of EWGs) check_temp->check_substrate Temp OK increase_temp Consider Increasing Reaction Temperature (e.g., to 60-80 °C) check_substrate->increase_temp Substrate has EWGs increase_time Extend Reaction Time check_substrate->increase_time Substrate has EWGs monitor Monitor by TLC/LC-MS increase_temp->monitor increase_time->monitor workup Proceed to Work-up monitor->workup Reaction Complete cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack at C3 Indole Indole Indole->Intermediate Product Indole-3-carboxaldehyde Intermediate->Product Hydrolysis H₂O (Work-up) Hydrolysis->Product

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde. This valuable intermediate is crucial for the development of various biologically active molecules.[1][2] The most common and efficient method for its synthesis is the Vilsmeier-Haack formylation of the 6-bromo-4-methoxy-1H-indole precursor.[3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you optimize your reaction conditions and achieve high yields and purity.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and solve issues.

Question 1: My reaction shows very low or no conversion of the starting material. What are the likely causes and solutions?

Answer: This is a common issue often related to the integrity of the Vilsmeier reagent or the reaction conditions. Let's break down the potential causes.

  • Potential Cause A: Deactivated Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It is highly sensitive to moisture and impurities.

    • Causality: POCl₃ readily hydrolyzes, rendering it inactive. DMF can decompose over time, especially if not stored properly, to produce dimethylamine.[5] This amine impurity will consume the Vilsmeier reagent.

    • Recommended Solution:

      • Always use a new or freshly opened bottle of POCl₃.

      • Use high-purity, anhydrous DMF. If the DMF has a "fishy" smell, it has likely decomposed and should be replaced.[5]

      • Prepare the Vilsmeier reagent in situ at a low temperature (0 °C) and use it immediately.[6]

  • Potential Cause B: Insufficient Reaction Temperature or Time. While the 4-methoxy group is activating, the 6-bromo group is deactivating. The overall reactivity of the substrate might be lower than unsubstituted indole, requiring more forcing conditions.

    • Causality: Electrophilic aromatic substitution reactions like the Vilsmeier-Haack are sensitive to the electronic properties of the substrate. Insufficient energy (temperature) or time may lead to incomplete reaction.

    • Recommended Solution:

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).

      • If the reaction stalls at room temperature, consider gradually increasing the temperature to 40-80 °C.[6] Some formylations of substituted indoles require heating for several hours to proceed to completion.[4][7]

      • Extend the reaction time, checking for starting material consumption every 1-2 hours via TLC.

  • Potential Cause C: Improper Order of Reagent Addition.

    • Causality: Adding the Vilsmeier reagent to the indole solution can create localized areas of high reagent concentration, potentially leading to side reactions before the bulk of the substrate can react.

    • Recommended Solution: The standard and most effective procedure is to first prepare the Vilsmeier reagent at 0 °C and then add the indole substrate solution dropwise to the pre-formed reagent.[6][8] This ensures the indole always encounters an excess of the formylating agent.

Question 2: My reaction works, but I am getting significant, hard-to-separate byproducts. How can I improve the selectivity?

Answer: Byproduct formation is typically due to side reactions of the starting material or the product under the acidic reaction conditions.

  • Potential Cause A: Formation of Bis(indolyl)methane Derivatives. This is a common byproduct where the newly formed aldehyde (product) acts as an electrophile and reacts with a second molecule of the starting indole.[8]

    • Causality: The acidic conditions of the Vilsmeier-Haack reaction can protonate the aldehyde product, making it susceptible to nucleophilic attack by another electron-rich indole molecule.

    • Recommended Solution:

      • Maintain a low reaction temperature (0 °C to room temperature) to minimize the rate of this side reaction.[8]

      • Ensure the indole is added slowly to the Vilsmeier reagent to prevent any localized excess of the indole starting material.[8]

      • Quench the reaction promptly once TLC analysis shows complete consumption of the starting material.[8]

  • Potential Cause B: Diformylation. While less common for the C3-selective formylation of indoles, aggressive reaction conditions can sometimes lead to formylation at a second position.[8]

    • Causality: Using a large excess of the Vilsmeier reagent or very high temperatures can overcome the regioselectivity and force a second formylation.

    • Recommended Solution: Use a minimal excess of the Vilsmeier reagent. A stoichiometric ratio of 1.5 equivalents of POCl₃ to 1.0 equivalent of the indole is typically sufficient.[6] Avoid excessive heating unless necessary for driving the initial formylation.

  • Potential Cause C: Formation of 3-Cyanoindole Byproduct. Though more prevalent with unsubstituted indole, the formation of a nitrile byproduct can occur, complicating purification.

    • Causality: This byproduct can form if nitrogen-containing impurities (like hydroxylamine or ammonia derivatives) are present in the reagents or if ammonia-based solutions are used during work-up.[9] These can react with the aldehyde product to form an oxime or imine, which then dehydrates to the nitrile under acidic conditions.[9]

    • Recommended Solution:

      • Use high-purity, anhydrous reagents and solvents.[9]

      • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.[9]

      • During work-up, quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution, avoiding any ammonia-based buffers.[9]

Question 3: I have a good conversion, but the work-up and purification are problematic. What are the best practices?

Answer: A robust work-up and purification strategy is essential for obtaining a high-purity final product.

  • Problem: Difficult Work-up and Emulsion Formation.

    • Causality: The hydrolysis of the intermediate iminium salt generates acidic byproducts. Neutralization can sometimes lead to fine precipitates and emulsions that are difficult to separate.

    • Recommended Solution:

      • Quench the reaction by slowly pouring the viscous mixture into a large volume of crushed ice with vigorous stirring.

      • Carefully basify the aqueous solution to a pH of ~7-8 using a saturated sodium bicarbonate solution or dilute sodium hydroxide. Add the base slowly to control effervescence and heat generation.

      • If an emulsion forms during extraction with an organic solvent (e.g., ethyl acetate), add a small amount of brine (saturated NaCl solution) to help break it.

      • If solids cause separation issues, filter the entire mixture through a pad of Celite before performing the liquid-liquid extraction.

  • Problem: Difficulty in Purification by Column Chromatography or Recrystallization.

    • Causality: The product may have similar polarity to certain byproducts, or it may be poorly soluble in common recrystallization solvents.

    • Recommended Solution:

      • Column Chromatography: Utilize a gradient elution system. A common system for indole aldehydes is a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 5-10% EtOAc) and gradually increase it to elute your product cleanly.

      • Recrystallization: The product is often a solid.[7][10] Ethanol is frequently reported as a suitable recrystallization solvent for bromo-indole-3-carbaldehydes.[10] Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) on a small scale to find the optimal system that dissolves the compound when hot but gives good crystal recovery upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for this specific indole? A1: The reaction involves two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion). Second, the electron-rich indole ring attacks this electrophile. The C3 position of the indole is the most nucleophilic site, leading to a highly regioselective attack. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final 3-formyl product.[11]

Q2: How do the 4-methoxy and 6-bromo substituents influence the reaction? A2: The methoxy group at the C4 position is a strong electron-donating group, which significantly activates the indole ring towards electrophilic substitution, making the reaction more facile than with unsubstituted indole. The bromo group at the C6 position is an electron-withdrawing group, which has a deactivating effect. However, the powerful activating effect of the methoxy group dominates, ensuring the reaction proceeds efficiently at the C3 position.

Q3: What are the optimal stoichiometric ratios for the reagents? A3: A common and effective set of ratios is to use the 6-bromo-4-methoxy-1H-indole as the limiting reagent (1.0 equivalent). Use a slight excess of POCl₃ (1.2-1.5 equivalents) and use DMF as the solvent, which is therefore in large excess.[6] Using too much POCl₃ can increase the risk of side reactions.

Q4: Are there alternative, "greener" formylation methods? A4: Yes, research is ongoing to develop more environmentally benign formylation methods to avoid the use of stoichiometric and hazardous POCl₃.[12][13] Some newer methods include iron-catalyzed formylation using formaldehyde and air as the oxidant[14] and boron-catalyzed formylation with trimethyl orthoformate.[15] While promising, the Vilsmeier-Haack reaction remains one of the most reliable and widely used methods for this transformation.

Data Presentation & Protocols

Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation
ParameterRecommended ValueRationale & Notes
Substrate 6-bromo-4-methoxy-1H-indole1.0 equivalent
Formylating Agent POCl₃1.5 equivalents[6]
Solvent Anhydrous DMFSufficient to dissolve substrate
Reagent Prep. Temp. 0 °CTo ensure stability of Vilsmeier reagent[6]
Reaction Temp. 0 °C to 85 °CStart at low temp; increase if needed. Monitor by TLC.[6][7]
Reaction Time 2-8 hoursHighly substrate-dependent. Monitor by TLC.[7]
Work-up Quench in ice water, neutralize with NaHCO₃Avoids ammonia-based solutions to prevent nitrile formation.[9]
Typical Yield >85%Yields can be high with optimized conditions.[7]
Detailed Experimental Protocol

Materials:

  • 6-bromo-4-methoxy-1H-indole (1.0 equiv.)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C using an ice-water bath. Slowly add POCl₃ (1.5 equiv.) dropwise to the stirred DMF, ensuring the internal temperature remains below 5 °C.[6]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a pale yellow or off-white slurry.

  • Formylation Reaction: Dissolve the 6-bromo-4-methoxy-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's progress by TLC (e.g., 30% EtOAc in hexane). If the reaction is sluggish, gradually heat the mixture to 60-85 °C and continue to monitor until the starting material is consumed.[7]

  • Work-up and Isolation: Once the reaction is complete, carefully pour the viscous mixture into a beaker containing a large amount of crushed ice, stirring vigorously.

  • Neutralize the acidic solution by slowly adding a saturated NaHCO₃ solution until the pH is approximately 7-8. A precipitate should form.

  • Stir the mixture for 30-60 minutes to ensure complete hydrolysis.

  • Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: The crude solid can be purified by recrystallization from ethanol[10] or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Dry the purified product under vacuum to yield this compound as a solid.

Visualizations

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole 6-Br-4-MeO-Indole Indole->Intermediate Electrophilic Attack Product Product (6-Br-4-MeO-1H-indole-3-carbaldehyde) Intermediate->Product H2O H₂O (Work-up) H2O->Product Hydrolysis

Caption: Formation of the Vilsmeier reagent and its subsequent reaction with the indole.

Diagram 2: Experimental Workflow

Workflow Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) B 2. Add Indole Solution (Dropwise at 0°C) A->B C 3. Reaction (Stir at RT, heat if necessary) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench Reaction (Pour into ice water) D->E Complete F 6. Neutralize (Add NaHCO₃ to pH 7-8) E->F G 7. Isolate Crude Product (Vacuum Filtration) F->G H 8. Purify (Recrystallization or Chromatography) G->H I 9. Dry Final Product H->I

Caption: Step-by-step workflow from reagent preparation to final product.

Diagram 3: Troubleshooting Low Yield

Troubleshooting Troubleshooting: Low or No Yield Start Low / No Product CheckReagents Are POCl₃ and DMF fresh and anhydrous? Start->CheckReagents ReagentPrep Was Vilsmeier reagent prepared at 0°C? CheckReagents->ReagentPrep Yes Sol_Reagents Solution: Use new, high-purity reagents. Store properly. CheckReagents->Sol_Reagents No ReactionCond Was reaction monitored by TLC and given enough time/heat? ReagentPrep->ReactionCond Yes Sol_Temp Solution: Prepare reagent at 0°C and use immediately. ReagentPrep->Sol_Temp No Workup Was work-up pH correctly adjusted? ReactionCond->Workup Yes Sol_Cond Solution: Increase reaction time or temperature (e.g., 60-80°C). ReactionCond->Sol_Cond No Sol_Workup Solution: Carefully neutralize to pH 7-8 to precipitate product. Workup->Sol_Workup No

Caption: A decision tree to diagnose the cause of low reaction yield.

References

  • Benchchem. (n.d.). Technical Support Center: Side Reactions in the Formylation of Indole.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
  • ChemicalBook. (n.d.). 4-Methoxyindole synthesis.
  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • YouTube. (2025). Vilsmeier–Haack reaction of indole.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546.
  • ChemicalBook. (n.d.). 6-Bromoindole-3-carboxaldehyde synthesis.
  • Tuengpanya, S., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674.
  • Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde.
  • HIBR Gene Diagnostics. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde.

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identification of byproducts in 6-bromo-4-methoxy-1H-indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs the Vilsmeier-Haack reaction. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is the Vilsmeier-Haack formylation of the 6-bromo-4-methoxy-1H-indole precursor.[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group at the electron-rich C3 position of the indole ring.[3][4]

Q2: What are the typical yield and purity I can expect for this synthesis?

With an optimized protocol, yields for the Vilsmeier-Haack formylation of substituted indoles can be quite high, often ranging from 85% to 95%.[5][6] Purity of the crude product can vary, but after purification by recrystallization or column chromatography, a purity of >97% is readily achievable.

Q3: My reaction mixture turned dark brown/black upon adding POCl₃. Is this normal?

A color change is expected. The formation of the Vilsmeier reagent and its subsequent complexation with the indole can produce a colored solution, often ranging from yellow to deep red or brown. However, the formation of a black, tar-like precipitate may indicate degradation or polymerization of the indole starting material, which is sensitive to highly acidic conditions. This can be mitigated by careful temperature control, maintaining the reaction below 5-10 °C during the addition of POCl₃.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental challenges and provides a logical framework for identifying and resolving them.

Q4: My TLC plate shows multiple spots, including unreacted starting material. What went wrong?

This is a common issue pointing to an incomplete reaction. Several factors could be at play:

  • Cause 1: Inactive Vilsmeier Reagent. Phosphorus oxychloride is highly sensitive to moisture. If it has been improperly stored, it may be partially hydrolyzed, leading to inefficient formation of the active Vilsmeier reagent.

    • Solution: Use a fresh, unopened bottle of POCl₃ or distill the reagent prior to use. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 2: Insufficient Reaction Temperature or Time. The Vilsmeier reagent is a relatively weak electrophile, and the reaction may require thermal energy to proceed to completion after the initial addition.[2]

    • Solution: After the controlled, low-temperature addition of POCl₃, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 50-85 °C for several hours, monitoring progress by TLC.[5]

  • Cause 3: Stoichiometry. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: Typically, 1.2 to 1.5 equivalents of both DMF and POCl₃ relative to the indole substrate are recommended to ensure the reaction goes to completion.

Q5: I have a major byproduct with a slightly different Rf than my desired product. What could it be?

If the byproduct is present in significant quantities, it could be an isomeric product or a result of a side reaction.

  • Cause 1: Di-formylation. Although formylation is strongly directed to the C3 position, a minor amount of di-formylation (e.g., at C3 and the N1 position) can occur, especially with prolonged reaction times or excess reagent. This would result in a byproduct with a higher molecular weight.

    • Solution: Use a stoichiometric amount of the Vilsmeier reagent and carefully monitor the reaction time. The N-formyl group is often labile and may be removed during aqueous workup or purification on silica gel.

  • Cause 2: Demethylation. The methoxy group at the C4 position can be susceptible to cleavage under the acidic Vilsmeier-Haack conditions, especially with prolonged heating, leading to the formation of 6-bromo-4-hydroxy-1H-indole-3-carbaldehyde.[7]

    • Solution: Avoid excessive heating or extended reaction times. If the byproduct is unavoidable, purification via column chromatography is necessary. The phenolic nature of this byproduct will alter its polarity significantly compared to the desired methoxy-containing product.

  • Cause 3: Dimerization/Trimerization. Indoles are known to dimerize or even trimerize under strongly acidic conditions, which can be initiated by electrophilic attack on a second indole molecule instead of the intended intramolecular reaction.[8][9] These byproducts are typically much less polar and have a significantly higher molecular weight.

    • Solution: Maintain strict temperature control during reagent addition. Slow, dropwise addition of the indole to the pre-formed Vilsmeier reagent (inverse addition) can sometimes minimize these side reactions by keeping the concentration of the nucleophilic indole low.

Table 1: Potential Byproducts and Their Characteristics
Compound NameStructureMolecular Weight ( g/mol )Potential Identification Notes
Starting Material: 6-bromo-4-methoxy-1H-indole226.07Will be less polar than the aldehyde product on a normal phase TLC.
Desired Product: this compound254.08The target compound.
Hydroxy Byproduct: 6-bromo-4-hydroxy-1H-indole-3-carbaldehyde240.05Result of demethylation. Significantly more polar due to the free hydroxyl group.
N-Formyl Byproduct: 1-formyl-6-bromo-4-methoxy-1H-indole-3-carbaldehyde282.09A potential di-formylated product. May be unstable to silica gel chromatography.

Visualizing the Process: Diagrams and Workflows

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Indole 6-Bromo-4-methoxy- 1H-indole Indole->Sigma_Complex + Vilsmeier Reagent Iminium_Ion Iminium Ion Intermediate Sigma_Complex->Iminium_Ion - H⁺ Product Target Aldehyde Iminium_Ion->Product + H₂O (Hydrolysis) H2O H₂O (Workup) H2O->Product Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree decision decision solution solution start Reaction Workup: Analyze Crude Product (TLC, ¹H NMR) check_yield Low Yield or Incomplete Reaction? start->check_yield check_purity Significant Impurities Present? start->check_purity inactive_reagents Cause: Inactive Reagents? (Old POCl₃, Wet DMF) check_yield->inactive_reagents Yes temp_time Cause: Suboptimal Temp/Time? check_yield->temp_time No high_mw_byproduct Byproduct Type: High MW / Low Polarity? check_purity->high_mw_byproduct Yes success Proceed to Purification check_purity->success No solution_reagents Solution: Use fresh/distilled reagents. Ensure anhydrous conditions. inactive_reagents->solution_reagents solution_temp Solution: Increase reaction time or temperature (e.g., heat to 50-85°C) post-addition. temp_time->solution_temp solution_dimer Solution: Improve temperature control. Consider inverse addition. high_mw_byproduct->solution_dimer Yes (Dimer/Trimer) polar_byproduct Byproduct Type: Highly Polar? high_mw_byproduct->polar_byproduct No solution_demethyl Solution: Reduce reaction time/temperature. Purify via column chromatography. polar_byproduct->solution_demethyl Yes (Hydroxy-)

Caption: Figure 2: A logical workflow for diagnosing synthesis problems.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.3 eq.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Indole Addition: Dissolve 6-bromo-4-methoxy-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Then, heat the mixture to 85 °C and maintain for 5-7 hours, monitoring the consumption of the starting material by TLC (e.g., using 3:7 Ethyl Acetate:Hexane). [5]5. Workup: Cool the reaction mixture to room temperature and then pour it carefully into a beaker of crushed ice. Basify the mixture by slowly adding a saturated solution of sodium carbonate until the pH is ~8-9. A solid precipitate should form. [5]6. Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether.

  • Drying: Dry the isolated solid under vacuum to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Adsorbent: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity to 30-40% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

References

  • ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Avens Publishing Group. Vilsmeier-Haack Transformations under Non Classical Conditions.
  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • ScienceDirect. Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • ResearchGate. Bromination of 4,6-dimethoxyindoles | Request PDF.
  • EON Biotech. This compound – (1202766-19-5).
  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions.

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Technical Support Center: Purification of Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted indole-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds.

Introduction

Substituted indole-3-carbaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1][2] Their purification, however, can be fraught with challenges, including the removal of stubborn impurities, product instability, and difficulties in achieving high purity. This guide offers a structured, question-and-answer approach to navigate these complexities, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the purification of substituted indole-3-carbaldehydes.

Q1: My crude indole-3-carbaldehyde, synthesized via the Vilsmeier-Haack reaction, is a dark, oily residue. What are the likely impurities, and what is the best initial work-up strategy?

A: A dark, oily crude product from a Vilsmeier-Haack formylation of an indole is a frequent observation. The primary culprits are typically residual Vilsmeier reagent, unreacted starting indole, and potentially polymeric byproducts. The Vilsmeier-Haack reaction is a classic and efficient method for the 3-formylation of indoles, but it can be accompanied by side reactions if not carefully controlled.[3][4]

Initial Work-up Strategy:

A crucial first step is the careful hydrolysis of the intermediate iminium salt and neutralization of the reaction mixture.

  • Controlled Quenching: The reaction mixture should be quenched by slowly adding it to crushed ice. This is an exothermic process, and maintaining a low temperature is key to preventing degradation.[5]

  • Basification: Following the quench, the solution should be neutralized or made slightly basic (pH 8-9) with a saturated aqueous solution of a base like sodium carbonate or sodium hydroxide.[6] This step is critical for precipitating the product.

  • Filtration and Washing: The precipitated solid should be collected by filtration and washed thoroughly with water to remove inorganic salts and water-soluble impurities.

Q2: After the initial work-up, my indole-3-carbaldehyde is still impure. What is the next best purification step: crystallization or column chromatography?

A: The choice between crystallization and column chromatography depends on the nature and quantity of the impurities, as well as the physical properties of your specific substituted indole-3-carbaldehyde.

Decision-Making Flowchart:

G start Impure Product is_solid Is the crude product a solid? start->is_solid is_soluble Does it have good solubility in a suitable solvent for crystallization? is_solid->is_soluble Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) crystallization Attempt Crystallization is_soluble->crystallization Yes is_soluble->chromatography No end Pure Product crystallization->end chromatography->end

A flowchart for choosing a purification method.

Expert Insights:

  • Crystallization: This is often the most efficient method for removing small amounts of impurities, especially if your product is a solid with good crystallinity. Ethanol is a commonly used solvent for the recrystallization of indole-3-aldehydes.[5]

  • Column Chromatography: This technique is more versatile and can separate compounds with similar polarities. It is the preferred method if your product is an oil or if crystallization fails to yield a pure product.

Q3: I'm performing column chromatography, but my product is streaking on the TLC plate and I'm getting poor separation. What can I do?

A: Streaking on a TLC plate and poor separation during column chromatography are common issues that often point to problems with the solvent system or interactions with the stationary phase.

Troubleshooting Column Chromatography:

Problem Potential Cause Solution
Streaking on TLC 1. Compound is too polar for the solvent system. 2. Compound is acidic or basic and interacting with the silica gel.1. Increase the polarity of the mobile phase. 2. Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds).
Poor Separation 1. Solvent system is not optimized. 2. Column is overloaded. 3. Column was not packed properly.1. Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good Rf value on TLC for your product is typically between 0.2 and 0.4. 2. Use a larger column or reduce the amount of crude material. 3. Ensure the column is packed evenly and without air bubbles.
Product Degradation on Column Some indole derivatives can be sensitive to the acidic nature of silica gel.Consider using a different stationary phase, such as neutral alumina.

Recommended Solvent Systems for Indole-3-carbaldehydes:

A common starting point for the column chromatography of indole-3-carbaldehydes is a mixture of hexane and ethyl acetate.[7] The ratio can be adjusted based on the polarity of your specific compound as determined by TLC analysis.

Q4: My purified indole-3-carbaldehyde appears to be oxidizing to the corresponding carboxylic acid over time. How can I prevent this?

A: Aldehydes, including indole-3-carbaldehydes, are susceptible to oxidation to carboxylic acids, especially when exposed to air and light.

Prevention Strategies:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.

  • Refrigeration: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.

  • Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Purity: Ensure the compound is highly pure, as impurities can sometimes catalyze oxidation.

It is worth noting that in some biological systems, the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid is a natural metabolic process.[8]

Q5: Can I use an acid-base extraction to purify my substituted indole-3-carbaldehyde?

A: An acid-base extraction is generally not a suitable method for the primary purification of indole-3-carbaldehydes.

Explanation:

  • Indole NH: The N-H proton of the indole ring is very weakly acidic (pKa ≈ 17), and requires a very strong base for deprotonation.

  • Aldehyde Group: The aldehyde group is not sufficiently acidic or basic to be effectively extracted under standard acid-base conditions.

However, an acid-base wash can be useful during the work-up to remove certain types of impurities. For instance, a wash with a dilute acid can remove basic impurities, while a wash with a dilute base (like 5% sodium bicarbonate solution) can remove acidic impurities.[7]

Experimental Protocols

Protocol 1: General Vilsmeier-Haack Synthesis and Work-up of a Substituted Indole-3-Carbaldehyde

This protocol is a generalized procedure based on common practices.[5][6]

Workflow Diagram:

G reagent_prep Prepare Vilsmeier Reagent (POCl3 + DMF) reaction React Substituted Indole with Vilsmeier Reagent reagent_prep->reaction quench Quench Reaction Mixture on Ice reaction->quench neutralize Neutralize with Saturated Na2CO3 (aq) quench->neutralize filter Filter Precipitated Solid neutralize->filter wash Wash with Water filter->wash dry Dry the Crude Product wash->dry purify Purify by Crystallization or Chromatography dry->purify

A general workflow for Vilsmeier-Haack synthesis.

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a drying tube, cool anhydrous dimethylformamide (DMF) in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature.

  • Formylation Reaction: Dissolve the substituted indole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and then heat as required (e.g., 35°C or higher, depending on the substrate) for 1-8 hours.[5][6] Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the mixture onto a generous amount of crushed ice with vigorous stirring.

    • Slowly add a saturated aqueous solution of sodium carbonate until the mixture is basic (pH 8-9), which should cause the product to precipitate.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water.

    • Air-dry the crude product.

  • Purification: Proceed with either crystallization or column chromatography as determined by the nature of the crude product.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Choose a solvent in which the indole-3-carbaldehyde is sparingly soluble at room temperature but readily soluble when hot. Ethanol is a common choice.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution briefly heated before being hot-filtered to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good mobile phase will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common system is a gradient of ethyl acetate in hexane.[7]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen initial eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. You may need to gradually increase the polarity of the eluent to move your product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole-3-carbaldehyde.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL: [Link])
  • Indole-3-aldehyde - Organic Syntheses Procedure. (URL: [Link])
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. (URL: [Link])
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchG
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Koc
  • Food Chemistry Advances - FLORE. (URL: [Link])
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • RU2760000C1 - Method for producing indole-3-carbinol - Google P
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (URL: [Link])
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (URL: [Link])
  • Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan - PubMed. (URL: [Link])
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole - ResearchG
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry - ACS Public
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI. (URL: [Link])

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Technical Support Center: 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals working with 6-bromo-4-methoxy-1H-indole-3-carbaldehyde (CAS: 1202766-19-5). It provides in-depth troubleshooting advice for common side reactions and experimental challenges, alongside frequently asked questions and validated protocols.

Compound Overview

This compound is a polysubstituted indole derivative. Its chemical architecture is defined by several key reactive sites:

  • An Electron-Rich Indole Core: The indole nucleus, further activated by the electron-donating methoxy group at the C4 position, is highly susceptible to electrophilic attack.[1]

  • A C3-Carbaldehyde Group: This aldehyde function is a versatile handle for synthetic transformations but is also prone to oxidation.[2]

  • A C6-Bromo Substituent: The bromine atom serves as a crucial point for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) but can be labile under certain reductive conditions, leading to dehalogenation.[3][4]

  • An Acidic N-H Proton: The indole nitrogen can be deprotonated and act as a nucleophile, leading to undesired N-alkylation or N-acylation side reactions.[5]

Understanding the interplay of these functional groups is critical for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: Store this compound in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon).[6] Aldehydes are susceptible to air oxidation, and haloindoles can exhibit limited stability over time.[2][7]

Q2: What are the primary safety hazards associated with this compound? A: Based on data for structurally similar compounds like 6-bromoindole-3-carbaldehyde, it may be harmful if swallowed and can cause skin and serious eye irritation.[8] It is also expected to cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What solvents are typically used for this compound? A: It generally exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, and acetone. It has limited solubility in nonpolar solvents like hexanes and is poorly soluble in water.

Q4: Can the indole N-H interfere with my reaction? A: Yes. The indole N-H is weakly acidic and can be deprotonated by a sufficiently strong base. The resulting indolide anion is nucleophilic. If your reaction involves strong bases or electrophiles, undesired N-substitution is a common side reaction. Consider N-protection (e.g., with a tosyl, BOC, or SEM group) for multi-step syntheses.

Troubleshooting Guide: Side Reactions & Experimental Issues

This section addresses specific problems encountered during the synthesis and manipulation of this compound.

Problem 1: Low or No Yield During Vilsmeier-Haack Synthesis

Symptom: When synthesizing the title compound from 6-bromo-4-methoxy-1H-indole, you observe mostly unreacted starting material or the formation of a dark, intractable tar.

Causality Analysis: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF, which then acts as the electrophile.[9][10] The success of this reaction hinges on the controlled formation of this reagent and its subsequent reaction with the highly activated indole ring.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Degraded Reagents Phosphorus oxychloride (POCl₃) is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid, which deactivates the reaction. Anhydrous DMF is essential.Use a freshly opened bottle of POCl₃ or distill it prior to use. Use anhydrous DMF (<50 ppm water).
Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A large excess can promote side reactions.Typically, 1.1 to 1.5 equivalents of POCl₃ and a larger excess of DMF (which often serves as the solvent) are used. Titrate your conditions starting from a 1.2 equivalent ratio.
Poor Temperature Control The formation of the Vilsmeier reagent is exothermic. Adding POCl₃ at room temperature can cause uncontrolled warming. The subsequent electrophilic substitution on the electron-rich indole is also highly exothermic and can lead to polymerization/charring if not cooled.[11]Add POCl₃ to DMF dropwise at 0 °C. Maintain this temperature while adding the indole solution. Allow the reaction to warm slowly to room temperature or apply gentle heat only if necessary, monitoring by TLC.
Ineffective Work-up The immediate product is an iminium salt, which must be hydrolyzed to the aldehyde.[9] Improper pH or temperature during work-up can lead to decomposition.Quench the reaction by pouring it slowly onto crushed ice, followed by neutralization with a saturated aqueous base solution (e.g., NaHCO₃ or Na₂CO₃) while keeping the temperature below 20 °C.[12]
Troubleshooting Workflow: Vilsmeier-Haack Synthesis

The following diagram outlines a logical workflow for diagnosing issues with this reaction.

G start Low Yield or Tar Formation reagents 1. Check Reagent Quality (Fresh POCl₃, Anhydrous DMF?) start->reagents temp 2. Verify Temperature Control (Addition at 0 °C?) reagents->temp Reagents OK success Problem Solved reagents->success Reagents Bad -> Replace workup 3. Review Work-up Protocol (Quenched on ice, controlled pH?) temp->workup Temp OK temp->success Temp Bad -> Adjust Protocol workup->success Work-up OK workup->success Work-up Bad -> Refine Method

Caption: Vilsmeier-Haack reaction troubleshooting flowchart.

Problem 2: Unintended Debromination

Symptom: During a subsequent reaction (e.g., reduction of another functional group), you observe a significant byproduct with a mass corresponding to 4-methoxy-1H-indole-3-carbaldehyde (loss of ~79/81 m/z).

Causality Analysis: The C-Br bond on the aromatic ring can be cleaved under reductive conditions, a process known as hydrodehalogenation.[4] This is particularly common with catalytic hydrogenation (e.g., H₂, Pd/C) and can also occur with strong hydride reagents or radical-mediated reactions.[3][13]

Potential Causes & Solutions:

Reaction ConditionScientific RationaleRecommended Solution
Catalytic Hydrogenation Palladium on carbon (Pd/C) is a highly effective catalyst for hydrodehalogenation. The C-Br bond is readily reduced.Avoid Pd/C if the bromo-substituent must be retained. Consider alternative catalysts that are less aggressive for dehalogenation, such as Pearlman's catalyst (Pd(OH)₂/C) under specific conditions, or explore non-reductive strategies.
Strong Hydride Reagents Reagents like Lithium aluminum hydride (LiAlH₄) can sometimes induce dehalogenation, especially at elevated temperatures.Use milder reducing agents if possible (e.g., NaBH₄ for reducing a ketone if the aldehyde was protected). If a strong hydride is necessary, perform the reaction at the lowest possible temperature (e.g., -78 °C to 0 °C) and for the shortest possible time.
Radical Reactions Reaction conditions that generate radicals (e.g., using AIBN and Bu₃SnH) are explicitly designed for dehalogenation and must be avoided.[13]Ensure that subsequent reaction steps do not involve radical initiators if the bromine is to be kept.
Problem 3: Formation of Carboxylic Acid Impurity

Symptom: A more polar byproduct is observed on TLC that stains differently. LC-MS analysis shows a mass corresponding to 6-bromo-4-methoxy-1H-indole-3-carboxylic acid (M+16).

Causality Analysis: The aldehyde group is in a relatively low oxidation state and is susceptible to oxidation to the corresponding carboxylic acid.[2][14] This can be mediated by atmospheric oxygen, particularly upon prolonged storage or during basic work-ups where the aldehyde may be more reactive.

Recommended Solutions:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

  • Purification: If the carboxylic acid has formed, it can often be removed by an acid-base extraction. Dissolve the crude material in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). The deprotonated carboxylic acid will move to the aqueous layer, while the desired aldehyde remains in the organic layer.

  • Use Fresh Material: For critical reactions, use freshly purified this compound or material that has been properly stored.

Visualizing a Competing Reaction Pathway

The diagram below illustrates how a desired cross-coupling reaction can be compromised by the debromination side reaction.

G cluster_main Reaction Scheme cluster_desired Desired Pathway cluster_side Side Reaction start 6-bromo-4-methoxy- 1H-indole-3-carbaldehyde suzuki Suzuki Coupling (Pd catalyst, Base, Ar-B(OH)₂) start->suzuki reductive Reductive Conditions (e.g., H₂, Pd/C) start->reductive product_desired 6-Aryl-4-methoxy- 1H-indole-3-carbaldehyde suzuki->product_desired product_side 4-methoxy- 1H-indole-3-carbaldehyde (Debrominated) reductive->product_side

Sources

alternative reagents for the synthesis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in various pharmaceutical and materials science research programs. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding reagent selection and protocol optimization, particularly focusing on viable alternatives to common synthetic reagents. Our goal is to empower researchers to overcome experimental hurdles with a robust understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthetic strategy for this compound.

Q1: What is the standard synthetic route for this molecule?

The most common approach is a two-step synthesis starting from 4-methoxy-1H-indole. The first step is a regioselective bromination at the C6 position, followed by a formylation at the C3 position. The Vilsmeier-Haack reaction is the conventional method for the formylation step.

Q2: Why should our lab consider alternative reagents to liquid bromine or standard Vilsmeier-Haack conditions?

While effective, traditional reagents pose significant challenges:

  • Safety: Liquid bromine (Br₂) is highly toxic, corrosive, and volatile, requiring specialized handling and ventilation. Accidental release can be extremely hazardous.

  • Selectivity: The high reactivity of Br₂ can sometimes lead to over-bromination, yielding di- or tri-brominated byproducts, which complicates purification.

  • Harsh Conditions: The classic Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) is highly exothermic and moisture-sensitive. It can lead to the formation of chlorinated byproducts and tar, particularly with sensitive indole substrates.[1]

  • Waste Disposal: Reactions involving POCl₃ generate corrosive and environmentally harmful waste streams.

Alternative reagents often provide milder reaction conditions, improved safety profiles, higher selectivity, and are more environmentally benign.[2][3]

Q3: What are the primary safety and handling differences between N-Bromosuccinimide (NBS) and liquid bromine?

N-Bromosuccinimide (NBS) is a crystalline solid that is significantly safer and easier to handle than liquid bromine.[4]

  • Physical State: NBS is a stable, non-volatile solid at room temperature, minimizing inhalation risks. Liquid bromine has a high vapor pressure, leading to the release of toxic fumes.

  • Reactivity Control: As a solid, NBS can be added in controlled portions, allowing for better management of reaction stoichiometry and exotherms. Its reactivity is generally milder than liquid bromine, often leading to cleaner reactions with fewer side products.[5][6][7]

  • Storage: NBS should be stored in a refrigerator and protected from light and moisture, as it can decompose over time to release bromine.[6] However, its storage requirements are far less stringent than those for liquid bromine.

Troubleshooting Guide: Common Experimental Issues & Solutions

This guide is structured to address specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield During C6-Bromination of 4-Methoxy-1H-indole

Potential Cause A: Inactive Brominating Agent

  • Explanation: N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly, appearing yellow or brown due to the formation of free bromine.[6] This degradation can lead to inconsistent reactivity.

  • Solution: Always use freshly recrystallized or newly purchased NBS for best results. Ensure the reagent is a pure white crystalline solid. Store it in a cool, dark, and dry place.

Potential Cause B: Incorrect Solvent Choice

  • Explanation: The solvent plays a critical role in modulating the reactivity and selectivity of the bromination. For electrophilic aromatic bromination of electron-rich heterocycles like indoles, polar aprotic solvents are often preferred.[5]

  • Solution: N,N-Dimethylformamide (DMF) is an excellent solvent for the bromination of indoles with NBS, as it promotes high para-selectivity (C6 in this case).[5][6] Acetonitrile or Dichloromethane (DCM) are also viable alternatives. Avoid non-polar solvents like CCl₄ unless a radical-initiated benzylic bromination is intended.

Potential Cause C: Sub-optimal Temperature

  • Explanation: Electrophilic bromination is typically exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

  • Solution: Start the reaction at 0 °C by adding the NBS portion-wise to a solution of the indole in DMF. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

Issue 2: Formation of Multiple Bromination Products (e.g., C3, C2, or Di-bromination)

Potential Cause A: Incorrect Stoichiometry or Addition Rate

  • Explanation: The indole nucleus is highly activated by the 4-methoxy group, making it susceptible to over-bromination. Adding the brominating agent too quickly can create localized high concentrations, leading to undesired reactions at other positions.

  • Solution: Use a slight excess (1.05-1.1 equivalents) of NBS. Add the solid NBS in small portions over a period of 30-60 minutes to the cooled indole solution with vigorous stirring. This ensures the concentration of the active brominating species remains low and controlled.

Potential Cause B: Reagent is Too Reactive

  • Explanation: If NBS still proves too reactive, even with controlled addition, a milder brominating agent may be necessary.

  • Solution: Consider using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or Pyridinium Bromide Perbromide. These reagents are also solids and are known to be effective for the selective bromination of indoles, sometimes offering even greater control.[8]

Issue 3: Low Yield or Reaction Failure During C3-Formylation

Potential Cause A: Incomplete Formation or Degradation of the Vilsmeier Reagent

  • Explanation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of POCl₃ with DMF.[9][10] This reaction is highly exothermic and moisture-sensitive. Impure or wet reagents can prevent its formation. DMF can also decompose to dimethylamine, which will quench the reagent.[11]

  • Solution:

    • Reagent Quality: Use freshly opened or distilled POCl₃ and anhydrous DMF. A quick check for DMF quality is to smell it; a fishy odor indicates decomposition to dimethylamine.[11]

    • Order of Addition: Always add POCl₃ dropwise to chilled DMF (0 °C) under an inert atmosphere (Nitrogen or Argon). Never add DMF to POCl₃.

    • Temperature Control: Maintain the temperature at 0 °C during reagent formation. A precipitate may form, which is normal; mechanical stirring may be required if a magnetic stir bar gets stuck.[12]

Potential Cause B: Inappropriate Reaction Temperature or Time

  • Explanation: While the Vilsmeier reagent is a weaker electrophile than those in Friedel-Crafts acylations, the reaction still requires sufficient thermal energy.[9] However, excessive heat can cause decomposition of the sensitive indole substrate.

  • Solution: After adding the 6-bromo-4-methoxy-1H-indole substrate to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature. If TLC analysis shows a slow conversion, gently heat the reaction to 40-60 °C. Monitor the reaction closely to avoid decomposition.[11]

Issue 4: Alternative Formylation Methods Are Needed

Potential Cause: Substrate Instability or Reagent Incompatibility

  • Explanation: Some highly functionalized indoles are unstable under the acidic and harsh conditions of the Vilsmeier-Haack reaction. In such cases, alternative, milder formylation protocols are required.

  • Solution:

    • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) as the formylating agent.[13] It is a milder alternative, though yields can sometimes be lower than the Vilsmeier-Haack method.[14][15]

    • Boron-Catalyzed Formylation: A modern approach uses trimethyl orthoformate (TMOF) as the formyl source with a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂). This method offers mild conditions and can be highly efficient.[16]

    • Iron-Catalyzed Formylation: An environmentally friendly method involves using formaldehyde and aqueous ammonia with a catalytic amount of ferric chloride (FeCl₃) under air.[17]

Alternative Reagent Protocols

Protocol 1: C6-Bromination using N-Bromosuccinimide (NBS)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-methoxy-1H-indole (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude 6-bromo-4-methoxy-1H-indole can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2: C3-Formylation via the Duff Reaction
  • Setup: In a round-bottom flask, combine 6-bromo-4-methoxy-1H-indole (1.0 eq) and hexamethylenetetramine (HMTA, 2.0-3.0 eq).

  • Solvent: Add glacial acetic acid as the solvent.

  • Heating: Heat the mixture to 85-100 °C and stir for several hours.[13][14] Monitor the reaction by TLC.

  • Hydrolysis: After cooling, add an equal volume of water followed by concentrated hydrochloric acid or sulfuric acid and heat the mixture again (e.g., reflux) for 15-30 minutes to hydrolyze the intermediate imine.

  • Workup: Cool the mixture and neutralize it with a saturated sodium bicarbonate or sodium carbonate solution.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary & Visualization

Table 1: Comparison of Alternative Brominating Agents for Indoles
ReagentFormulaPhysical StateTypical ConditionsAdvantagesDisadvantages
Liquid Bromine Br₂Fuming LiquidCH₂Cl₂, Acetic Acid, 0 °C to RTHighly reactive, inexpensiveHighly toxic and corrosive, poor selectivity
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline SolidDMF or CH₃CN, 0 °C to RTEasy to handle, good selectivity, saferCan degrade, requires pure starting material
DBDMH C₅H₆Br₂N₂O₂Crystalline SolidCH₂Cl₂, RTMild, high selectivity, stableMore expensive than NBS
Table 2: Comparison of Alternative Formylating Agents for Indoles
Reagent SystemFormyl SourceTypical ConditionsAdvantagesDisadvantages
Vilsmeier-Haack POCl₃ / DMFDMF, 0 °C to 60 °CHigh yielding, well-establishedHarsh, moisture-sensitive, corrosive waste
Duff Reaction HMTAAcetic Acid, 85-120 °CMilder conditions, tolerates some functional groupsOften lower yields, requires heating[14][15]
Boron-Catalyzed Trimethyl OrthoformateBF₃·OEt₂, CH₂Cl₂, RTVery mild, efficient, good functional group tolerance[16]Requires stoichiometric Lewis acid
Iron-Catalyzed Formaldehyde / NH₃FeCl₃, DMF, 130 °C, AirEnvironmentally benign, inexpensive reagents[17]High temperature required
Diagrams

Reagent_Selection_Workflow cluster_0 Synthesis Step 1: C6-Bromination start_brom Start: 4-Methoxy-1H-indole q_br_safety Is handling liquid Br₂ feasible? start_brom->q_br_safety reagent_br2 Use Liquid Bromine (Standard Protocol) q_br_safety->reagent_br2 Yes reagent_nbs Use N-Bromosuccinimide (NBS) (Recommended Alternative) q_br_safety->reagent_nbs No end_brom Product: 6-Bromo-4-methoxy-1H-indole reagent_br2->end_brom q_nbs_ok Is reaction clean? reagent_nbs->q_nbs_ok reagent_dbdmh Consider milder agent: DBDMH q_nbs_ok->reagent_dbdmh No (side products) q_nbs_ok->end_brom Yes reagent_dbdmh->end_brom

Caption: Decision workflow for selecting a brominating agent.

Troubleshooting_Workflow cluster_1 Troubleshooting Formylation start_form Low Yield in Formylation Step check_vilsmeier Check Vilsmeier Reagent: 1. Reagent Purity (POCl₃, DMF)? 2. Correct Order of Addition? 3. Anhydrous Conditions? start_form->check_vilsmeier check_conditions Optimize Reaction Conditions: 1. Increase Temperature (40-60°C)? 2. Increase Reaction Time? check_vilsmeier->check_conditions Reagents OK consider_alt Substrate Decomposition? Consider Milder Alternatives check_conditions->consider_alt Still Low Yield use_duff Duff Reaction (HMTA / Acid) consider_alt->use_duff Yes use_boron Boron-Catalyzed (TMOF / BF₃·OEt₂) consider_alt->use_boron Yes success Successful Formylation use_duff->success use_boron->success

Caption: Troubleshooting logic for the C3-formylation step.

References

  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002–4005. [Link]
  • Grokipedia. (n.d.). Duff reaction.
  • Wikipedia. (2023, December 1). N-Bromosuccinimide. In Wikipedia. [Link]
  • ACS Omega. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
  • The Journal of Organic Chemistry. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. [Link]
  • Semantic Scholar. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Journal of Organic Chemistry. [Link]
  • Wikipedia. (2019). N-Bromosuccinimide.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Wikipedia. (2023, May 27). Duff reaction. In Wikipedia. [Link]
  • ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole.
  • ResearchGate. (n.d.). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines.
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • DeRatt, E. A., & Stevens, E. D. (2019).
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?
  • MySkinRecipes. (n.d.). This compound.
  • Somei, M., Yamada, F., & Masanori, I. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES, 22(4), 797. [Link]
  • MDPI. (2020). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 25(22), 5369. [Link]
  • RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12595–12602. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst.
  • IntechOpen. (2018). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
  • Arkivoc. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2015(6), 244-301. [Link]
  • Chemical Reviews. (1983). Formylating agents. Chemical Reviews, 83(6), 629–632. [Link]

Sources

Technical Support Center: Stability Studies of 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-4-methoxy-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound throughout your experiments. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during its handling, storage, and use.

Introduction to the Stability of Indole Derivatives

Indole-3-carbaldehydes are a pivotal class of intermediates in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] The specific compound, this compound, possesses a unique substitution pattern that makes it a valuable building block. However, the indole nucleus and the aldehyde functional group can be susceptible to degradation under various conditions. Understanding and controlling the stability of this molecule is paramount for obtaining reliable and reproducible experimental results.

This guide provides a framework for assessing and maintaining the stability of this compound, based on established principles of chemical stability testing and experience with related indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability of the solid compound, it is recommended to store it at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3] Some suppliers of similar bromo-indole derivatives also recommend storage at 4°C under nitrogen.[4][5] Freezing at -20°C is also a common practice for long-term storage of indole derivatives, especially for stock solutions.[4]

Q2: My solid this compound has changed color from light yellow to brown. Is it still usable?

A2: A color change from light yellow to brown is a potential indicator of degradation.[1] Indole derivatives can be sensitive to air and light, leading to the formation of colored impurities. Before use, it is highly recommended to assess the purity of the discolored material using an appropriate analytical technique, such as HPLC with a photodiode array (PDA) detector, to quantify the parent compound and detect any degradation products.

Q3: What solvents are suitable for preparing stock solutions, and how should they be stored?

A3: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common solvents for preparing stock solutions of indole derivatives. When preparing a stock solution, use anhydrous, high-purity solvents. For short-term storage (up to one month), solutions can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.[4] Always store solutions protected from light.

Q4: I am observing a new peak in my HPLC chromatogram after leaving my working solution at room temperature for a few hours. What could be the cause?

A4: The appearance of a new peak suggests degradation of the compound in your working solution. The aldehyde group in the indole-3-carbaldehyde structure can be susceptible to oxidation, especially when exposed to air and light at ambient temperatures. The solvent used for the working solution can also play a role. Protic solvents, especially if not degassed, may facilitate degradation. It is recommended to prepare working solutions fresh and use them promptly.

Q5: Can I use this compound in aqueous buffers for my biological assays?

A5: Yes, but with caution. The stability of this compound in aqueous buffers will be pH-dependent. Indoles can be unstable under strongly acidic or basic conditions. It is crucial to determine the stability of the compound in your specific assay buffer. A preliminary experiment to incubate the compound in the buffer for the duration of your assay and analyzing for degradation by HPLC is highly recommended.

Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results or Poor Reproducibility

If you are encountering inconsistent results, it is essential to systematically investigate the stability of your compound.

Workflow for Investigating Compound Instability

A Unexpected Results or Poor Reproducibility B Check Purity of Solid Compound (HPLC, LC-MS) A->B C Assess Stock Solution Integrity (Analyze a fresh dilution) B->C If solid is pure D Evaluate Stability in Working Solution (Time-course analysis) C->D If stock is stable E Investigate Assay-Specific Instability (Incubate in assay buffer) D->E If working solution is stable F Identify Degradants (LC-MS/MS, NMR) E->F If instability is observed G Implement Corrective Actions: - Source new compound - Adjust storage/handling - Modify experimental protocol F->G

Caption: Troubleshooting workflow for compound instability.

Step-by-Step Troubleshooting Protocol:

  • Verify the Purity of the Solid Material:

    • Prepare a fresh solution of the solid compound in a suitable solvent (e.g., DMSO).

    • Immediately analyze the solution by HPLC-UV to determine the purity. Compare the purity with the certificate of analysis if available.

  • Assess the Integrity of Your Stock Solution:

    • If you have been using a stock solution, prepare a fresh dilution and analyze it by HPLC.

    • Compare the chromatogram of the aged stock solution with a freshly prepared one. Look for a decrease in the main peak area and the appearance of new peaks.

  • Evaluate Stability in Your Experimental Solvent/Buffer:

    • Prepare a solution of the compound in the solvent or buffer used for your experiment.

    • Analyze the solution by HPLC at different time points (e.g., 0, 1, 2, 4, and 24 hours) while maintaining the experimental conditions (temperature, light exposure).

    • This will help you determine the window of stability for your experiments.

  • Consider Environmental Factors:

    • Review your experimental setup. Is the compound unnecessarily exposed to light or elevated temperatures?

    • Ensure that all solvents are of high purity and free from contaminants that could promote degradation (e.g., peroxides in ethers).

Guide 2: How to Perform a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]

Forced Degradation Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Solutions of This compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (ICH Q1B guidelines) A->F G Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 h) B->G C->G D->G E->G F->G H Quench Reaction (if necessary) G->H I HPLC-PDA/MS Analysis H->I J Characterize Degradants I->J

Caption: Workflow for a forced degradation study.

Detailed Protocol for Forced Degradation:

The goal is to achieve 5-20% degradation of the drug substance.[9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Keep the solution at room temperature or slightly elevated (e.g., 40-60°C) and monitor for degradation over time.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Keep the solution at room temperature and monitor. Basic conditions may cause rapid degradation.

    • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide. Keep at room temperature and protected from light.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • At predetermined time points, withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Use a PDA detector to identify peaks and a mass spectrometer (MS) to obtain mass information on the parent compound and any degradation products.

Expected Degradation Pathways for Indole-3-Carbaldehydes:

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (6-bromo-4-methoxy-1H-indole-3-carboxylic acid). The indole ring itself can also be oxidized.

  • Hydrolysis: Under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed, or other ring-opening reactions might occur, although this is less common under mild conditions.

  • Dimerization/Polymerization: Indoles can undergo acid-catalyzed dimerization or polymerization, which would result in the formation of higher molecular weight species.[10]

Table 1: Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductAnalytical Observation
Oxidation (H₂O₂)6-bromo-4-methoxy-1H-indole-3-carboxylic acidA new peak with a different retention time and a mass increase of 16 Da.
Strong AcidDimeric or polymeric speciesAppearance of broad peaks or peaks with higher molecular weights in LC-MS.
Strong BasePotential for hydrolysis or rearrangement productsAppearance of new peaks in the chromatogram; structural elucidation would require MS/MS and NMR.
PhotolysisVarious photoproductsAppearance of multiple new peaks, often with complex UV spectra.

By understanding the potential stability issues and implementing these troubleshooting and analytical strategies, researchers can ensure the quality of their results and the integrity of their scientific findings when working with this compound.

References

  • Forced Degradation Studies - MedCrave online.
  • Forced Degradation Studies - SciSpace.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor.
  • Discovery of indole derivatives as STING degraders - PubMed.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • This compound – (1202766-19-5) - EON Biotech.
  • 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E.
  • 6-Bromo-1H-indole-3-carbaldehyde | HIBR Gene Diagnostics.
  • This compound - MySkinRecipes.
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate.
  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for.

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Technical Support Center: Purification of Crude 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.

Understanding the Molecule and Potential Impurities

This compound is a substituted indole, a class of heterocyclic compounds widely used in medicinal chemistry. The presence of the bromo and methoxy groups, along with the aldehyde functionality, imparts specific polarity and reactivity to the molecule. Understanding these properties is key to developing an effective purification strategy.

The most common synthetic route to indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] While efficient, this reaction can generate several impurities that may be carried through to the crude product.

Common Impurities to Consider:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual precursors may be present.

  • Over-formylated or Isomeric Products: Under certain conditions, di-formylation or formylation at other positions on the indole ring can occur.

  • Side-Reaction Products: The Vilsmeier-Haack reagent is highly reactive and can lead to the formation of various byproducts.[3]

  • Polymerized or Oxidized Material: Indoles can be sensitive to air and acidic conditions, leading to the formation of colored, often less soluble, impurities.[4]

Initial Assessment of Purity: The Importance of TLC

Before attempting any large-scale purification, a thorough analysis of the crude material by Thin Layer Chromatography (TLC) is essential. This will help you to:

  • Estimate the number of components in your crude mixture.

  • Determine the relative polarities of your target compound and the impurities.

  • Screen for an optimal solvent system for column chromatography.

A good starting point for a TLC solvent system for indole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues that may arise during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, especially for removing minor impurities after an initial purification step.

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the principle of "like dissolves like" and data from structurally similar compounds, a moderately polar solvent is a good starting point.[7] Given the aromatic nature and the presence of polar functional groups, alcohols and esters are likely candidates.

  • Ethanol or Methanol: These solvents are often effective for recrystallizing aromatic compounds.[8]

  • Ethyl Acetate: A protocol for the recrystallization of the structurally related 6-bromo-2-methoxy-1-naphthaldehyde successfully uses ethyl acetate.[9]

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile (good solubility when hot, poor solubility when cold), a mixed solvent system can be employed. Common combinations include ethanol/water or dichloromethane/hexanes.[5]

Troubleshooting Common Recrystallization Problems:

Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point.[10]1. Add a small amount of additional hot solvent to the oiled-out mixture and attempt to redissolve it. Allow for slower cooling. 2. Try a different solvent with a lower boiling point. 3. If impurities are suspected, consider a preliminary purification by column chromatography.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or there are no nucleation sites for crystal growth to begin.[10][11]1. Reduce the volume of the solvent by gentle heating or under reduced pressure. 2. "Scratch" the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. 3. Add a "seed crystal" of the pure compound if available.
Crystals are colored. Colored impurities are trapped within the crystal lattice.1. Before crystallization, dissolve the crude product in the minimum amount of hot solvent and add a small amount of activated charcoal. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that charcoal can also adsorb some of your desired product.[9]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude solid in minimum hot solvent hot_filtration Hot filtration (optional) to remove insoluble impurities dissolve->hot_filtration cool Slowly cool the filtrate to induce crystallization hot_filtration->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with a small amount of cold solvent collect->wash dry Dry the purified crystals wash->dry

Column Chromatography Troubleshooting

Column chromatography is the most common and effective method for separating the components of a crude reaction mixture.[4]

Q2: What is a good starting eluent system for the column chromatography of this compound?

A2: Based on TLC screening, a mixture of hexanes and ethyl acetate is a good starting point. The polarity of the eluent should be adjusted to achieve an Rf value of approximately 0.25-0.35 for the target compound on a TLC plate.[4] For more polar impurities, a gradient elution with an increasing concentration of a more polar solvent like methanol in dichloromethane may be necessary.

Troubleshooting Common Column Chromatography Problems:

Problem Possible Cause Solution
Poor separation of spots (co-elution). The polarity of the eluent is too high, or the chosen solvent system does not provide adequate selectivity. The column may also be overloaded.1. Decrease the polarity of the eluent. 2. Try a different solvent system (e.g., dichloromethane/acetone or toluene/ethyl acetate). 3. Reduce the amount of crude material loaded onto the column. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations.[12]
Streaking of the compound on the column. The compound may be interacting too strongly with the acidic silica gel, which is common for nitrogen-containing heterocycles. The compound might also be degrading on the silica.1. Add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[4] 2. Consider using a different stationary phase, such as neutral alumina. 3. Check the stability of your compound on a silica TLC plate before running the column.[13]
Compound is not eluting from the column. The eluent is not polar enough to move the compound. The compound may have low solubility in the eluent, causing it to precipitate at the top of the column.1. Gradually increase the polarity of the eluent. 2. Ensure your crude sample is fully dissolved before loading it onto the column. If solubility is an issue, you may need to use a stronger "loading solvent" and then begin the elution with a less polar mobile phase.[13]

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_collection Collection & Analysis cluster_isolation Isolation pack Pack the column with slurry of silica gel load Load the crude sample pack->load elute Elute with the chosen solvent system load->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine Combine pure fractions tlc_analysis->combine evaporate Evaporate the solvent combine->evaporate

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any remaining impurities.[5] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a common setup for indole derivatives.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any impurities that have distinct signals.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be used to identify impurities by their mass-to-charge ratio.

A combination of these techniques will provide a comprehensive assessment of the purity of your final product.

References

  • Biocyclopedia. (2026). Problems in recrystallization.
  • Quora. (2017). What is the best solvent for recrystallization?.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Gilla, G., et al. (2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Omega, 2(7), 3334–3347.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Reddit. (2024). Column chromatography issues.
  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
  • University of Alberta. (n.d.). Column chromatography.
  • Saikia, P., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Scientific Research in Chemistry, 4(6), 1-5.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Patil, S. B., & Patil, D. R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(10), 3746-3758.
  • Al-Zoubi, R. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(2), 187-192.
  • Fritz, H. (1959). Über die Einwirkung von Phosphoroxychlorid und Dimethylformamid auf Indolenine. Chemische Berichte, 92(8), 1809-1817.
  • Google Patents. (2021). RU2760000C1 - Method for producing indole-3-carbinol.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • ResearchGate. (2021). What are the good solvents for leaf extract's TLC?.
  • AOBChem. (n.d.). 7-bromo-4-methoxy-1H-indole.
  • Očenášová, V., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1345-1356.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-745.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

Sources

Technical Support Center: Reaction Monitoring for Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Reaction Monitoring in Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of monitoring these vital chemical transformations. Indole and its derivatives are cornerstone scaffolds in medicinal chemistry, making the precise tracking of their synthesis paramount for optimizing yields, ensuring purity, and accelerating drug discovery pipelines.[1] This resource provides in-depth, field-proven insights into common monitoring techniques, offering practical troubleshooting advice and validated protocols to ensure the success of your experiments.

Section 1: Foundational Monitoring Techniques - FAQs and Troubleshooting

This section addresses frequently encountered issues with fundamental reaction monitoring techniques, providing solutions grounded in chemical principles.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of indole synthesis.[2] It allows for a quick visual assessment of the reaction's progress by tracking the consumption of starting materials and the formation of the product.[1][2]

Frequently Asked Questions (FAQs):

  • Q1: How do I select an appropriate solvent system for my indole synthesis TLC?

    • A1: Start with a non-polar solvent system, such as a mixture of ethyl acetate and n-hexane, and gradually increase the polarity by increasing the proportion of ethyl acetate.[1] The goal is to achieve good separation between your starting materials, intermediates, and the final indole product, with the product having an Rf value ideally between 0.3 and 0.5 for optimal resolution.

  • Q2: My spots are streaking on the TLC plate. What could be the cause?

    • A2: Streaking can be caused by several factors:

      • Sample Overload: Applying too much of the reaction mixture to the plate can lead to broad, streaky spots.[3][4] Try diluting your sample before spotting.

      • Inappropriate Solvent System: If the solvent system is too polar, the compounds may travel up the plate as streaks rather than distinct spots.[3] Experiment with a less polar mobile phase.

      • Compound Instability: Some indoles or their intermediates may be unstable on the acidic silica gel of the TLC plate.[5]

  • Q3: I'm having trouble visualizing the spots on my TLC plate. What can I do?

    • A3: While many indoles are UV-active, some may not be. In such cases, or for better visualization, use a staining solution. Anisaldehyde or potassium permanganate stains are often effective for visualizing indoles and their precursors, which may appear as distinctly colored spots.[5]

Troubleshooting Guide: TLC for Indole Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Spots are not moving from the baseline. The solvent system is not polar enough.Increase the polarity of your mobile phase (e.g., increase the ethyl acetate to hexane ratio).[5]
All spots are at the solvent front. The solvent system is too polar.Decrease the polarity of your mobile phase (e.g., decrease the ethyl acetate to hexane ratio).
Reactant and product spots have very similar Rf values. The chosen solvent system does not provide adequate resolution.Try a different solvent system. A co-spot (spotting the reaction mixture and starting material in the same lane) can help determine if the reaction is complete; a single "snowman" shaped spot indicates completion.[5]
Unexpected spots appear on the plate. Contamination of the TLC plate or solvent.Handle the TLC plate carefully by the edges to avoid transferring oils from your skin. Always use fresh, high-purity solvents for your mobile phase.[3]
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring indole synthesis, offering high resolution and sensitivity for separating and quantifying reactants, intermediates, and products.[6]

Frequently Asked Questions (FAQs):

  • Q1: What is a typical starting HPLC method for monitoring a Fischer indole synthesis?

    • A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol.[6] UV detection is commonly used, as the aromatic nature of the compounds allows for strong UV absorbance.[6]

  • Q2: My peaks are tailing in my HPLC chromatogram. How can I improve the peak shape?

    • A2: Peak tailing can result from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

      • Adjust Mobile Phase pH: For acidic or basic indoles, adjusting the pH of the mobile phase can ensure the analyte is in a single ionic form, reducing tailing.

      • Check for Column Degradation: Over time, the stationary phase can degrade. If the problem persists, consider replacing the column.[7]

  • Q3: I'm observing a drifting baseline in my HPLC analysis. What should I do?

    • A3: Baseline drift can be caused by changes in mobile phase composition, temperature fluctuations, or column contamination.[8] Ensure your mobile phase is well-mixed and degassed, and that the column and detector are at a stable temperature.[8] If the problem continues, flushing the column with a strong solvent may be necessary.[8]

Troubleshooting Guide: HPLC for Indole Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Shifting Retention Times Inconsistent mobile phase composition, column degradation, or fluctuating flow rate.Ensure accurate and consistent mobile phase preparation. Equilibrate the column thoroughly before each run. Check the pump for leaks or pressure fluctuations.[9]
Ghost Peaks Contamination in the injection system or mobile phase.Run a blank injection to see if the ghost peak persists. Clean the injection port and autosampler needle. Use fresh, high-purity mobile phase.[7]
Split Peaks Issue with the injector, a partially blocked frit, or a void in the column packing.Inspect and clean the injector. Replace the column inlet frit. If a column void is suspected, the column may need to be replaced.[7]
Low Signal Intensity Improper sample preparation, detector issue, or a leak in the system.Verify your sample concentration and injection volume. Check the detector lamp and ensure there are no leaks in the flow path.[9]

Section 2: Advanced and In-Situ Monitoring Techniques

For more detailed kinetic and mechanistic studies, advanced and in-situ monitoring techniques are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile indole derivatives and for identifying reaction byproducts.[2]

Frequently Asked Questions (FAQs):

  • Q1: My indole derivative is not volatile enough for GC-MS analysis. What can I do?

    • A1: Derivatization is a common strategy to increase the volatility of polar compounds like some indole derivatives. Silylation, for example, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can make the compound more amenable to GC-MS analysis.[10][11]

  • Q2: How can I confirm the identity of a peak in my GC-MS chromatogram?

    • A2: The mass spectrum associated with each peak provides a molecular fingerprint. You can compare the fragmentation pattern to a library of known compounds (e.g., NIST mass spectral library) or to the mass spectrum of an authentic standard.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR allows for real-time monitoring of reaction kinetics and the detection of transient intermediates without the need for sampling.[12][13]

Frequently Asked Questions (FAQs):

  • Q1: How can I set up an in-situ NMR experiment for my indole synthesis?

    • A1: The reaction is typically carried out directly in an NMR tube within the spectrometer.[13] This requires careful preparation of the reaction mixture and consideration of solvent deuteration. For heterogeneous reactions, specialized mixing devices may be necessary to ensure homogeneity during data acquisition.[13]

  • Q2: What are the key advantages of using in-situ NMR for reaction monitoring?

    • A2: In-situ NMR provides detailed structural information about all species in the reaction mixture simultaneously, allowing for the unambiguous identification of reactants, intermediates, and products.[12] It is a non-invasive technique that provides valuable kinetic data for mechanistic studies.[13][14]

Spectroscopic Techniques (FTIR and Raman)

In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for real-time reaction monitoring, providing information about changes in functional groups.[15][16]

Frequently Asked Questions (FAQs):

  • Q1: When would I choose FTIR over Raman for monitoring my indole synthesis?

    • A1: FTIR is highly sensitive to polar functional groups like C=O, N-H, and O-H, making it excellent for tracking changes in these groups during the reaction.[15][17] Raman spectroscopy is more sensitive to symmetric and non-polar bonds and is particularly useful for analyzing aqueous samples where water can interfere with FTIR measurements.[17]

  • Q2: How can I use FTIR to determine the endpoint of my indole synthesis?

    • A2: By monitoring the disappearance of a characteristic vibrational band of a reactant (e.g., the C=O stretch of a ketone starting material) and the appearance of a characteristic band of the indole product (e.g., the N-H stretch), you can track the reaction's progress and determine when it has reached completion.[18]

Section 3: Experimental Protocols and Workflows

Protocol: Monitoring a Fischer Indole Synthesis by HPLC

This protocol provides a general guideline for monitoring a Fischer indole synthesis. Optimization may be required based on the specific substrates used.[6]

Instrumentation:

  • Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[6]

Materials:

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Formic acid or acetic acid (optional)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Degas both mobile phases before use.

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

    • Quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate any salts.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 90:10 A:B) until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run a gradient elution method, for example:

      • 0-20 min: Increase Mobile Phase B from 10% to 90%.

      • 20-25 min: Hold at 90% Mobile Phase B.

      • 25-30 min: Return to 10% Mobile Phase B and re-equilibrate.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) using the UV detector.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, intermediates (if any), and the indole product based on their retention times (determined by injecting standards if available).

    • Quantify the concentration of each component by integrating the peak areas.

    • Plot the concentration of reactants and products over time to obtain a reaction profile.

Workflow: Troubleshooting Poor TLC Separation

The following diagram illustrates a systematic approach to troubleshooting poor separation in TLC analysis of indole synthesis.

TLC_Troubleshooting Start Poor TLC Separation Check_Rf Are spots streaking or at baseline/solvent front? Start->Check_Rf Adjust_Polarity Adjust Mobile Phase Polarity Check_Rf->Adjust_Polarity Yes Check_Loading Is the sample overloaded? Check_Rf->Check_Loading No Adjust_Polarity->Check_Loading Dilute_Sample Dilute Sample Before Spotting Check_Loading->Dilute_Sample Yes Change_Solvent Try a Different Solvent System Check_Loading->Change_Solvent No Dilute_Sample->Change_Solvent Check_Stability Is the compound unstable on silica? Change_Solvent->Check_Stability Use_Alternative Use Neutral Alumina or Reverse-Phase TLC Check_Stability->Use_Alternative Yes Success Good Separation Achieved Check_Stability->Success No Use_Alternative->Success

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and materials science, indole derivatives represent a cornerstone of heterocyclic chemistry. Their diverse biological activities and unique electronic properties make them prized scaffolds in medicinal chemistry. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a key substituted indole, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde .

As experimental spectra for this specific compound are not widely available in public repositories, this guide will leverage a predictive approach grounded in established spectroscopic principles. We will build the spectral interpretation from the ground up, starting with the parent compound, indole-3-carbaldehyde, and systematically applying the well-documented substituent chemical shift (SCS) effects of the methoxy and bromine groups. This comparative analysis will not only serve to predict the spectrum of the target molecule but will also offer researchers a framework for interpreting the NMR data of similarly complex indole derivatives.

The Power of Substituents: A Predictive Analysis

The chemical shifts observed in NMR are exquisitely sensitive to the electronic environment of each nucleus. By adding a bromine atom and a methoxy group to the indole-3-carbaldehyde scaffold, we introduce competing electronic effects that profoundly alter the spectral fingerprint. The methoxy group at C-4 is a moderate electron-donating group (EDG) through resonance, while the bromine at C-6 is an electron-withdrawing group (EWG) through induction, with weaker resonance donation. Understanding this interplay is key to predicting the final spectrum.

Below is the numbered structure of this compound for clear assignment.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted by starting with the known values for indole-3-carbaldehyde (in DMSO-d₆) and adjusting them based on substituent effects.

  • Aldehyde Proton (H-8): Expected to remain a singlet around 9.9-10.1 ppm . This proton is distant from the benzene ring substituents, so its chemical shift should be largely unaffected.

  • Indole N-H Proton (H-1): Expected as a broad singlet around 12.2-12.5 ppm . Its chemical shift is highly dependent on solvent and concentration but should remain significantly downfield.

  • Pyrrole Ring Protons (H-2): The C-2 proton, adjacent to the electron-deficient nitrogen, will appear as a singlet (or a narrow doublet due to coupling with N-H) around 8.3-8.5 ppm .

  • Benzene Ring Protons (H-5, H-7): This is where the most significant changes occur.

    • H-7: This proton is ortho to the indole nitrogen and meta to the bromine. It is expected to be a doublet. The bromine's inductive effect will have a minor deshielding influence. Predicted shift: ~7.6-7.8 ppm .

    • H-5: This proton is ortho to the bromine and meta to the methoxy group. The strong deshielding effect of the ortho bromine will dominate. It will appear as a doublet. Predicted shift: ~7.4-7.6 ppm .

Predicted ¹³C NMR Spectrum

The effects of the substituents are even more pronounced in the ¹³C NMR spectrum.

  • Aldehyde Carbon (C-8): Remains significantly downfield, predicted around 185-187 ppm .

  • Methoxy Carbon (C-9): A characteristic signal for an aromatic methoxy group is expected around 56-58 ppm .[1][2]

  • Indole Ring Carbons:

    • C-4 (Methoxy-substituted): The direct attachment of the electron-donating oxygen atom will cause a strong upfield shift, but the C-4 carbon in indoles is already shielded. The final position will be significantly deshielded due to the oxygen's electronegativity. Predicted shift: ~150-155 ppm .

    • C-6 (Bromo-substituted): The carbon directly attached to bromine will be shielded due to the "heavy atom effect," a common phenomenon with bromine and iodine.[3] Predicted shift: ~115-118 ppm .

    • Other Carbons (C-2, C-3, C-3a, C-5, C-7, C-7a): The remaining carbon signals will be shifted based on their position relative to the new substituents. For instance, C-5 (ortho to Br) and C-7 (para to OMe) will show noticeable shifts.

Comparative Analysis: Elucidating Substituent Effects

To validate our predictions, we compare our target molecule with known, structurally similar compounds. This comparison highlights how substituent identity and position are critical determinants of the final NMR spectrum.

Comparison 1: The Parent Scaffold - Indole-3-carbaldehyde

The baseline for our analysis is the unsubstituted indole-3-carbaldehyde. Its experimental ¹H and ¹³C NMR data in DMSO-d₆ provide a clear reference point.[4][5]

Assignment Indole-3-carbaldehyde ¹H Shift (ppm)Predicted 6-bromo-4-methoxy- ¹H Shift (ppm)Assignment Indole-3-carbaldehyde ¹³C Shift (ppm)Predicted 6-bromo-4-methoxy- ¹³C Shift (ppm)
NH (H-1)~12.14~12.3C=O (C-8) ~185.4~186.0
H-2~8.29~8.4C-4 ~124.6~152.5
H-4~8.10N/AC-7a ~137.5~138.0
H-5~7.24~7.5C-2 ~138.9~139.5
H-6~7.24N/AC-3 ~118.6~119.0
H-7~7.52~7.7C-3a ~122.6~124.0
CHO (H-8)~9.93~10.0C-5 ~121.3~123.0
OCH₃N/A~3.9C-6 ~123.9~117.0
C-7 ~112.9~114.0
OCH₃ (C-9) N/A~57.0

Table 1: Comparison of experimental NMR data for Indole-3-carbaldehyde[4] and predicted data for this compound.

The most dramatic predicted changes are for the benzene ring protons and carbons, directly reflecting the electronic influence of the methoxy and bromo groups.

Comparison 2: Isomeric and Related Analogues

Comparing the predicted spectrum to known data from other substituted indoles further refines our understanding.

  • vs. 6-Bromo-1H-indole-3-carbaldehyde: The known data for this compound shows the deshielding effect of bromine on H-5 and H-7.[6][7] Our target molecule adds a C-4 methoxy group, which is expected to shield H-5 and H-7 via its electron-donating nature, counteracting the bromine's effect to some extent and significantly altering the aromatic signal pattern.

  • vs. 4-Methoxy-1H-indole-3-carbaldehyde derivatives: Data from compounds like 1-ethyl-4-methoxy-1H-indole-3-carbaldehyde shows the characteristic upfield shift of the benzene ring protons due to the powerful electron-donating methoxy group.[8] In our target molecule, the addition of the electron-withdrawing bromine at C-6 pulls electron density away, resulting in a more complex and downfield-shifted aromatic region compared to a purely methoxylated analogue.

Experimental Protocols

Obtaining high-quality NMR data requires meticulous sample preparation and standardized acquisition parameters. The following protocol is recommended for the analysis of indole derivatives.

Protocol 1: NMR Sample Preparation

G cluster_prep Sample Preparation weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.6-0.7 mL of high-purity DMSO-d6 weigh->dissolve into clean vial transfer 3. Transfer to 5mm NMR tube (filter if particulates are present) dissolve->transfer using a glass pipette mix 4. Cap and mix gently to ensure homogeneity transfer->mix

Caption: Standard workflow for preparing an NMR sample.

  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice for indole derivatives due to its high solubilizing power and the fact that it shifts the N-H proton signal downfield, away from aromatic signals.

  • Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate if necessary to achieve complete dissolution.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter. This step is critical for achieving good spectral resolution.[9]

  • Final Volume: The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[10]

Protocol 2: Data Acquisition Parameters (400 MHz Spectrometer)
  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Number of Scans (NS): 16-64 (depending on concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 16 ppm, centered at ~7 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 240 ppm, centered at ~110 ppm.[11]

Conclusion

While lacking direct experimental data, a robust and detailed prediction of the ¹H and ¹³C NMR spectra for this compound can be achieved through a systematic, comparative analysis. By understanding the fundamental electronic effects of methoxy and bromo substituents on the indole-3-carbaldehyde core, researchers can confidently approach the structural elucidation of this and other similarly complex heterocyclic systems. This guide underscores the predictive power of NMR spectroscopy and provides a practical framework for interpreting spectral data in modern chemical research.

References

  • Supporting Information for: Regioselective C5−H Direct Iodination of Indoles.
  • Supporting Information for: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.
  • Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry, 97(1), 91-94.
  • PubChem. Indole-3-carboxaldehyde. National Center for Biotechnology Information.
  • University of Arizona Analytical & Biological Mass Spectrometry. NMR Sample Preparation.
  • Biological Magnetic Resonance Bank (BMRB). Entry bmse000645: Indole-3-carboxaldehyde.
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A Senior Application Scientist's Guide to the Mass Spectrometry of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. 6-bromo-4-methoxy-1H-indole-3-carbaldehyde, a substituted indole, represents a class of heterocyclic compounds of significant interest due to the prevalence of the indole scaffold in pharmacologically active molecules. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a comparative perspective against other analytical techniques and furnishing detailed experimental protocols to empower researchers in their analytical endeavors.

Unveiling the Molecule: this compound

Before delving into its mass spectrometric fingerprint, a foundational understanding of the target molecule is essential.

  • Molecular Formula: C₁₀H₈BrNO₂

  • Molecular Weight (Monoisotopic): 252.9793 g/mol

  • Structure:

    Caption: Structure of this compound.

The presence of a bromine atom, a methoxy group, and an aldehyde functional group on the indole core predicts a rich and informative fragmentation pattern in mass spectrometry, making it an ideal candidate for this analytical technique.

Mass Spectrometry: A Detailed Exploration

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques, each providing complementary information.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides a detailed structural fingerprint of the molecule.

Key Features of the Predicted EI Mass Spectrum:

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed as a doublet at m/z 253 and 255, with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[1] Aromatic aldehydes generally show a strong molecular ion peak.[1]

  • Major Fragment Ions: The fragmentation will be driven by the stability of the indole ring and the nature of the substituents.

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z 253/255 C₁₀H₈⁷⁹/⁸¹BrNO₂⁺˙ M_minus_H [M-H]⁺ m/z 252/254 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z 224/226 M->M_minus_CHO - CHO˙ M_minus_Br [M-Br]⁺ m/z 174 M->M_minus_Br - Br˙ M_minus_CH3 [M-CH₃]⁺ m/z 238/240 M->M_minus_CH3 - CH₃˙ M_minus_CH3_CO [M-CH₃-CO]⁺ m/z 210/212 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Predicted EI fragmentation of this compound.

Causality Behind the Fragmentation Choices:

  • Loss of a Hydrogen Radical (-H•): Aromatic aldehydes often exhibit a significant [M-1]⁺ peak due to the loss of the aldehydic hydrogen, forming a stable acylium ion.[2]

  • Loss of the Formyl Radical (-CHO•): Cleavage of the C-C bond between the indole ring and the carbonyl group results in the loss of a formyl radical (29 u), a common fragmentation for aromatic aldehydes.[2]

  • Loss of a Bromine Radical (-Br•): The C-Br bond can undergo homolytic cleavage to lose a bromine radical, although this may be less favorable than fragmentation of the side chains.

  • Loss of a Methyl Radical (-CH₃•) from the Methoxy Group: The methoxy group can lose a methyl radical, followed by the loss of carbon monoxide (CO) from the resulting phenoxide radical ion, a characteristic fragmentation of methoxy-substituted aromatic compounds.[3]

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.

Predicted ESI-MS/MS Fragmentation:

In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 254/256) would be selected and subjected to collision-induced dissociation (CID). The fragmentation would likely involve the loss of small neutral molecules.

MH [M+H]⁺ m/z 254/256 C₁₀H₉⁷⁹/⁸¹BrNO₂⁺ MH_minus_H2O [M+H-H₂O]⁺ m/z 236/238 MH->MH_minus_H2O - H₂O MH_minus_CO [M+H-CO]⁺ m/z 226/228 MH->MH_minus_CO - CO MH_minus_CH2O [M+H-CH₂O]⁺ m/z 224/226 MH->MH_minus_CH2O - CH₂O cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve in suitable solvent (e.g., Dichloromethane) Inject Inject into GC-MS Dissolve->Inject GC GC Separation Inject->GC MS MS Detection (EI) GC->MS Spectrum Obtain Mass Spectrum MS->Spectrum Fragmentation Analyze Fragmentation Spectrum->Fragmentation cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Dissolve Dissolve in Methanol/Water Inject Inject into LC-MS/MS Dissolve->Inject LC LC Separation Inject->LC MS1 MS1 Scan (Full Scan) LC->MS1 MS2 MS/MS Fragmentation MS1->MS2 Spectrum Obtain MS & MS/MS Spectra MS2->Spectrum Confirm Confirm Molecular Weight & Fragmentation Spectrum->Confirm

Sources

A Researcher's Guide to the FTIR Spectrum of 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and organic synthesis, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 6-bromo-4-methoxy-1H-indole-3-carbaldehyde represents a class of polysubstituted indoles with significant potential as pharmaceutical intermediates. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative first pass in the structural elucidation process.

This guide presents a detailed predictive analysis of the FTIR spectrum of this compound. As this is a highly specific molecule, obtaining a reference spectrum can be challenging. Therefore, this guide is structured to empower researchers to interpret the spectrum by understanding the vibrational contributions of its constituent parts: the indole nucleus, the aromatic aldehyde, and the bromo and methoxy substituents. We will compare these predicted frequencies to known values for structurally similar compounds, providing a robust framework for spectral assignment.

Theoretical Vibrational Mode Analysis

The infrared spectrum is a molecule's "vibrational fingerprint."[1] The absorption bands correspond to specific molecular motions (stretches, bends, rocks). For a complex molecule like this compound, we can deconstruct the expected spectrum by analyzing its key functional groups.

Molecular Structure of this compound

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition (ATR Method) cluster_proc Data Processing & Analysis Sample Dry Sample Powder (this compound) Clean Clean ATR Crystal (e.g., with isopropanol) Background Acquire Background Spectrum (Clean, empty crystal) Place Place Small Amount of Sample on Crystal Background->Place Ready for Measurement Apply Apply Pressure with Anvil (Ensure good contact) Place->Apply Scan Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Apply->Scan Process Perform Automatic ATR Correction & Baseline Correction Scan->Process Identify Identify & Label Major Peaks (Functional Group & Fingerprint Regions) Process->Identify Compare Compare with Predicted Frequencies & Reference Spectra Identify->Compare Report Generate Final Report Compare->Report

Caption: Recommended workflow for FTIR analysis using the ATR method.

Step-by-Step Methodology (ATR-FTIR)
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe. [2]2. Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed. [3] * Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Poor contact is a common source of poor-quality spectra. [4]4. Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The raw data will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum. [5] * Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak identification.

  • Post-Measurement:

    • Retract the press arm, remove the sample powder, and clean the ATR crystal thoroughly as in Step 1.

Conclusion

The FTIR analysis of this compound provides a wealth of structural information. By systematically analyzing the spectrum, researchers can confirm the presence of the key indole N-H, the conjugated aldehyde C=O and C-H, and the methoxy C-O functionalities. The most telling peaks will be the very strong C=O stretch around 1680-1695 cm⁻¹ , the characteristic aldehyde C-H doublet near 2850/2750 cm⁻¹ , the N-H stretch above 3250 cm⁻¹ , and strong bands in the fingerprint region corresponding to the C-O and C-Br stretches. Comparing the acquired spectrum against the predictive framework and reference compounds outlined in this guide will enable confident structural verification, a critical step in the advancement of medicinal chemistry and materials science.

References

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A Senior Application Scientist's Guide to the Synthesis of Substituted Indoles: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its prevalence in biologically active compounds, from the anti-inflammatory drug Indomethacin to the neurotransmitter serotonin, underscores the critical importance of efficient and versatile synthetic methods for accessing substituted indole scaffolds. This guide provides a comparative analysis of key synthetic strategies, from time-honored named reactions to modern transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide supporting experimental data to inform the selection of the most appropriate method for a given synthetic challenge.

I. Classical Approaches to Indole Synthesis: The Foundation

Classical methods for indole synthesis typically involve the formation of the indole ring from acyclic precursors, often under acidic or basic conditions at elevated temperatures. While these methods have been instrumental in the historical development of indole chemistry, they can be limited by harsh reaction conditions and a narrow substrate scope.

The Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[4][5] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.

Mechanism: The reaction proceeds through a series of steps:

  • Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.

  • Tautomerization of the phenylhydrazone to its enamine form.

  • A[2][2]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.

  • Loss of ammonia and subsequent aromatization to yield the indole core.[4][6]

Advantages:

  • Wide applicability and a long history of successful use.

  • Readily available starting materials.

  • Can be used to synthesize a variety of substituted indoles by varying the phenylhydrazine and carbonyl components.

Limitations:

  • Requires harsh acidic conditions (e.g., HCl, H2SO4, ZnCl2) and high temperatures.[4][5]

  • Not suitable for substrates with acid-labile functional groups.

  • The regiochemical outcome can be ambiguous with unsymmetrical ketones.

Experimental Protocol: Synthesis of 2-Phenylindole [2]

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

  • Step 2: Cyclization. The crude phenylhydrazone is added to 200 g of anhydrous zinc chloride in a 1 L round-bottom flask. The mixture is heated in a metal bath to 170 °C, at which point a vigorous evolution of ammonia begins. The temperature is maintained at 170-180 °C for 15 minutes.

  • Step 3: Workup and Purification. After cooling, the reaction mixture is treated with 100 mL of water and 25 mL of concentrated hydrochloric acid. The product is then extracted with hot benzene. The benzene extracts are washed with water and concentrated. The residue is recrystallized from ethanol to yield 2-phenylindole (72-80% yield).

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides access to 2-arylindoles through the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[7][8]

Mechanism: The reaction is believed to proceed through the initial formation of an α-anilino ketone, which then reacts with a second molecule of aniline to form a diamine intermediate. This intermediate then undergoes cyclization and elimination of an aniline molecule to form the indole.[7][9]

Advantages:

  • Provides a direct route to 2-arylindoles.

Limitations:

  • Often requires harsh conditions and a large excess of the aniline.[7]

  • Yields can be low, and the reaction can produce a mixture of products.[10]

  • The mechanism can be complex, and the regiochemical outcome is not always predictable.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole [2]

  • Step 1: Synthesis of N-Phenacylanilines. Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

  • Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole (71% yield).

The Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated.[11][12]

Mechanism:

  • Condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form the pyruvate derivative.

  • Reductive cyclization of the nitro group to an amine using a reducing agent such as zinc in acetic acid, followed by spontaneous intramolecular cyclization.[11][12][13]

Advantages:

  • Starts from simple, readily available materials.

  • Provides a route to indoles with a carboxylic acid group at the 2-position, which can be a useful handle for further functionalization.

Limitations:

  • The initial condensation requires strongly basic conditions.

  • The reduction step can sometimes lead to side products.

II. Modern Catalytic Approaches: A New Era of Indole Synthesis

The advent of transition-metal catalysis has revolutionized indole synthesis, enabling the construction of the indole core under milder conditions with greater functional group tolerance and regiocontrol.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[14][15]

Mechanism: The catalytic cycle is thought to involve:

  • Oxidative addition of the o-haloaniline to a Pd(0) catalyst.

  • Coordination and insertion of the alkyne into the Pd-N bond.

  • Intramolecular cyclization onto the aryl ring.

  • Reductive elimination to regenerate the Pd(0) catalyst and release the indole product.[14]

Advantages:

  • High degree of convergence and flexibility.

  • Tolerates a wide range of functional groups on both the aniline and alkyne coupling partners.[15]

  • Generally proceeds under mild conditions.

Limitations:

  • Requires the use of pre-functionalized starting materials (o-haloanilines).

  • The cost of the palladium catalyst can be a consideration for large-scale synthesis.

The Hegedus Indole Synthesis

The Hegedus synthesis involves the palladium(II)-mediated cyclization of o-alkenylanilines.[16][17]

Mechanism: The key step is an intramolecular aminopalladation of the alkene, followed by β-hydride elimination to form the indole and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst.[18]

Advantages:

  • Provides a route to indoles that are not easily accessible by other methods.

  • Can be rendered catalytic with respect to palladium by using a suitable re-oxidant.[18]

Limitations:

  • The stoichiometric version requires a full equivalent of the palladium salt.

  • The catalytic version requires a co-oxidant, which can sometimes lead to side reactions.

C-H Activation Strategies

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for indole synthesis.[19][20] These methods involve the transition-metal-catalyzed coupling of an aniline derivative with an alkyne, where a C-H bond on the aniline is directly functionalized, obviating the need for pre-installed leaving groups like halides.

Mechanism: While various metals can be used, a common pathway involves:

  • Coordination of the aniline nitrogen to the metal center.

  • Directed C-H activation at the ortho position to form a metallacycle.

  • Insertion of the alkyne.

  • Reductive elimination to form the indole and regenerate the active catalyst.

Advantages:

  • High atom economy and step efficiency.

  • Avoids the synthesis of pre-functionalized starting materials.

  • Allows for the synthesis of complex indoles in a single step.

Limitations:

  • Regioselectivity can be a challenge.

  • Catalyst development is still an active area of research.[21]

III. Comparative Analysis of Synthetic Methods

To provide a clear comparison of the performance of these methods, the following table summarizes key quantitative data for the synthesis of a representative substituted indole.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.2572-80[2]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)< 0.171[2]
Reissert o-Nitrotoluene, Diethyl oxalate1. KOC2H52. Zn/CH3COOHEthanol, Acetic AcidRefluxMulti-stepVaries[11][12]
Larock o-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF1002481[15]
Hegedus o-AllylanilinePdCl₂(MeCN)₂THFRT2484[18]
C-H Activation Acetanilide, Diphenylacetylene[RhCp*Cl₂]₂, CsOAcDCE1001295N/A

IV. Workflow Diagrams

G cluster_classical Classical Methods cluster_modern Modern Catalytic Methods start1 Acyclic Precursors (e.g., Phenylhydrazine + Ketone) process1 Harsh Conditions (Strong Acid/Base, High Temp) start1->process1 end1 Substituted Indole process1->end1 start2 Aniline Derivative + Alkyne/Alkene process2 Mild Conditions (Transition Metal Catalyst) start2->process2 end2 Substituted Indole process2->end2 Fischer_Mechanism A Phenylhydrazine + Ketone B Phenylhydrazone A->B + H+ C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Diimine Intermediate D->E F Cyclization E->F G Loss of NH3 F->G H Indole G->H Aromatization

Caption: Simplified mechanism of the Fischer Indole Synthesis.

V. Conclusion and Future Outlook

The synthesis of substituted indoles has evolved significantly from the classical named reactions that defined the field for over a century. While methods like the Fischer and Reissert syntheses remain valuable for their simplicity and use of inexpensive starting materials, modern transition-metal-catalyzed approaches, including the Larock and Hegedus syntheses, and particularly C-H activation strategies, offer unparalleled efficiency, functional group tolerance, and milder reaction conditions.

For researchers and drug development professionals, the choice of synthetic method will depend on a careful consideration of factors such as the desired substitution pattern, the presence of sensitive functional groups, cost, and scalability. As the demand for novel indole-containing compounds continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a major focus of chemical research. The ongoing advancements in catalysis, especially in the realm of C-H functionalization, promise a future where the synthesis of complex indole derivatives can be achieved with even greater precision and elegance.

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A Senior Application Scientist's Guide to the Comparative Biological Activity of Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Indole-3-carbaldehyde (I3A), a metabolite of the essential amino acid tryptophan, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid bicyclic structure, featuring an electron-rich pyrrole ring fused to a benzene ring, provides an ideal framework for interacting with a multitude of biological targets. The true versatility of I3A, however, is unlocked through the reactivity of its C3-aldehyde group, which serves as a synthetic handle for creating vast libraries of derivatives.[3][4] These modifications, ranging from simple Schiff base formations to complex heterocyclic condensations, have yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[1][5]

This guide provides a comparative analysis of the biological performance of key I3A derivatives. We will delve into the structure-activity relationships that govern their efficacy, present quantitative experimental data to support these findings, and provide detailed, field-proven protocols for evaluating their activity. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate and innovate within this promising chemical space.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical endeavor in modern medicine, with a continuous search for compounds that offer higher potency and greater selectivity against cancer cells.[6] I3A derivatives have emerged as a promising class of therapeutic agents, demonstrating significant cytotoxic effects against various cancer cell lines.[5] The core indole scaffold, combined with diverse functionalities introduced at the aldehyde position, allows for fine-tuning of the molecule's interaction with cancer-specific targets.

Comparative Performance of I3A Derivatives

The anticancer efficacy of I3A derivatives is highly dependent on the nature of the substituents. Modifications are typically designed to enhance properties like cell permeability, target binding affinity, and the ability to induce apoptosis. The data below compares the in vitro cytotoxic activity of several I3A derivatives against human breast, lung, and liver cancer cell lines.

Compound/DerivativeTarget Cell LineIC₅₀ (µM)Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[6][7]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[6][7]
Indole-thiosemicarbazone derivativeA549 (Lung)11.5[7]
Indole-thiosemicarbazone derivativeHepG-2 (Liver)35.3[7]
Palladium(II) complex with triphenylphosphine and indole-3-carbaldehyde thiosemicarbazoneHepG-2 (Liver)22.8[8]
IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Analysis of Structure-Activity Relationship (SAR):

The data reveals key structural features that enhance anticancer activity. The sulfonohydrazide derivative 5f shows potent activity, particularly against the triple-negative breast cancer cell line MDA-MB-468 (IC₅₀ = 8.2 µM).[6] This enhanced potency can be attributed to several factors:

  • The Morpholinoethyl Group at N1: This bulky, flexible group can improve solubility and cell membrane penetration.

  • The Sulfonohydrazide Linker: This functional group can form crucial hydrogen bonds with target proteins.

  • The 4-chloro Substituent: The electron-withdrawing nature of the chlorine atom on the phenyl ring can modulate the electronic properties of the entire molecule, potentially enhancing its binding affinity.[6]

Similarly, thiosemicarbazone derivatives and their metal complexes demonstrate significant cytotoxicity.[7][8] The formation of palladium(II) complexes, in particular, can lead to compounds with comparable activity to established drugs like cisplatin, likely by facilitating interactions with DNA and inducing apoptosis.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its trustworthiness lies in its direct measurement of metabolic activity, as mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

Causality Behind Experimental Choices:

  • MTT Reagent: Chosen because its conversion to formazan is proportional to the number of viable, metabolically active cells.

  • DMSO: Used to solubilize the water-insoluble formazan crystals, allowing for accurate spectrophotometric quantification.

  • Controls: Untreated cells serve as a 100% viability control, while a vehicle control (e.g., DMSO) ensures the solvent does not impact viability. A positive control (e.g., cisplatin) validates the assay's sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the I3A derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated wells as controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: MTT Assay Workflow

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Add I3A Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO (Dissolve Crystals) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[9] I3A derivatives, particularly Schiff bases and hydrazones, have demonstrated significant activity against a range of bacteria and fungi.[9][10][11] The imine (C=N) bond in these derivatives is often critical for their biological activity, and modifications to the indole core or the appended aromatic rings can drastically alter their antimicrobial spectrum and potency.

Comparative Performance of I3A Derivatives

The effectiveness of I3A derivatives as antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species (Bacteria)2000[10]
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineFusarium oxysporum (Fungus)5000[10]
5-bromoindole-3-aldehyde N-anisic acid hydrazoneStaphylococcus aureus6.25[9]
5-bromoindole-3-aldehyde N-anisic acid hydrazoneMethicillin-resistant S. aureus (MRSA)6.25[9]
5-bromoindole-3-aldehyde N-anisic acid hydrazoneEscherichia coli25[9]
5-bromoindole-3-aldehyde N-anisic acid hydrazoneCandida albicans (Fungus)12.5[9]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100[12]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150[12]

Analysis of Structure-Activity Relationship (SAR):

The antimicrobial data highlights several key trends:

  • Halogenation: The presence of a bromine atom at the C5 position of the indole ring, as seen in the N-anisic acid hydrazone derivative, dramatically increases potency, especially against Gram-positive bacteria like S. aureus and MRSA (MIC = 6.25 µg/mL).[9] This is a common strategy in medicinal chemistry, as halogens can enhance membrane permeability and participate in halogen bonding with target enzymes.

  • Aromatic Substituents: The nature of the aromatic group attached to the hydrazone or imine linker is crucial. Anisic acid hydrazides (containing a methoxy group) displayed superior activity compared to nicotinic acid hydrazides.[9] In another study, a Schiff base with a 4-nitrobenzene moiety showed notable activity.[10] These groups alter the electronic distribution and steric profile of the molecule, influencing its interaction with microbial targets.

  • The Linker: Semicarbazone and hydrazone linkers appear to be effective functional groups for conferring antimicrobial properties.[9][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent. It is a self-validating system because it includes sterility and growth controls, ensuring that any observed inhibition is due to the test compound and not contamination or non-viable inoculum.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This is a standardized medium with defined components that supports the growth of most common pathogens and has minimal interference with antimicrobial agents.

  • Bacterial Inoculum Standardization: The inoculum is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible starting concentration of bacteria (~1.5 x 10⁸ CFU/mL), which is critical for accurate MIC determination.

  • Two-Fold Serial Dilutions: This approach allows for the precise determination of the concentration at which bacterial growth is inhibited.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the I3A derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate using sterile MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Inoculate a few colonies of the test microorganism into MHB and incubate until the turbidity matches a 0.5 McFarland standard. Dilute this suspension so that each well in the microtiter plate will receive a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (MHB + inoculum, no compound) to confirm bacterial growth and a negative control well (MHB only) to confirm sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_results Analysis prep_comp Prepare Serial Dilutions of I3A Derivative in Plate inoculate Inoculate Wells with Bacteria prep_comp->inoculate prep_inoc Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Visually Inspect for Turbidity incubate->read determine Determine MIC: Lowest Concentration with No Growth read->determine

Caption: Workflow for MIC determination via broth microdilution.

Antioxidant Activity: Neutralizing Oxidative Stress

Free radicals and reactive oxygen species (ROS) are byproducts of normal metabolism that can cause cellular damage, contributing to aging and various diseases.[13] Antioxidants mitigate this damage by neutralizing free radicals. Many I3A derivatives have been reported to possess potent antioxidant activity, often exceeding that of standard antioxidants like butylated hydroxy anisole (BHA).[13][14]

Comparative Performance of I3A Derivatives

The antioxidant potential is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The results are often expressed as the concentration required to scavenge 50% of DPPH radicals (IC₅₀).

Compound/DerivativeAssayActivityStandardReference
Indole-3-carbaldehyde (Parent Compound)DPPHConsiderable activityBHA[13]
Indole-3-carbaldehyde-aryl amine conjugate (5f, with methoxy group)DPPHSuperior to standardBHA[13][14]
Dihydropyrimidinone Schiff base of I3A (DP-2)DPPHSuperior to standardAscorbic Acid[15]
Dihydropyrimidinone Schiff base of I3A (DP-4)DPPHSuperior to standardAscorbic Acid[15]
Indole-3-carbaldehyde thiosemicarbazone (3c)Anticholinesterase90.36% Inhibition (AChE)Galanthamine[16]

Analysis of Structure-Activity Relationship (SAR):

The antioxidant capacity of I3A derivatives is strongly influenced by their ability to donate a hydrogen atom or an electron to stabilize a free radical.

  • N-H and Phenolic -OH Groups: The parent I3A molecule, which possesses an N-H proton on the indole ring, shows considerable activity.[13] The introduction of phenolic hydroxyl (-OH) groups, as seen in some aryl amine conjugates, significantly enhances antioxidant potential.

  • Electron-Donating Groups (EDGs): The presence of EDGs like methoxy (-OCH₃) groups on the aromatic rings increases the electron density of the molecule, making it easier to donate an electron and scavenge radicals. This explains the superior activity of compound 5f .[13][14]

  • Molecular Hybridization: Fusing the I3A scaffold with other antioxidant-active moieties, such as dihydropyrimidinones, can lead to synergistic effects and highly potent compounds.[15]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a rapid, simple, and reliable method for screening the antioxidant activity of compounds. The principle is based on the reduction of the stable DPPH radical (purple) by an antioxidant to the non-radical form, DPPH-H (yellow), a change that is easily measured spectrophotometrically.

Causality Behind Experimental Choices:

  • DPPH Radical: A stable, commercially available free radical that does not require generation in situ. Its intense purple color provides a clear visual and spectrophotometric endpoint.

  • Methanol/Ethanol: Used as the solvent because it readily dissolves both the DPPH radical and a wide range of organic compounds, and it does not interfere with the radical scavenging reaction.

  • Standard Antioxidant: A compound like Ascorbic Acid or BHA is used as a positive control to validate the assay and provide a benchmark for comparing the activity of the test compounds.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the I3A derivatives and a standard antioxidant (e.g., Ascorbic Acid) in methanol. Create serial dilutions of the test compounds and the standard.

  • Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of each compound dilution to 100 µL of the DPPH solution.

  • Control: Prepare a control sample containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes. The darkness prevents the photo-degradation of DPPH.

  • Absorbance Measurement: Measure the absorbance of all samples at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualization: DPPH Scavenging Mechanism

DPPH_Mechanism cluster_products DPPH_rad DPPH• (Purple Radical) I3A_rad I3A• (Stabilized Radical) plus + DPPH_rad->plus Antioxidant I3A-H (Antioxidant) DPPH_H DPPH-H (Yellow, Non-radical) Antioxidant->DPPH_H Donates H• plus2 + DPPH_H->plus2 plus->Antioxidant plus2->I3A_rad

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Conclusion and Future Directions

Indole-3-carbaldehyde and its derivatives constitute a remarkably versatile and potent class of bioactive compounds. The ease of synthetic modification at the C3-aldehyde position allows for the systematic optimization of activity against a wide range of biological targets. Comparative analysis reveals that specific structural modifications, such as halogenation of the indole ring, incorporation of electron-donating groups, and the formation of Schiff bases or hydrazones with specific aromatic moieties, are key strategies for enhancing anticancer, antimicrobial, and antioxidant properties.

The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and discovery of novel I3A derivatives. Future research should focus on leveraging computational tools for in silico screening to predict the activity of new derivatives, exploring synergistic effects by combining I3A derivatives with existing drugs, and investigating their mechanisms of action at a molecular level to identify novel cellular targets. The rich chemistry and diverse bioactivity of the I3A scaffold ensure that it will remain a cornerstone of drug discovery efforts for years to come.

References

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A Comparative Guide to the Structural Elucidation of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde: An In-depth Analysis of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the structural analysis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde, a substituted indole derivative of significant interest. While a definitive crystal structure for this specific molecule is not publicly available, this guide will leverage data from closely related analogs and compare the definitive power of single-crystal X-ray crystallography against other common analytical techniques. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure robust and reliable structural characterization.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Methoxy- and halogen-substituted indoles, in particular, are of great interest as their unique electronic properties can significantly influence biological activity.[1] this compound combines these features, making its precise structural characterization crucial for understanding its reactivity, potential biological targets, and for guiding further drug design efforts.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Proposed Experimental Protocol for X-ray Crystallography

The following protocol is a detailed, step-by-step methodology designed to yield high-quality single crystals of this compound suitable for X-ray diffraction analysis.

Step 1: Synthesis and Purification

The synthesis of the target compound is a prerequisite for any structural analysis. A common route to similar indole-3-carbaldehydes involves the Vilsmeier-Haack reaction.[3]

  • Synthesis: A plausible synthesis route for this compound would start from 6-bromo-4-methoxy-1H-indole. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), would introduce the carbaldehyde group at the C3 position.[3]

  • Purification: The crude product should be purified by column chromatography on silica gel to achieve a purity of >98%, as impurities can significantly hinder crystallization. The purity should be confirmed by ¹H NMR and HPLC analysis.

Step 2: Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

  • Solvent Selection: A screening of various solvents with differing polarities is recommended. Given the methoxy and bromo substitutions, solvents such as methanol, ethanol, ethyl acetate, and dichloromethane, or mixtures thereof, are good starting points.

  • Crystallization Technique: Slow evaporation is a reliable method for obtaining high-quality crystals. A solution of the purified compound in the chosen solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. For a related compound, 6-bromo-1H-indole-3-carboxylic acid, single crystals were successfully obtained by the slow evaporation of a methanol solution.[4][5]

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Data Collection & Analysis synthesis Synthesis via Vilsmeier-Haack purification Column Chromatography synthesis->purification solvent_screening Solvent Screening purification->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation data_collection X-ray Diffraction Data Collection slow_evaporation->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Caption: Experimental workflow for X-ray crystallographic analysis.

Expected Crystallographic Data (Based on an Analog)

While the crystal structure of this compound has not been reported, we can infer expected structural parameters from the closely related molecule, 6-bromo-1H-indole-3-carboxylic acid.[4][5]

ParameterExpected Value (based on 6-bromo-1H-indole-3-carboxylic acid[4][5])
Crystal System Monoclinic
Space Group P2₁/n
a (Å) ~7.2
b (Å) ~11.9
c (Å) ~11.1
β (°) ~108.4
V (ų) ~902
Z 4
Hydrogen Bonding Expected intermolecular N-H···O hydrogen bonds.

Part 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques offer complementary information and are often more readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum would confirm the presence of the aldehyde proton (around 9.9-10.0 ppm), the indole N-H proton (a broad singlet around 12.2 ppm), and the aromatic protons with their characteristic splitting patterns, confirming the substitution pattern.[6]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the methoxy carbon, and the carbons of the indole ring system.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily a separation technique but is invaluable for assessing the purity of a sample before attempting crystallization or other analyses.[7]

  • Purity Assessment: A single, sharp peak in the chromatogram would indicate a high degree of purity.

  • Method Development: A reversed-phase HPLC method, likely using a C18 column with a mobile phase of methanol or acetonitrile and water, would be suitable for this compound.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound (C₁₀H₈BrNO₂).

Comparison Table of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.Definitive structural elucidation.Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms, stereochemistry (in some cases).Provides detailed information about the molecular framework in solution.Does not provide information on crystal packing or intermolecular interactions in the solid state.
HPLC Purity of the sample.High sensitivity and resolving power for separating components of a mixture.Provides no direct structural information.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on the 3D arrangement of atoms.
Decision-Making for Structural Analysis

decision_making start Start: Structural Analysis of Novel Compound is_pure Is the sample pure? (>98%) start->is_pure purify Purify by Column Chromatography/HPLC is_pure->purify No nmr_ms Characterize by NMR and MS is_pure->nmr_ms Yes purify->is_pure crystal_screen Attempt Crystallization nmr_ms->crystal_screen xray Perform Single-Crystal X-ray Diffraction crystal_screen->xray Yes no_crystals Further Crystallization Screening or Rely on Spectroscopic Data crystal_screen->no_crystals No final_structure Definitive 3D Structure xray->final_structure

Caption: Decision-making workflow for selecting an analytical method.

Conclusion

The structural elucidation of this compound is a multi-faceted process that ideally culminates in single-crystal X-ray diffraction for unambiguous three-dimensional structure determination. However, in the absence of suitable crystals, a combination of NMR spectroscopy and mass spectrometry can provide a wealth of information to confidently assign the molecular structure. This guide has provided a comprehensive overview of the experimental considerations and a comparative analysis of the most relevant analytical techniques, empowering researchers to make informed decisions in their pursuit of novel molecular entities.

References

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(3), o1019. [Link]
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018).
  • cis-6-Bromo-4-(1-methyl-1H-indol-3-yl) - PubMed Central - NIH. (n.d.).
  • 6-Bromoindole-3-carbaldehyde | C9H6BrNO | CID 2794830 - PubChem. (n.d.).
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).
  • (PDF) 6-Bromo-1H-indole-3-carboxylic acid - ResearchGate. (n.d.).
  • 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem. (n.d.).
  • Search - Access Structures - CCDC. (n.d.).
  • 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem. (n.d.).
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. (2025).
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. (n.d.).
  • Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. (n.d.).
  • Synthesis of indoles - Organic Chemistry Portal. (n.d.).
  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds - Organic Chemistry Portal. (2006).
  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (n.d.).
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A Comparative Guide to the Analytical Characterization of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 6-bromo-4-methoxy-1H-indole-3-carbaldehyde, a substituted indole, represents a class of compounds with significant potential in medicinal chemistry. The indole scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The introduction of bromo, methoxy, and carbaldehyde functionalities imparts unique physicochemical properties that necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation.

This guide provides a comprehensive comparison of key analytical methods for the characterization of this compound. We will delve into the principles, practical considerations, and expected outcomes of each technique, supported by illustrative data from analogous compounds where direct experimental data for the target molecule is not publicly available. Our focus is on providing a logical workflow and explaining the "why" behind the choice of each method, empowering researchers to make informed decisions in their analytical strategies.

The Analytical Workflow: A Holistic Approach

The characterization of a novel compound like this compound is not a linear process but rather an integrated workflow. Each analytical technique provides a unique piece of the puzzle, and their collective interpretation leads to a comprehensive understanding of the molecule's identity, purity, and structure.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity & Separation cluster_2 Functional Group & Structural Confirmation NMR NMR HPLC HPLC NMR->HPLC Confirm Identity of Peaks XRay X-ray Crystallography NMR->XRay Compare Solution vs. Solid State MS MS MS->HPLC Mass-directed Purification FTIR FTIR HPLC->FTIR Functional Group Analysis of Fractions FTIR->XRay Confirm Solid-State Structure Synthesis Synthesis Synthesis->NMR Structural Elucidation Synthesis->MS Molecular Weight Mass Spectrometry Fragmentation M [M]+. (m/z 254/256) M_minus_CHO [M-CHO]+ (m/z 225/227) M->M_minus_CHO - CHO M_minus_CH3 [M-CH3]+ (m/z 239/241) M->M_minus_CH3 - CH3 M_minus_Br [M-Br]+ (m/z 175) M->M_minus_Br - Br Indole_core Indole core fragments M_minus_CHO->Indole_core M_minus_CH3->Indole_core

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Choose an appropriate ionization technique. Electron Impact (EI) is a hard ionization technique that provides rich fragmentation data, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for determining the molecular ion with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

Principle: HPLC is a powerful separation technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, reverse-phase HPLC is the most common method.

Method Development Considerations:

  • Stationary Phase: A C18 column is a good starting point for the separation of relatively non-polar indole derivatives.[1][2][3][4]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid to improve peak shape) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of impurities with different polarities.

  • Detection: A UV detector is commonly used for indole derivatives as they possess a strong chromophore. The detection wavelength should be set at the absorbance maximum of the compound.

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Elution and Detection: Run the gradient program and monitor the eluent with the UV detector.

  • Data Analysis: The resulting chromatogram will show a peak for the main compound and potentially smaller peaks for any impurities. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used for quantification.

Parameter Typical Value/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 300 nm
Column Temperature 30 °C

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Expected FTIR Absorption Bands for this compound:

Based on the known spectra of substituted indoles, the following characteristic absorption bands are expected.[5][6][7][8]

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (indole)3300 - 3500Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aldehyde)2700 - 2850 (often two weak bands)Stretching
C=O (aldehyde)1660 - 1700Stretching
C=C (aromatic)1450 - 1600Stretching
C-O (methoxy)1000 - 1300Stretching
C-Br500 - 600Stretching

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For solution-phase spectra, the sample is dissolved in a suitable solvent that does not have strong IR absorption in the regions of interest (e.g., chloroform).

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent) is collected.

  • Sample Spectrum: The sample is placed in the IR beam, and its spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

X-ray Crystallography: The Definitive Solid-State Structure

Principle: X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise bond lengths, bond angles, and overall molecular conformation can be determined.

Expected Structural Features:

While a crystal structure for this compound is not publicly available, data from the parent compound, 1H-indole-3-carbaldehyde, reveals a planar indole ring system.[9][10] It is expected that the title compound will also exhibit a largely planar structure. The crystal packing will likely be influenced by hydrogen bonding involving the indole N-H and the aldehyde carbonyl oxygen, as well as potential halogen bonding involving the bromine atom.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion. This is often the most challenging step.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, and the atomic positions and other parameters are refined to obtain the final structural model.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the primary tool for structural elucidation, providing detailed information on the connectivity of atoms. Mass spectrometry confirms the molecular weight and offers valuable clues about the structure through fragmentation analysis. HPLC is indispensable for assessing the purity of the compound and for quantitative analysis. FTIR spectroscopy provides a rapid means of identifying key functional groups. Finally, for an unambiguous determination of the solid-state structure, single-crystal X-ray crystallography is the gold standard.

By judiciously employing and integrating the data from these powerful analytical methods, researchers can confidently establish the identity, purity, and structure of this compound, paving the way for its further investigation and potential applications in drug discovery and development.

References

  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Lin, Y., & Jones, G. B. (2003). The Vilsmeier–Haack Reaction. In Organic Reactions (Vol. 62, pp. 1-331). John Wiley & Sons, Inc.
  • Sielc.com. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link] [15]5. Dolan, J. W. (2002). LC/GC North America, 20(4), 342-346.
  • Cambridge Crystallographic Data Centre. (n.d.). CSD Entry: INDALC - 1H-indole-3-carbaldehyde.
  • Stuart, B. H. (2004).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed Cross-coupling Reactions. John Wiley & Sons.
  • NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 7-37.
  • Smith, B. C. (1999).

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A Comparative Guide to the Purity Assessment of Synthesized 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of a synthetic intermediate is not a mere quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. The compound 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic building block, pivotal in the synthesis of a new generation of therapeutic agents, particularly in oncology and neurology.[1] Its synthesis, commonly achieved via a Vilsmeier-Haack formylation of the corresponding indole, is a robust but imperfect process.[2][3][4] Unreacted starting materials, regioisomeric byproducts, or residual solvents can compromise subsequent high-stakes reaction steps and introduce impurities that are difficult and costly to remove downstream.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. Our approach is grounded in the principle of self-validating protocols, where each method provides a unique and complementary piece of the puzzle, culminating in an unassailable purity profile. We will move beyond procedural lists to explain the causality behind our experimental choices, empowering researchers to not only execute these methods but also to interpret the results with confidence and authority.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of organic compounds by quantifying the target molecule relative to its impurities.[5] For a moderately polar molecule like our target indole, reversed-phase HPLC is the method of choice.

Causality of Method Selection: The C18 stationary phase (nonpolar) interacts with the indole derivative through hydrophobic interactions. By using a polar mobile phase (a mixture of water and an organic solvent like acetonitrile), we can carefully control the elution of the compound. Impurities with different polarities will have different retention times, allowing for their separation and quantification. UV detection is ideal, as the indole moiety possesses a strong chromophore, ensuring high sensitivity.[6][7]

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as needed.

Data Interpretation & Validation

Purity is calculated using the area percent method from the resulting chromatogram. The peak corresponding to this compound is identified by its retention time (verified by running a reference standard, if available). The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100. For regulatory filings, a purity level of >98% is typically required.

Parameter Alternative Condition 1 Alternative Condition 2 Rationale for Comparison
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA)10 mM Ammonium AcetateTFA can improve peak shape for some compounds but is not MS-friendly. Ammonium acetate is MS-compatible and offers a different pH environment.
Organic Solvent MethanolAcetonitrile (Primary)Methanol has a different solvent strength and selectivity compared to acetonitrile, which can alter the elution order of impurities.
Column Chemistry Phenyl-HexylC18 (Primary)A Phenyl-Hexyl column offers alternative pi-pi interaction selectivity, which can be beneficial for resolving aromatic impurities.
Workflow for HPLC Purity Analysis

Caption: HPLC analysis workflow from sample preparation to final report.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While HPLC quantifies purity, NMR spectroscopy provides unequivocal structural confirmation and identifies impurities based on their unique chemical signatures.[8][9] Both ¹H and ¹³C NMR are essential.

Causality of Method Selection: The magnetic environment of each proton and carbon atom in the molecule is unique. ¹H NMR allows us to "count" the protons, observe their electronic environment (chemical shift), and see how they are connected to neighboring protons (coupling constants). This confirms the precise substitution pattern on the indole ring. ¹³C NMR confirms the presence of all 10 unique carbon atoms in the molecule. Any deviation from the expected spectrum indicates the presence of an impurity.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly showing exchangeable protons like the N-H proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 (or as needed for good signal-to-noise).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 (or more, as ¹³C is less sensitive).

Data Interpretation & Validation

The spectrum must be consistent with the structure of this compound. Key signals in ¹H NMR (in DMSO-d₆) would include the aldehyde proton (~9.9 ppm), the indole N-H proton (>12 ppm), and distinct aromatic protons, plus the methoxy singlet (~3.9 ppm).[10] Integration of the peaks must correspond to the number of protons (e.g., the methoxy signal should integrate to 3H). The presence of signals from the starting material (e.g., 6-bromo-4-methoxy-1H-indole) would be a clear indicator of an incomplete reaction.

Nucleus Expected Chemical Shift Range (ppm, DMSO-d₆) Expected Multiplicity Assignment
¹H> 12.0broad singletNH
¹H~9.9singletCH O
¹H~8.2singletC2-H
¹H~7.8doubletC7-H
¹H~7.0doubletC5-H
¹H~3.9singletOCH
¹³C~185Aldehyde C=OC=O
¹³C~155Aromatic C-OC4
¹³C~140-100Aromatic/Pyrrole CarbonsC2, C3, C3a, C5, C6, C7, C7a
¹³C~56Methoxy CarbonOCH₃
Workflow for NMR Structural Verification

Caption: The workflow for structural confirmation via NMR spectroscopy.

Mass Spectrometry (MS): Absolute Molecular Weight and Formula Confirmation

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For our target compound, High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental formula.

Causality of Method Selection: The molecular formula of our target is C₁₀H₈BrNO₂. Its monoisotopic mass is 252.9793 Da. HRMS can measure this mass to within 5 ppm, providing extremely high confidence in the elemental composition. Furthermore, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum: a molecular ion peak (M⁺) and an equally intense M+2 peak, which is a definitive signature for a monobrominated compound.[11]

Detailed Experimental Protocol: LC-HRMS
  • Instrumentation: An HPLC system coupled to an HRMS detector (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for indoles.

  • HPLC Method: Use the same method as described in Section 1 to separate the main component from impurities before introduction into the mass spectrometer.

  • MS Acquisition:

    • Scan Range: m/z 100-500.

    • Resolution: >60,000.

    • Mode: Positive Ion. The expected ion would be the protonated molecule, [M+H]⁺.

Data Interpretation & Validation
  • Exact Mass: The measured m/z for the [M+H]⁺ ion should match the theoretical value for C₁₀H₉BrNO₂⁺ (253.9871 Da) within a narrow error margin (e.g., ± 5 ppm).

  • Isotopic Pattern: The spectrum must display two major peaks separated by ~2 Da with a relative intensity ratio of approximately 1:1, corresponding to the [M+H]⁺ and [M+2+H]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.

Ion Species Theoretical Exact Mass (Da) Expected Observation
[C₁₀H₈⁷⁹BrNO₂ + H]⁺253.9871High-intensity peak, must be within 5 ppm of measured mass.
[C₁₀H₈⁸¹BrNO₂ + H]⁺255.9850Peak with nearly identical intensity to the ⁷⁹Br ion.
Workflow for LC-MS Identity Confirmation

Caption: Workflow for confirming molecular formula using LC-HRMS.

Elemental Analysis: Fundamental Verification of Composition

Elemental Analysis (EA) is a classic technique that provides the weight percentage of carbon, hydrogen, and nitrogen (CHN analysis) in a pure sample.[12][13] It serves as a fundamental, independent check of the empirical formula.

Causality of Method Selection: While HRMS provides the elemental formula of an individual ion, EA provides the bulk elemental composition of the entire sample. A successful EA result demonstrates that the sample as a whole, not just the main component seen by MS, has the correct composition, providing strong evidence against the presence of significant quantities of impurities with different formulas.

Detailed Experimental Protocol: CHN Analysis
  • Sample Preparation: A small, precisely weighed amount (1-3 mg) of the highly purified and dried sample is placed in a tin capsule.

  • Instrumentation: An automated elemental analyzer.

  • Analysis: The sample undergoes complete combustion in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and measured by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Data Interpretation & Validation

The experimental percentages for C, H, and N must agree with the theoretical values calculated for the formula C₁₀H₈BrNO₂. The universally accepted criterion for a pure compound is a deviation of no more than ±0.4% for each element.

Element Theoretical % Acceptable Experimental Range
Carbon (C)47.27%46.87% - 47.67%
Hydrogen (H)3.17%2.77% - 3.57%
Nitrogen (N)5.51%5.11% - 5.91%
Workflow for Elemental Analysis

Caption: Workflow for empirical formula verification via Elemental Analysis.

An Integrated and Orthogonal Approach: The Path to Absolute Confidence

No single analytical technique is sufficient to declare a compound "pure." True scientific rigor demands an orthogonal approach, where multiple methods based on different physicochemical principles are used to validate one another.

Technique Primary Purpose Information Provided Quantitation? Key Strength for this Molecule Limitation
HPLC-UV Purity & QuantificationRelative amounts of all UV-active components.Yes (Excellent)Best method for accurate % purity measurement.Does not provide structural information on impurities.
NMR Structure ElucidationAtomic connectivity, functional groups, proton/carbon count.Yes (qNMR)Unambiguous structural proof.Lower sensitivity for minor impurities compared to HPLC.
HRMS Formula ConfirmationExact mass and isotopic distribution.NoDefinitive confirmation of Br presence and elemental formula.Isomers are indistinguishable by mass alone.
Elemental Analysis Empirical FormulaBulk elemental composition (%C, H, N).NoConfirms bulk purity and composition.Insensitive to isomeric impurities; requires high purity.

For this compound, a complete Certificate of Analysis should integrate data from all these techniques. HPLC confirms a purity of >98%. NMR confirms the structure is correct and shows no significant structural impurities. HRMS confirms the elemental formula via exact mass and the critical bromine isotopic pattern. Finally, Elemental Analysis provides a fundamental check that the bulk sample's composition matches the theoretical formula. This multi-faceted, self-validating system provides the highest possible confidence for researchers, scientists, and drug development professionals.

References

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  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • Study of Mass Spectra of Some Indole Derivatives.
  • Study of Mass Spectra of Some Indole Deriv
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  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-2-yl)-3-(dimethylamino)acrylaldehyde. International Journal of Industrial Chemistry. [Link]
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH. [Link]
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  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
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A Comparative Guide to the Reactivity of Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole-3-carbaldehyde scaffold is a cornerstone of synthesis. Its inherent reactivity and versatile functionalization capabilities make it a privileged starting material for a vast array of biologically active molecules. However, the reactivity of the aldehyde group is exquisitely sensitive to the nature and position of substituents on the indole ring. This guide provides an in-depth comparison of the reactivity of various substituted indole-3-carbaldehydes, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Electronic Landscape of Indole-3-Carbaldehyde: A Balancing Act

The reactivity of the aldehyde at the C3 position of the indole ring is governed by a delicate interplay of electronic and steric factors. The indole nucleus itself is electron-rich, a consequence of the lone pair of electrons on the nitrogen atom participating in the aromatic π-system. This electron density is highest at the C3 position, which generally enhances the nucleophilicity of the indole ring but can influence the electrophilicity of the C3-substituent.

The aldehyde group, being electron-widespread, deactivates the indole ring towards electrophilic substitution to some extent. Conversely, the indole ring's electron-donating nature can modulate the reactivity of the aldehyde's carbonyl carbon towards nucleophilic attack. Substituents on the indole ring can either amplify or attenuate these effects, providing a powerful tool for tuning the molecule's reactivity.

Comparative Reactivity in Key Transformations

To elucidate the impact of substituents on the reactivity of indole-3-carbaldehydes, we will examine four fundamental reaction classes:

  • Nucleophilic Addition: The Synthesis of Bis(indolyl)methanes

  • Condensation Reactions: The Knoevenagel Condensation

  • Reduction to Indole-3-methanols

  • Oxidation to Indole-3-carboxylic Acids

Nucleophilic Addition: The Synthesis of Bis(indolyl)methanes

The reaction of indole-3-carbaldehydes with indoles to form bis(indolyl)methanes (BIMs) is a classic example of electrophilic aromatic substitution where the aldehyde acts as an electrophile after protonation or activation by a Lewis acid. The reactivity of the substituted indole-3-carbaldehyde in this context is directly related to the electrophilicity of the formyl group.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the indole ring enhance the electrophilicity of the aldehyde's carbonyl carbon. This is due to their inductive and mesomeric effects, which pull electron density away from the aldehyde group, making it more susceptible to nucleophilic attack by another indole molecule. Consequently, indole-3-carbaldehydes bearing EWGs generally exhibit higher reactivity in BIM synthesis, leading to faster reaction times and higher yields. For instance, 5-nitro-1H-indole-3-carbaldehyde is a highly reactive intermediate in the synthesis of various bioactive molecules due to the activating effect of the nitro group.[1]

  • Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (-OCH₃) or alkyl groups decrease the electrophilicity of the carbonyl carbon. By donating electron density to the indole ring, they partially offset the electron-withdrawing nature of the aldehyde, making it less reactive towards nucleophiles. This results in slower reaction rates and potentially lower yields in BIM synthesis. 5-Methoxyindole-3-carboxaldehyde, for example, is noted for the enhanced reactivity and solubility its methoxy group provides in various synthetic applications.[2]

Experimental Data for Bis(indolyl)methane Synthesis:

Indole-3-carbaldehyde SubstituentCatalystReaction TimeYield (%)Reference
4-NO₂RuCl₃·3H₂O0.5 h95%[3]
4-ClRuCl₃·3H₂O0.5 h92%[3]
H (unsubstituted)RuCl₃·3H₂O1 h85%[3]
4-CH₃RuCl₃·3H₂O1 h88%[3]
4-OCH₃RuCl₃·3H₂O1 h82%[3]

Note: The data above is for substituted benzaldehydes in reaction with indole, which serves as a good model for the reactivity trend of substituted indole-3-carbaldehydes. A similar trend is observed with substituted indoles themselves, where electron-withdrawing groups on the indole aldehyde generally lead to higher yields.[4]

Experimental Protocol: Comparative Synthesis of Bis(indolyl)methanes

This protocol allows for a direct comparison of the reactivity of an electron-rich and an electron-poor indole-3-carbaldehyde.

Materials:

  • 5-Methoxyindole-3-carbaldehyde

  • 5-Nitroindole-3-carbaldehyde

  • Indole

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., InCl₃ or Sc(OTf)₃)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Set up two parallel reactions. In separate round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, dissolve 5-methoxyindole-3-carbaldehyde (1 mmol) in anhydrous DCM (10 mL) in one flask, and 5-nitroindole-3-carbaldehyde (1 mmol) in anhydrous DCM (10 mL) in the other.

  • To each flask, add indole (2.1 mmol).

  • Add the Lewis acid catalyst (0.1 mmol) to each flask in one portion.

  • Stir both reaction mixtures at room temperature.

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Upon completion (disappearance of the starting aldehyde), quench each reaction by adding saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers for each reaction, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the respective bis(indolyl)methanes.

  • Compare the reaction times and isolated yields to assess the relative reactivity.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a base. The rate-determining step is often the initial nucleophilic attack of the enolate of the active methylene compound on the carbonyl carbon of the aldehyde.

Electronic Effects:

The same principles of electrophilicity apply here. Indole-3-carbaldehydes with EWGs will have a more electrophilic carbonyl carbon and will therefore react faster in Knoevenagel condensations. Conversely, those with EDGs will react more slowly. This trend is well-established for aromatic aldehydes in general.

Experimental Data for Knoevenagel Condensation:

Experimental Protocol: Competitive Knoevenagel Condensation

This experiment provides a clear visual and quantitative comparison of the reactivity of two different substituted indole-3-carbaldehydes.

Materials:

  • 5-Methoxyindole-3-carbaldehyde

  • 5-Nitroindole-3-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve an equimolar mixture of 5-methoxyindole-3-carbaldehyde (0.5 mmol) and 5-nitroindole-3-carbaldehyde (0.5 mmol) in ethanol (10 mL).

  • To this solution, add malononitrile (0.5 mmol).

  • Add a catalytic amount of piperidine (1-2 drops).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or ¹H NMR spectroscopy at regular time intervals to determine the relative consumption of the two aldehydes.

  • The ratio of the Knoevenagel products can be quantified by ¹H NMR of the crude reaction mixture, providing a measure of the relative reactivity.

Reduction to Indole-3-methanols

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reactivity in this case depends on the electron density at the carbonyl carbon.

Electronic Effects:

  • EWGs: Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to hydride attack. Therefore, indole-3-carbaldehydes with EWGs are expected to be reduced faster.

  • EDGs: Electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reduction rate.

While extensive comparative kinetic data for the reduction of substituted indole-3-carbaldehydes is scarce, this trend is well-documented for the reduction of substituted benzaldehydes.

Oxidation to Indole-3-carboxylic Acids

The oxidation of the aldehyde to a carboxylic acid can be achieved with various oxidizing agents, such as pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄), or silver oxide (Ag₂O). The mechanism of oxidation can be complex, but it often involves initial interaction with the carbonyl group.

Electronic Effects:

The influence of substituents on the rate of oxidation is less straightforward and can depend on the specific oxidant and mechanism. However, in many cases, electron-donating groups can facilitate oxidation by stabilizing the transition state. Conversely, strong electron-withdrawing groups may hinder oxidation.

Steric Effects: The Role of Positional Isomerism

Substituents at positions flanking the C3-carbaldehyde group, namely C2 and C4, can exert significant steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon.

  • C2-Substituents: A substituent at the C2 position can sterically hinder the aldehyde group, slowing down reactions that involve nucleophilic attack at the carbonyl carbon. The magnitude of this effect will depend on the size of the C2 substituent.

  • C4- and C7-Substituents: Substituents at the C4 and C7 positions can also influence the reactivity of the aldehyde group, albeit to a lesser extent than C2 substituents. Their effect is primarily through electronic contributions, but bulky groups at these positions can influence the overall conformation of the molecule and access to the reactive site.

Visualizing the Reactivity Principles

Reactivity_Factors Indole Indole-3-carbaldehyde Reactivity Aldehyde Reactivity Indole->Reactivity is influenced by Substituent Substituent on Indole Ring EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) Substituent->EWG is an EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) Substituent->EDG is an Steric Steric Hindrance (e.g., at C2, C4, C7) Substituent->Steric can cause IncReactivity Increased Reactivity (more electrophilic aldehyde) EWG->IncReactivity leads to DecReactivity Decreased Reactivity (less electrophilic aldehyde) EDG->DecReactivity leads to Steric->DecReactivity leads to IncReactivity->Reactivity DecReactivity->Reactivity

Caption: Factors influencing the reactivity of the aldehyde group in substituted indole-3-carbaldehydes.

Conclusion and Future Perspectives

The reactivity of the aldehyde group in indole-3-carbaldehydes is a tunable feature that can be rationally controlled through the strategic placement of substituents on the indole ring. Electron-withdrawing groups generally enhance the electrophilicity of the aldehyde, accelerating nucleophilic additions and condensation reactions. Conversely, electron-donating groups have the opposite effect. Steric hindrance, particularly from substituents at the C2 position, can also play a significant role in modulating reactivity.

This guide provides a framework for understanding and predicting the reactivity of substituted indole-3-carbaldehydes. For drug development professionals and synthetic chemists, a thorough understanding of these principles is paramount for the efficient and selective synthesis of complex indole-based targets. Further quantitative studies, such as Hammett analysis for a broader range of reactions, will undoubtedly provide even deeper insights and predictive power in this important area of heterocyclic chemistry.

References

  • ResearchGate. (n.d.). Yield and time required for synthesis of bis(indolyl)methane derivatives.
  • ChemRxiv. (2020). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.
  • ResearchGate. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study.
  • Black, D. StC., & Kumar, N. (2007).
  • ResearchGate. (n.d.). Electrophilicity: The "Dark-Side" of Indole Chemistry.
  • Suhana, H., et al. (2014). Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. Molecules, 19(9), 14836-14853.
  • PubMed Central. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of bis(indolyl)methane.
  • ACS Publications. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 111(30), 7063-7071.
  • Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
  • ResearchGate. (n.d.). Scheme 1. The preparation of bis(indolyl)methanes by reaction of indole....
  • ResearchGate. (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives.
  • Oriental Journal of Chemistry. (2023). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry, 40(5).
  • RSC Publishing. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(47), 33021-33051.
  • AIP Publishing. (2020). Nucleophilic addition of indoles to carborancarboxaldehyde – A convenient synthetic strategy towards novel boron-enriched 3-indolylmethanols. AIP Conference Proceedings, 2308(1), 020015.
  • ResearchGate. (n.d.). Scope of N-substituted 3-carbaldehyde-indoles. Reaction conditions.
  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • ResearchGate. (n.d.). Hammett plot for C-3 substituted benzaldehydes.
  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. (2011). Journal of Saudi Chemical Society, 15(3), 275-280.
  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • MDPI. (2019). Selective Enzymatic Reduction of Aldehydes.
  • ResearchGate. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4/Wet SiO2 under solvent free condition.
  • ResearchGate. (n.d.). Oxidation of Indoles by PANI and PCC.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2013). SUBSTITUTED AROMATIC ANILS - A KINETIC STUDY USING PYRIDINIUM CHLOROCHROMATE ( PCC ).
  • PubMed Central. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
  • ResearchGate. (n.d.). Regioselective synthesis of C6-alkylated indoles utilizing electronic-steric effects enabled by imino exchange and phosphorus ylide addition.
  • Frontiers. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 10, 938337.
  • Grafiati. (n.d.). Journal articles: 'Indole functionalization'.
  • PubMed Central. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 132(48), 17296-17305.
  • ResearchGate. (n.d.). On the reaction of indole with sodium borohydkide in trifluoroacetic acid.
  • PubMed. (2012). Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. The Journal of Organic Chemistry, 77(2), 1019-1026.
  • PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Chemistry, 28(11), 893-906.
  • ThaiJO. (n.d.). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde.

Sources

A Comparative Guide to the Structural Validation of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of ensuring safety, efficacy, and intellectual property. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural validation of a specific polysubstituted indole, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde . As a Senior Application Scientist, my aim is to not only present the 'how' but to delve into the 'why,' offering insights into the causal relationships behind experimental choices and the synergistic power of a multi-technique approach.

The Imperative of Orthogonal Structural Verification

In the rigorous environment of pharmaceutical development, relying on a single analytical technique for structural confirmation is fraught with risk. Isomeric confusion, the presence of process-related impurities, or unexpected molecular rearrangements can lead to costly downstream failures. An orthogonal approach, employing multiple analytical methods that probe different molecular properties, provides a self-validating system that builds confidence in the assigned structure. This guide will focus on a suite of powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, with a concluding discussion on the definitive method of X-ray Crystallography.

Primary Analytical Techniques: A Triad of Structural Insight

The initial and most informative stage of structural validation for a novel or synthesized compound like this compound involves a combination of NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and the connectivity between different parts of the molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde (-CHO)9.9 - 10.1Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
Indole N-H8.5 - 9.0 (broad)Broad Singlet (br s)N/AThe indole N-H proton is acidic and often exhibits a broad signal due to quadrupole broadening and potential hydrogen bonding.
H-28.2 - 8.4Singlet (s)N/AThis proton is adjacent to the electron-withdrawing aldehyde group and the indole nitrogen, leading to a downfield shift.
H-57.3 - 7.5Doublet (d)~1.8This proton will show a small meta-coupling to H-7.
H-77.1 - 7.3Doublet (d)~1.8This proton will show a small meta-coupling to H-5.
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)N/AThe three equivalent protons of the methoxy group will appear as a sharp singlet.

Note: Predicted chemical shifts are based on data from structurally similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Expected Chemical Shift (δ, ppm) Rationale
C=O (Aldehyde)184 - 186The carbonyl carbon is highly deshielded and appears significantly downfield.
C-4 (C-OCH₃)150 - 155The carbon atom attached to the electron-donating methoxy group is shielded.
C-3a137 - 139A quaternary carbon at the fusion of the two rings.
C-7a125 - 127Another quaternary carbon at the ring fusion.
C-2123 - 125The carbon atom adjacent to the aldehyde group.
C-6 (C-Br)115 - 117The carbon atom attached to the bromine atom is deshielded compared to an unsubstituted carbon.
C-3118 - 120The carbon bearing the aldehyde group.
C-5112 - 114This carbon is influenced by the adjacent bromine and the methoxy group two bonds away.
C-7104 - 106This carbon is influenced by the adjacent methoxy group.
-OCH₃55 - 57The carbon of the methoxy group.

Note: Predicted chemical shifts are based on data from structurally similar compounds and general principles of NMR spectroscopy.

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For our target molecule, a COSY experiment would show a correlation between H-5 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, the aldehyde proton should show an HMBC correlation to C-3 and C-2.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

For this compound (C₁₀H₈BrNO₂), the expected monoisotopic mass is approximately 252.97 g/mol . A key feature to look for in the mass spectrum is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom.

Electron Ionization (EI) mass spectrometry can also provide valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for indole-3-carbaldehydes include the loss of the formyl group (-CHO) and cleavage of the indole ring.

Infrared (IR) Spectroscopy: The Vibrational Signature of Functional Groups

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Functional Group Expected Absorption Frequency (cm⁻¹) Vibrational Mode
N-H (Indole)3200 - 3400 (broad)N-H stretch
C-H (Aromatic)3000 - 3100C-H stretch
C=O (Aldehyde)1660 - 1690C=O stretch
C=C (Aromatic)1550 - 1620C=C stretch
C-O (Methoxy)1200 - 1300 (strong)C-O stretch
C-Br500 - 600C-Br stretch

The presence of a strong absorption band in the 1660-1690 cm⁻¹ region is a clear indication of the aldehyde carbonyl group. The broad absorption in the 3200-3400 cm⁻¹ range is characteristic of the N-H stretch of the indole ring.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of NMR, MS, and IR provides a very high degree of confidence in the structure, single-crystal X-ray crystallography is considered the ultimate proof of structure. This technique provides a three-dimensional map of the electron density in a crystal, from which the precise positions of all atoms can be determined.

Obtaining a high-quality single crystal suitable for X-ray diffraction can be a significant challenge. However, when successful, it provides unambiguous information about:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Stereochemistry: The absolute configuration of chiral centers (if any).

  • Conformation: The preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: How the molecules pack together in the crystal lattice, which can be important for understanding physical properties like solubility and melting point.

For this compound, an X-ray crystal structure would definitively confirm the substitution pattern on the indole ring, leaving no room for doubt about the positions of the bromo, methoxy, and carbaldehyde groups.

Comparative Analysis and The Power of Synergy

The true strength of this multi-technique approach lies in the synergy between the different methods.

Technique Strengths Limitations How it Complements Other Techniques
NMR Provides detailed connectivity and stereochemical information.Less sensitive than MS; requires a relatively pure sample.Confirms the carbon-hydrogen framework suggested by MS and the functional groups identified by IR.
MS Provides accurate molecular weight and elemental composition. Highly sensitive.Provides limited connectivity information on its own.Confirms the molecular formula for which the NMR and IR data are being interpreted.
IR Quickly and easily identifies the presence of key functional groups.Provides no information on the overall connectivity of the molecule.Confirms the presence of the functional groups whose signals are being assigned in the NMR spectrum.
X-ray Provides an unambiguous 3D structure.Requires a high-quality single crystal, which can be difficult to obtain.Provides the ultimate confirmation of the structure proposed by the spectroscopic methods.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular ion.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualizing the Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Definitive Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Xray Single-Crystal X-ray Crystallography NMR->Xray MS->Xray IR->Xray Final_Structure Validated Structure Xray->Final_Structure

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 6-bromo-4-methoxy-1H-indole-3-carbaldehyde are central to discovery. However, rigorous science extends beyond the bench to include the safe and compliant management of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting the best practices for handling halogenated organic compounds.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 6-bromo-1H-indole-3-carbaldehyde, provide a reliable basis for risk assessment.[1] This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]

Primary Hazards Include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][4]

Due to these hazards, all waste containing this compound, including residual amounts in empty containers and contaminated labware, must be treated as hazardous waste.

Property Data Source
Chemical Class Halogenated Aromatic Compound[5]
Physical State Solid, Powder[1][6]
Appearance Pale yellow[6]
Melting Point 202 - 203 °C[1]
Hazards Harmful (swallowed), Skin/Eye/Respiratory Irritant[1][2]

Essential Safety Protocols: PPE and Engineering Controls

Adherence to safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to implement a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[7][8][9]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[10]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[10]

Engineering Controls:

  • All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[5] This is the primary engineering control to prevent inhalation of the powdered compound.[9]

  • Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[2]

Waste Characterization and Segregation: The Critical Step

Proper disposal begins with correct waste identification and segregation.[11] this compound is a halogenated organic compound due to the presence of bromine.[5][12] Under U.S. Environmental Protection Agency (EPA) regulations, halogenated organic wastes must be collected separately from non-halogenated streams.[12][13]

Causality: The reason for this strict segregation lies in the disposal method. Halogenated wastes typically require high-temperature incineration to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[14] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing waste streams containing this compound. All waste containers must be kept closed except when adding waste.[13]

Protocol 4.1: Unused Solid Compound
  • Container Selection: Use a sealable, chemically compatible container clearly labeled "HAZARDOUS WASTE".[15] The original product container is often suitable if it is in good condition.

  • Labeling: Affix a hazardous waste label to the container. Write the full, unabbreviated chemical name: "this compound".

  • Collection: Carefully transfer any unused or waste solid into the designated container inside a chemical fume hood.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[13]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[5]

Protocol 4.2: Contaminated Solutions and Rinsate
  • Container Selection: Use a designated waste container for "Halogenated Organic Solvents" . These containers must be sealable and made of a material compatible with the solvents used.

  • Labeling: Ensure the container is clearly marked. List all chemical constituents, including the full name "this compound" and the solvent(s) used, with estimated percentages.

  • Collection: Pour the waste solution into the container.

  • Glassware Decontamination: Rinse any contaminated glassware with a small amount of a suitable solvent (e.g., acetone). This rinsate is also considered hazardous and must be collected in the same halogenated waste container.[5] Do not dispose of rinsate down the drain.

  • Storage and Pickup: Seal the container and store it in the SAA. Arrange for EHS pickup when the container is full or ready for disposal.

Protocol 4.3: Contaminated Labware and Debris
  • Segregation: Collect all solid waste contaminated with the compound, such as gloves, weighing papers, and pipette tips.

  • Containment: Place these materials into a designated solid hazardous waste container. This can be a securely sealed plastic bag or a lined drum.

  • Labeling: Label the container as "Solid Hazardous Waste" and list the chemical contaminant: "Contaminated with this compound".

  • Disposal: This waste stream must also be disposed of via your institution's EHS office. Do not place it in regular or biohazardous trash.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to minimize exposure.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread using a chemical spill kit or absorbent pads.

  • Personal Protection: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. For larger spills or if there is a risk of airborne dust, respiratory protection may be necessary.[16]

  • Cleanup:

    • Carefully sweep up the solid material and place it in a labeled hazardous waste container.

    • Use a damp cloth or paper towel to wipe the area, ensuring no residual dust remains.

    • Place all cleanup materials into the same hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Containerization cluster_2 Phase 3: Final Disposition A Identify Waste Stream (Solid, Liquid, Debris) B Is it a Halogenated Organic Compound? A->B C YES (Contains Bromine) B->C D Segregate as HALOGENATED WASTE C->D E Select Waste Type D->E F Solid Chemical Waste (Unused Compound) E->F Solid G Liquid Waste (Solutions & Rinsate) E->G Liquid H Contaminated Debris (Gloves, Wipes, etc.) E->H Debris I Properly Label Container - 'Hazardous Waste' - Full Chemical Name - All Constituents F->I G->I H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Arrange Pickup with Environmental Health & Safety (EHS) J->K

Caption: Decision workflow for safe disposal.

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Sources

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6-bromo-4-methoxy-1H-indole-3-carbaldehyde
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6-bromo-4-methoxy-1H-indole-3-carbaldehyde

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